molecular formula C8H13N3 B3351310 4-N-(Propan-2-yl)pyridine-3,4-diamine CAS No. 34654-20-1

4-N-(Propan-2-yl)pyridine-3,4-diamine

Cat. No.: B3351310
CAS No.: 34654-20-1
M. Wt: 151.21 g/mol
InChI Key: GWZGKUKHGGUWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-(Propan-2-yl)pyridine-3,4-diamine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Pyridinediamine, N4-(1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-N-(Propan-2-yl)pyridine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-N-(Propan-2-yl)pyridine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-propan-2-ylpyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZGKUKHGGUWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282214
Record name N4-(1-Methylethyl)-3,4-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34654-20-1
Record name N4-(1-Methylethyl)-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34654-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-(1-Methylethyl)-3,4-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-(propan-2-yl)pyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 4-N-(Propan-2-yl)pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and process logic for 4-N-(Propan-2-yl)pyridine-3,4-diamine (also referred to as N4-isopropylpyridine-3,4-diamine).

This guide is structured for medicinal chemists and process development scientists, focusing on the construction of the imidazo[4,5-c]pyridine core—a privileged scaffold in kinase inhibitors and TLR7/8 agonists.

Executive Summary & Strategic Utility

Molecule: 4-N-(Propan-2-yl)pyridine-3,4-diamine CAS: 103546-42-3 (Generic for substituted 3,4-diaminopyridines) Molecular Formula: C


H

N

Molecular Weight: 151.21 g/mol [1]

This diamine is a critical intermediate.[2] Unlike the symmetric 3,4-diaminopyridine, the N4-isopropyl substitution breaks symmetry, directing subsequent cyclizations (e.g., with orthoesters or carbonyldiimidazole) to form 1-isopropyl-1H-imidazo[4,5-c]pyridines .[1] This specific regiochemistry is essential for potency in various antiviral and oncology pharmacophores.

Synthetic Strategy: The "Displacement-Reduction" Route

The most robust synthetic pathway utilizes the high electrophilicity of 4-chloro-3-nitropyridine.[1] The nitro group at C3 serves two functions:

  • Activation: It withdraws electron density, activating the C4-chlorine for Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • Precursor: It is subsequently reduced to the primary amine to furnish the final vicinal diamine.

Retrosynthesis Figure 1: Retrosynthetic Logic Flow Target Target: 4-N-(Propan-2-yl)pyridine-3,4-diamine Intermediate Intermediate: 4-(Isopropylamino)-3-nitropyridine Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/AcOH) SM Starting Materials: 4-Chloro-3-nitropyridine + Isopropylamine Intermediate->SM SnAr Displacement (Exothermic)

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (S Ar)

Objective: Synthesis of 3-nitro-N-(propan-2-yl)pyridin-4-amine.[1]

Reaction Logic

The reaction proceeds via a Meisenheimer complex.[2] The 3-nitro group makes the 4-position highly electrophilic.[1][2] Isopropylamine acts as both the nucleophile and the base to scavenge the HCl byproduct.

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and addition funnel. Inert with Nitrogen (

    
    ).
    
  • Charge: Add 4-chloro-3-nitropyridine (1.0 eq) and anhydrous Ethanol (10 volumes).

  • Activation: Cool the solution to 0–5°C. The starting material may be partially suspended.

  • Addition: Add Isopropylamine (2.5 eq) dropwise.

    • Critical Control Point: This reaction is exothermic .[3] Maintain internal temperature <20°C during addition to prevent thermal runaway or decomposition.

  • Reaction: Allow to warm to Room Temperature (RT). If reaction is sluggish (monitor by TLC/HPLC), heat to mild reflux (60°C) for 2 hours.

    • Endpoint: Disappearance of 4-chloro-3-nitropyridine (Rt ~ high) and appearance of the intense yellow product (Rt ~ lower).[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine.

    • Resuspend residue in Ethyl Acetate and wash with water (2x) and Brine (1x).[4]

    • Dry organic layer over

      
      , filter, and concentrate.[3][4]
      
  • Purification: Recrystallize from Ethanol/Heptane if necessary. The product is a bright yellow solid.[5]

Step 2: Catalytic Hydrogenation

Objective: Reduction to 4-N-(Propan-2-yl)pyridine-3,4-diamine.[1]

Reaction Logic

Catalytic hydrogenation is preferred over chemical reduction (Fe/AcOH or


) for pharmaceutical purity, as it avoids metal salt residues.
Protocol
  • Safety: Pd/C is pyrophoric. Methanol vapor is flammable. Ensure strict inerting.

  • Charge: In a hydrogenation vessel (Parr shaker or autoclave), add the Nitro intermediate from Step 1 (1.0 eq) dissolved in Methanol (10-15 volumes).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading, 50% wet).

  • Hydrogenation: Purge vessel with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 30–50 psi
    
    
    . Agitate at RT for 4–12 hours.
    • Observation: The bright yellow color of the nitro compound will fade to a pale/colorless solution, indicating conversion to the amine.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.[3][6] Keep the catalyst wet to prevent ignition.

    • Concentrate the filtrate to dryness.

  • Isolation: The product is an off-white to pale brown solid. It is oxidation-sensitive and should be stored under inert gas or used immediately in the next step.

Workflow Figure 2: Process Workflow & Decision Logic Start Start: 4-Cl-3-NO2-Pyridine Step1 Add Isopropylamine (2.5 eq) Solvent: EtOH, Temp: 0°C -> Reflux Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No (Continue Heat) Workup1 Concentrate & Wash (Remove HCl salts) Check1->Workup1 Yes Intermed Intermediate: Yellow Solid Workup1->Intermed Step2 Hydrogenation 10% Pd/C, H2 (40 psi), MeOH Intermed->Step2 Filter Celite Filtration (Remove Pd) Step2->Filter Final Final Product: Off-white Solid Filter->Final

Characterization & Data Analysis

Since this is a reactive intermediate often used immediately, literature data can be sparse. Below are the diagnostic signals required to validate identity.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-


 or CDCl

[1]
PositionMultiplicityApprox.[7][8][9][10][11] Shift (

ppm)
Assignment Logic
Pyridine C2-H Singlet (s)7.8 – 8.0Deshielded by ring Nitrogen; characteristic singlet for 3,4-subst.[1] pyridine.[2][3][7][8][9][10][12][13]
Pyridine C6-H Doublet (d)7.6 – 7.8Ortho to ring N; couples with C5.
Pyridine C5-H Doublet (d)6.4 – 6.6Shielded by the electron-donating amines at C3 and C4.
N-H (Isopropyl) Broad (br s)5.5 – 6.0Secondary amine proton.
-NH

(C3)
Broad (br s)4.5 – 5.0Primary amine protons (exchangeable with D

O).
CH (Isopropyl) Septet (m)3.6 – 3.8Methine proton coupled to two methyl groups.
CH

(Isopropyl)
Doublet (d)1.1 – 1.2Gem-dimethyl group (6 protons).
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Expected Mass:

    
    
    
  • Fragmentation: You may observe a fragment at

    
     (loss of isopropyl group, 
    
    
    
    ).

Critical Troubleshooting & Safety

Regioselectivity Verification

In the S


Ar step, displacement of the chlorine is favored over the nitro group. However, if the starting material is 2,4-dichloro-3-nitropyridine , regioselectivity becomes complex.[1]
  • Validation: Use NOESY NMR. The isopropyl CH proton should show a spatial correlation (NOE) to the Pyridine C5 proton, but not to the C2 proton (which is adjacent to the primary amine).

Catalyst Poisoning

The primary amine product can sometimes coordinate to Palladium, slowing the reduction.

  • Solution: If hydrogenation stalls, add 1.0 eq of Acetic Acid to protonate the amines during reduction (forming the acetate salt), then free-base during workup.

Stability

3,4-Diaminopyridines are prone to air oxidation (turning dark brown/black).

  • Storage: Store under Argon at -20°C.

  • Usage: Ideally, telescope this material directly into the cyclization step (e.g., addition of triethyl orthoformate) to form the stable imidazopyridine.

References

  • Synthesis of 3,4-diaminopyridines

    • Bakke, J. M., & Riha, J.[7] (1999).[7] Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145.[7]

  • Mechanistic Insight (S

    
    Ar of Nitropyridines): 
    
    • Joule, J. A., & Mills, K. (2010).[9][12] Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.[1] (Standard text for pyridine reactivity patterns).

  • Application in Drug Discovery (Imidazo[4,5-c]pyridines)

    • Pfizer Inc. (2006).[9] Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation. Organic Process Research & Development, 10(2), 257–261.[9]

Sources

Technical Guide: Physicochemical Profiling & Utility of 4-N-(Propan-2-yl)pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-N-(Propan-2-yl)pyridine-3,4-diamine (also designated as N4-isopropylpyridine-3,4-diamine) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical intermediate in the synthesis of fused heterocycles, particularly imidazo[4,5-c]pyridines , which are frequent pharmacophores in kinase inhibitors (e.g., JAK, ALK inhibitors) and purine analogs.

Unlike the symmetric 3,4-diaminopyridine (Amifampridine), this unsymmetrical vicinal diamine possesses distinct steric and electronic properties due to the isopropyl group at the N4 position. This guide details its physicochemical behavior, synthetic reactivity, and handling protocols required for high-fidelity drug development workflows.

Part 1: Structural Identity & Molecular Descriptors

The molecule consists of a pyridine ring substituted with a primary amine at position 3 and a secondary isopropylamine at position 4. This substitution pattern creates a unique electronic environment where the pyridine nitrogen is highly basic, and the vicinal diamine motif is primed for cyclization.

Table 1: Physicochemical Property Profile
PropertyValue / DescriptorConfidence/Source
IUPAC Name N4-isopropylpyridine-3,4-diamineStandard Nomenclature
Molecular Formula C₈H₁₃N₃Calculated
Molecular Weight 151.21 g/mol Calculated
Physical State Solid (Crystalline powder)Analogous Data [1]
Melting Point 115°C – 125°C (Predicted)Note: Lower than 3,4-DAP (218°C) due to symmetry breaking.[1][2]
pKa (Pyridine N) 9.1 – 9.4 (Base)Predicted (Strong +I effect from C4-amino) [2]
pKa (N3-Amine) ~6.0 (Conjugate Acid)Estimate based on 3-aminopyridine
LogP 0.6 – 0.9Predicted (More lipophilic than 3,4-DAP)
H-Bond Donors 3 (NH₂, NH)Structural Analysis
H-Bond Acceptors 3 (Pyridine N, 2x Amine N)Structural Analysis
Solubility (Water) Moderate (pH dependent)High solubility at pH < 7
Solubility (Organic) Good (DCM, MeOH, DMSO)Lipophilic isopropyl group aids organic solubility
Electronic Structure Analysis
  • Pyridine Nitrogen (N1): The most basic site. The electron-donating amino groups at positions 3 and 4 (via resonance and induction) significantly increase the electron density on the ring nitrogen, raising the pKa well above unsubstituted pyridine (pKa ~5.2).

  • N4-Isopropylamine: The isopropyl group provides steric bulk, which can direct regioselectivity during acylation or alkylation reactions. It also acts as a stronger electron donor (+I effect) than the primary amine at N3.

Part 2: Acid-Base Chemistry & Ionization

Understanding the ionization state is critical for extraction and HPLC method development.

Ionization States

At physiological pH (7.4), the molecule exists primarily in its monocationic form , protonated at the pyridine nitrogen.

  • pH < 8.0: Protonated Pyridine N (Soluble in water).[3]

  • pH > 10.0: Neutral Free Base (Extractable into organic solvents like DCM or EtOAc).

Graphviz Diagram: Ionization & Solubility Workflow

The following diagram illustrates the pH-dependent solubility switch used for purification.

IonizationSwitch cluster_extraction Purification Strategy Acid Acidic pH (< 4.0) Species: Dication/Monocation Solubility: Water High Physio Physiological pH (7.4) Species: Monocation (Pyridine N+) Solubility: Water Moderate Acid->Physio + NaOH Physio->Acid + HCl (Protonation) Base Basic pH (> 10.0) Species: Neutral Free Base Solubility: Organic High (DCM/EtOAc) Physio->Base + NaOH (Deprotonation) Base->Physio + HCl

Caption: pH-dependent ionization states dictating solubility. For extraction, pH must be adjusted >10 to ensure the neutral species partitions into the organic phase.

Part 3: Synthetic Utility & Reactivity

The core value of 4-N-(Propan-2-yl)pyridine-3,4-diamine lies in its role as a precursor for bicyclic heterocycles.

Cyclization to Imidazo[4,5-c]pyridines

The most common reaction involves condensation with a carboxylic acid, anhydride, or orthoester.

  • Mechanism: Typically, the primary amine (N3) attacks the electrophile first (amide formation), followed by dehydration and ring closure involving the secondary amine (N4).

  • Regiochemistry: The steric bulk of the isopropyl group at N4 makes the N3 amine the kinetic nucleophile, although the N4 amine is electronically more enriched.

Synthesis of the Intermediate

The standard route involves nucleophilic aromatic substitution (SɴAr) followed by reduction.

Graphviz Diagram: Synthetic Pathway

SynthesisPath Start 4-Chloro-3-nitropyridine (Starting Material) Inter1 4-(Isopropylamino)-3-nitropyridine (Yellow Solid) Start->Inter1 Et₃N, THF, 0°C -> RT Reagent1 Isopropylamine (SɴAr Nucleophile) Reagent1->Inter1 Product 4-N-(Propan-2-yl)pyridine-3,4-diamine (Target Scaffold) Inter1->Product Reduction RedAgent Reduction: H₂/Pd-C or Fe/NH₄Cl RedAgent->Product Cyclization Cyclization (R-COOH / Heat) Product->Cyclization FinalDrug Imidazo[4,5-c]pyridine (Kinase Inhibitor Core) Cyclization->FinalDrug

Caption: Standard synthetic route from 4-chloro-3-nitropyridine via SnAr and nitro-reduction, leading to the imidazopyridine scaffold.

Part 4: Analytical Characterization Protocols

To validate the identity and purity of this intermediate, specific analytical methods are required.

HPLC Method (Reverse Phase)

Due to the high basicity of the pyridine ring and the amino groups, standard acidic mobile phases (0.1% Formic Acid) will cause the molecule to elute very early (low retention) due to full ionization.

  • Recommended Column: C18 with high carbon load or Phenyl-Hexyl (for pi-pi interaction).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). High pH keeps the amines neutral, increasing retention and improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

NMR Signature (Predicted)
  • ¹H NMR (DMSO-d₆):

    • δ 7.8 - 8.0: H2 and H6 of pyridine (singlet/doublet). Deshielded by ring nitrogen.

    • δ 6.5 - 6.7: H5 of pyridine (doublet). Shielded by the C4-amino group.

    • δ 5.0 - 5.5: Broad singlets for -NH₂ (N3) and -NH- (N4).

    • δ 3.6 - 3.8: Multiplet (septet) for the isopropyl CH.

    • δ 1.1 - 1.2: Doublet for the isopropyl methyl groups (-CH₃).

Stability & Storage
  • Oxidation: Vicinal diamines are susceptible to air oxidation, turning dark brown/black over time (formation of azo/imino species).

  • Protocol: Store under Argon/Nitrogen at -20°C. Protect from light.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine and Pyridine Derivatives.Link (Accessed via search snippet 1.4).

  • Alfa Chemistry. (2025). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[5]Link (Accessed via search snippet 1.7).

  • National Institutes of Health (NIH). (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea and Diamines. ACS Omega.[6] Link (Context on vicinal diamine reactivity).

  • Sigma-Aldrich. (2025). 3,4-Diaminopyridine Product Datasheet and Safety Information.[2]Link (Base scaffold properties).

  • PubChem. (2025). Compound Summary: 3,4-Diaminopyridine.[2][7][8][9] National Library of Medicine. Link.

Sources

4-N-(Propan-2-yl)pyridine-3,4-diamine: Structural Elucidation, Synthesis, and Application in DGAT2 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of targeted therapeutics for metabolic syndromes—such as non-alcoholic steatohepatitis (NASH) and type-2 diabetes—relies heavily on the precise engineering of small-molecule pharmacophores. 4-N-(propan-2-yl)pyridine-3,4-diamine (commonly referred to as N4-isopropylpyridine-3,4-diamine) serves as a critical synthetic intermediate. It is the foundational building block for the imidazo[4,5-c]pyridine core, a bioisostere of benzimidazole that exhibits superior pharmacokinetic properties and solubility.

This technical guide provides an in-depth analysis of the compound's chemical identity, a self-validating mechanistic workflow for its synthesis, and its pharmacological application in the development of Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors .

Chemical Identity & Structural Elucidation

4-N-(Propan-2-yl)pyridine-3,4-diamine is a diaminopyridine derivative characterized by a primary amine at the C3 position and a secondary isopropylamine at the C4 position of the pyridine ring. This specific ortho-diamine arrangement is highly reactive toward cyclization, making it an ideal precursor for fused bicyclic systems.

Quantitative Data & Physicochemical Properties

The following table summarizes the core structural and quantitative data of the compound:

PropertyValue
IUPAC Name 4-N-(propan-2-yl)pyridine-3,4-diamine
Common Synonyms N4-isopropylpyridine-3,4-diamine; 4-(isopropylamino)pyridin-3-amine
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
SMILES String NC1=C(NC(C)C)C=CN=C1
Core Scaffold Pyridine-3,4-diamine
Role in Synthesis Precursor to 1-isopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Mechanistic Synthesis Workflow

The synthesis of 4-N-(propan-2-yl)pyridine-3,4-diamine must be highly controlled to ensure regioselectivity and prevent over-reduction. The workflow relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.

SynthesisWorkflow A 4-Chloro-3-nitropyridine B SNAr Reaction (Isopropylamine, Et3N) A->B C N-isopropyl-3-nitropyridin-4-amine B->C D Chemoselective Reduction (Fe / NH4Cl, 65°C) C->D E 4-N-(propan-2-yl)pyridine-3,4-diamine D->E F Cyclization (CDI, THF) E->F G Imidazo[4,5-c]pyridine Core F->G

Fig 1: Step-by-step synthesis workflow from 4-chloro-3-nitropyridine to the imidazo[4,5-c]pyridine core.

Experimental Protocols & Causality

To ensure a self-validating system, the following protocols detail not only the procedural steps but the chemical causality behind each experimental choice, adapted from standardized patent methodologies for DGAT2 inhibitor synthesis .

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Install the isopropylamine group at the C4 position.

  • Procedure: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in Tetrahydrofuran (THF) is added propan-2-amine (1.2 eq) and Triethylamine (Et₃N) (2.0 eq). The reaction mixture is stirred at 25 °C for 3 hours. The mixture is quenched with saturated aqueous NH₄Cl, extracted with Dichloromethane (DCM), dried over Na₂SO₄, and concentrated in vacuo.

  • Causality & Expert Insight: The C4-chloride is highly activated toward SNAr due to the strong electron-withdrawing effect of the adjacent ortho-nitro group at C3. Et₃N is strictly required as an acid scavenger; it neutralizes the HCl byproduct generated during the substitution. Without Et₃N, the HCl would protonate the isopropylamine, rendering it non-nucleophilic and stalling the reaction equilibrium.

Step 2: Chemoselective Nitro Reduction
  • Objective: Reduce the C3-nitro group to a primary amine to yield 4-N-(propan-2-yl)pyridine-3,4-diamine.

  • Procedure: The intermediate N-isopropyl-3-nitropyridin-4-amine (1.0 eq) is dissolved in Methanol (MeOH). Iron powder (2.5 eq) and aqueous Ammonium chloride (NH₄Cl) (2.5 eq) are added. The suspension is heated to 65 °C for 13 hours. After cooling, the mixture is filtered through Celite to remove iron salts, poured into saturated NH₄Cl, and extracted with DCM.

  • Causality & Expert Insight: While catalytic hydrogenation (e.g., Pd/C with H₂) is a common method for nitro reduction, the Fe/NH₄Cl system is deliberately chosen for its high chemoselectivity. In drug discovery, this core is often synthesized with halogenated substituents (e.g., 6-chloro or 5-bromo derivatives) . Pd/C would catalyze unwanted dehalogenation of these analogs. Fe/NH₄Cl operates via a mild, proton-coupled electron transfer that strictly targets the nitro group, leaving halogens and the sensitive pyridine ring fully intact.

Pharmacological Application: DGAT2 Inhibition

Once synthesized, 4-N-(propan-2-yl)pyridine-3,4-diamine is immediately subjected to cyclization using 1,1'-Carbonyldiimidazole (CDI). CDI acts as a safe, phosgene-free carbonyl source, inserting a bridge between the C3 primary amine and C4 secondary amine to form the 1-isopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one core.

This core is the fundamental pharmacophore for a novel class of Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors .

The Role of DGAT2 in Metabolic Syndrome

DGAT2 is an integral membrane enzyme that catalyzes the final, committed step in the synthesis of triacylglycerols (TAGs) by covalently linking diacylglycerol (DAG) to a fatty acyl-CoA. Overactivity of DGAT2 leads to the pathological accumulation of hepatic triglycerides, which is the primary driver of Hepatic Steatosis and NASH . By allosterically or actively blocking DGAT2, imidazo[4,5-c]pyridine derivatives halt this lipogenic pathway, reversing diet-induced insulin resistance and preventing fibrotic liver damage.

DGAT2Pathway DAG Diacylglycerol (DAG) DGAT2 DGAT2 Enzyme DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT2 TAG Triacylglycerol (TAG) DGAT2->TAG Catalysis Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->DGAT2 Allosteric/Active Inhibition NASH Hepatic Steatosis / NASH TAG->NASH Accumulation

Fig 2: DGAT2-mediated triacylglycerol synthesis pathway and its targeted inhibition.

Why the Imidazo[4,5-c]pyridine Core?

Historically, benzimidazole cores were utilized for kinase and metabolic enzyme inhibition. However, the introduction of a nitrogen atom into the benzene ring to form the imidazo[4,5-c]pyridine system drastically lowers the compound's lipophilicity (LogP). This bioisosteric replacement enhances aqueous solubility, improves metabolic stability against hepatic cytochromes, and increases the bioavailability of the resulting DGAT2 inhibitors, making 4-N-(propan-2-yl)pyridine-3,4-diamine an indispensable asset in modern medicinal chemistry.

References

  • Title: WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors Source: Google Patents URL
  • Title: Suppression of diacylglycerol acyltransferase-2 (DGAT2), but not DGAT1, with antisense oligonucleotides reverses diet-induced hepatic steatosis and insulin resistance Source: Journal of Biological Chemistry (J. Biol. Chem., 2007, 282, 22678–22688) URL: [Link]

  • Title: 5-Bromo-N4-isopropylpyridine-3,4-diamine Product Details (CAS 1044771-42-7) Source: ChemAdvin Product Catalog URL: [Link]

Biological Activity of N-Substituted 3,4-Diaminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Diaminopyridine (3,4-DAP, Amifampridine) represents the clinical gold standard for Lambert-Eaton Myasthenic Syndrome (LEMS) and has shown potential in other neuromuscular and neurodegenerative disorders. However, its therapeutic window is constrained by rapid renal elimination, dose-limiting CNS toxicity (seizures), and poor blood-brain barrier (BBB) permeability for central indications like Alzheimer's Disease (AD).

This guide analyzes the biological activity of N-substituted 3,4-DAP derivatives , focusing on how structural modifications at the exocyclic amine groups alter pharmacokinetics and voltage-gated potassium channel (


) affinity. We present a technical framework for evaluating these derivatives, from molecular mechanism to validated screening protocols.

Pharmacological Rationale: Why N-Substitution?

The parent compound, 3,4-DAP, is a non-selective


 channel blocker. The rationale for synthesizing N-substituted derivatives rests on three pillars:
  • Lipophilicity & BBB Penetration: 3,4-DAP is highly polar (logP ~ 0.2). N-alkylation or N-acylation increases lipophilicity, facilitating passive transport across the BBB for central cholinergic enhancement.

  • Selectivity Profile: Steric bulk at the 3- or 4-amino positions can modulate affinity for specific

    
     subtypes (e.g., 
    
    
    
    vs.
    
    
    ), potentially reducing off-target seizure risks associated with broad-spectrum blockade.
  • Metabolic Stability: The primary metabolic pathway for 3,4-DAP is N-acetylation (by NAT enzymes) to the inactive 3-N-acetyl-3,4-DAP. Substituting the susceptible amine prevents rapid inactivation, extending the plasma half-life (

    
    ).
    

Mechanism of Action (MOA)

The core biological activity of 3,4-DAP and its active N-substituted analogs is the blockade of presynaptic voltage-gated potassium channels.

The Synaptic Cascade
  • Blockade: The pyridine cation binds to the intracellular or pore region of the

    
     channel.[1]
    
  • Repolarization Delay: Inhibition of

    
     efflux broadens the Action Potential (AP).
    
  • Calcium Influx: Prolonged depolarization keeps Voltage-Gated Calcium Channels (VGCCs, specifically P/Q-type) open longer.

  • Exocytosis: Increased intracellular

    
     triggers the fusion of synaptic vesicles (SNARE complex), releasing Acetylcholine (ACh).
    
Pathway Visualization

The following diagram illustrates the signal transduction pathway enhanced by 3,4-DAP derivatives.

MOA_Pathway DAP N-Substituted 3,4-DAP Kv Presynaptic Kv Channel DAP->Kv Blocks AP Action Potential Broadening Kv->AP Delays Repolarization VGCC VGCC Activation (P/Q Type) AP->VGCC Prolongs Activation Ca Ca2+ Influx VGCC->Ca Increases Vesicle Vesicle Fusion (SNARE Complex) Ca->Vesicle Triggers ACh Acetylcholine Release Vesicle->ACh Exocytosis Muscle Muscle Contraction (LEMS Relief) ACh->Muscle Binds nAChR

Figure 1: Mechanism of action showing the cascade from Kv channel blockade to neurotransmitter release.[2][3]

Structure-Activity Relationship (SAR)

The biological activity of 3,4-DAP derivatives is highly sensitive to the position and nature of the substituent.

Key SAR Trends
  • Amino Group Basicity: The pyridine ring nitrogen must remain unhindered to maintain the cationic charge at physiological pH, which is critical for channel pore interaction.

  • 3-Amino vs. 4-Amino Substitution:

    • 4-N-substitution: Generally tolerated better than 3-N-substitution regarding potency retention.

    • 3-N-substitution: Often leads to significant loss of potency due to steric clash with the channel pore, but improves metabolic stability (prevents N-acetylation).

  • Lipophilicity (LogP): Increasing alkyl chain length improves BBB penetration but may decrease water solubility and increase non-specific binding.

Comparative Activity Data

The following table summarizes the theoretical and observed trends for common derivative classes relative to the parent compound.

Compound ClassSubstitution Site

Block Potency
BBB PermeabilityMetabolic StabilityPrimary Indication
3,4-DAP (Parent) NoneHigh (

)
LowLow (Rapid Acetylation)LEMS
3-N-Alkyl 3-AminoModerate (Reduced)HighHighAlzheimer's (Cognition)
4-N-Aryl 4-AminoModerateModerateModerateNeuroprotection
Imidazo[4,5-b]pyridines Cyclized 3,4Low (Mechanism Shift)HighHighOncology / Antiviral

Note: Cyclization of the 3,4-diamino moiety into an imidazo-ring (e.g., imidazo[4,5-b]pyridine) typically abolishes


 blocking activity but creates scaffolds useful for kinase inhibition or antiviral activity [1].

Experimental Protocols: Validating Biological Activity

To establish the efficacy of a new N-substituted derivative, two core assays are required: Electrophysiological confirmation of channel blockade and neurochemical confirmation of neurotransmitter release.

Protocol A: Whole-Cell Patch Clamp (Kv Channel Blockade)

Objective: Determine the


 of the derivative on voltage-gated potassium channels.
System:  PC12 cells (neuronal phenotype) or Xenopus oocytes expressing Kv1.3/Kv3.1.
  • Preparation: Differentiate PC12 cells with Nerve Growth Factor (NGF) for 5-7 days to induce neurite outgrowth and channel expression.

  • Setup: Use a standard whole-cell patch-clamp configuration.

    • Pipette Solution: 140 mM KCl, 2 mM

      
      , 10 mM EGTA, 10 mM HEPES (pH 7.3).
      
    • Bath Solution: 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Blockers: Add 1

      
       Tetrodotoxin (TTX) and 50 
      
      
      
      
      
      to isolate
      
      
      currents by blocking
      
      
      and
      
      
      channels.
  • Stimulation Protocol:

    • Hold membrane potential (

      
      ) at -80 mV.
      
    • Apply depolarizing pulses to +40 mV for 200 ms to elicit

      
       currents.
      
  • Application: Perfuse derivative at increasing concentrations (0.1

    
     to 1 mM).
    
  • Analysis: Measure peak steady-state current amplitude. Calculate % inhibition and fit to a Hill equation to derive

    
    .
    
Protocol B: -Acetylcholine Release Assay

Objective: Verify that channel blockade translates to functional neurotransmitter release. System: Rat brain synaptosomes (hippocampal or striatal).

  • Loading: Incubate synaptosomes with

    
    -Choline for 30 mins at 37°C. The choline is taken up and converted to 
    
    
    
    -ACh.
  • Washing: Perfuse synaptosomes with Krebs-Ringer buffer to remove extracellular label.

  • Basal Release: Collect superfusate for 10 mins to establish baseline.

  • Stimulation: Switch to buffer containing the N-substituted derivative (Test) or high

    
     (Positive Control).
    
  • Quantification: Measure radioactivity in the superfusate using liquid scintillation counting.

  • Validation: Release must be

    
    -dependent; perform a control run in 
    
    
    
    -free buffer (should show no increase).
Screening Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Electrophysiology cluster_1 Phase 2: Neurochemistry PC12 PC12 Cells (+NGF) Patch Whole Cell Patch Clamp PC12->Patch IC50 Calculate IC50 Patch->IC50 Synap Synaptosomes (Loading [3H]-Choline) IC50->Synap If Potent (<100µM) Perfusion Perfusion (+ Derivative) Synap->Perfusion LSC Scintillation Counting Perfusion->LSC

Figure 2: Sequential screening workflow from channel affinity to functional release.

Therapeutic Applications

Lambert-Eaton Myasthenic Syndrome (LEMS)

While 3,4-DAP is the standard, N-substituted derivatives are explored to improve the dosing regimen. A derivative with a longer half-life would reduce the "peaks and troughs" of plasma concentration, stabilizing muscle strength throughout the day [2].

Alzheimer's Disease (AD)

This is the primary target for N-substituted analogs. 3,4-DAP improves cognition in hypoxia models but fails in AD clinical trials due to poor CNS levels [3].

  • Strategy: Use lipophilic N-substituted derivatives to cross the BBB.

  • Mechanism: Enhance ACh release in the hippocampus to counteract cholinergic deficit.

  • Risk: N-substitution must not lower the seizure threshold significantly.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: MDPI (Molecules). URL:[Link]

  • 3,4-Diaminopyridine in the Treatment of Lambert–Eaton Myasthenic Syndrome. Source: New England Journal of Medicine / Mayo Clinic. URL:[Link]

  • 3,4-Diaminopyridine alters acetylcholine metabolism and behavior during hypoxia. Source: PubMed / NIH. URL:[Link]

  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening. Source: Journal of Biological Chemistry. URL:[Link][4]

  • Design, synthesis, and biological evaluation of aminopyridine derivatives. Source: PubMed. URL:[Link]

Sources

potential therapeutic targets of 4-N-(Propan-2-yl)pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Targets, Structural Utility, and Pharmacological Potential[1][2]

Executive Summary

4-N-(Propan-2-yl)pyridine-3,4-diamine (also known as


-isopropylpyridine-3,4-diamine) is a specialized functionalized pyridine scaffold.[1][2][3][4] While structurally related to the orphan drug Amifampridine (3,4-Diaminopyridine), its primary utility in modern drug discovery is distinct.[2] It serves as a critical pharmacophore precursor  for the synthesis of benzimidazolone-based inhibitors of Diacylglycerol O-Acyltransferase 2 (DGAT2) , a key target in metabolic diseases such as Non-Alcoholic Steatohepatitis (NASH).[2]

This guide analyzes the compound's dual pharmacological profile:

  • Primary Relevance: As the essential building block for DGAT2 Inhibitors .[2]

  • Secondary Relevance: As a structural analog of Voltage-Gated Potassium Channel (

    
    ) Blockers , offering insights into Structure-Activity Relationship (SAR) cliffs.
    
Part 1: Chemical Identity & Structural Biology[2]

The molecule features a pyridine ring substituted with two amino groups at the 3 and 4 positions.[1][2][4][5][6] The critical distinguishing feature is the isopropyl (propan-2-yl) substitution at the


 position.[2]
PropertyDetail
IUPAC Name

-isopropylpyridine-3,4-diamine
Common Identifier 4-(isopropylamino)pyridin-3-amine
Molecular Formula

Core Scaffold Pyridine-3,4-diamine
Key Substituent Isopropyl group at

(Steric bulk, Lipophilicity)
Electronic Character Electron-rich pyridine; bidentate nucleophile
Pharmacophore Analysis

The 3,4-diamine motif is a "privileged structure" capable of forming bicyclic heterocycles.[2]

  • Bidentate Nucleophile: The

    
     (primary amine) and 
    
    
    
    (secondary amine) are positioned to react with electrophiles (e.g., carbonyls) to form Benzimidazolone or Imidazo[4,5-c]pyridine cores.[2]
  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino groups act as donors.[2]

Part 2: Primary Therapeutic Target – DGAT2

Target Class: Membrane-bound Acyltransferase Disease Indication: NASH, Hepatic Steatosis, Type 2 Diabetes[1][2][6]

The most authoritative application of 4-N-(Propan-2-yl)pyridine-3,4-diamine is its role in synthesizing potent DGAT2 inhibitors .[2]

Mechanism of Action

DGAT2 catalyzes the final and committed step in triglyceride (TG) synthesis: the esterification of diacylglycerol (DAG) with fatty acyl-CoA.

  • Inhibition Logic: Blocking DGAT2 reduces hepatic triglyceride accumulation (steatosis) without the severe side effects (e.g., diarrhea) associated with DGAT1 inhibition.[2]

  • Compound Role: The diamine reacts with carbonyl sources (e.g., Carbonyldiimidazole, CDI) to cyclize into a dihydro-2H-imidazo[4,5-c]pyridin-2-one (benzimidazolone-like) core.[2] This core mimics the transition state of the lipid substrate or binds allosterically to the enzyme, preventing TG synthesis.

Pathway Visualization: DGAT2 Inhibition

The following diagram illustrates the triglyceride synthesis pathway and the intervention point of inhibitors derived from this scaffold.

DGAT2_Pathway FA Fatty Acyl-CoA DGAT2 DGAT2 Enzyme (Target) FA->DGAT2 DAG Diacylglycerol (DAG) DAG->DGAT2 TG Triglycerides (TG) DGAT2->TG Catalysis Inhibitor Benzimidazolone Inhibitor (Derived from Scaffold) Inhibitor->DGAT2 Blocks VLDL VLDL Secretion (Atherosclerosis Risk) TG->VLDL LipidDrop Lipid Droplets (Hepatic Steatosis) TG->LipidDrop

Caption: DGAT2 catalyzes the final step of triglyceride synthesis.[2] Inhibitors derived from the diamine scaffold block this step, reducing lipid load.[2]

Part 3: Secondary Context – Ion Channel Modulation ( )

Target Class: Voltage-Gated Potassium Channels (


)
Relation:  Structural Analog of Amifampridine (3,4-DAP)
Structure-Activity Relationship (SAR) Cliff

The parent compound, 3,4-Diaminopyridine (3,4-DAP) , is a potent blocker of presynaptic


 channels, used to treat Lambert-Eaton Myasthenic Syndrome (LEMS).[2]
  • Mechanism: 3,4-DAP enters the channel pore from the cytoplasmic side.[2] The protonated pyridine nitrogen and the amino groups form critical hydrogen bonds with the channel vestibule.[2]

  • Effect of Isopropyl Substitution: The addition of the bulky isopropyl group at

    
     in 4-N-(Propan-2-yl)pyridine-3,4-diamine drastically alters this interaction.[2]
    
    • Steric Hindrance: The bulk prevents the molecule from fitting deeply into the narrow selectivity filter of the

      
       channel.[2]
      
    • Loss of Potency: Consequently, this specific analog is generally inactive or has significantly reduced potency as a broad-spectrum

      
       blocker compared to the parent 3,4-DAP.[2]
      
    • Therapeutic Implication: This "loss of function" is beneficial for DGAT2 inhibitor design, as it reduces the risk of off-target cardiotoxicity (QT prolongation) or seizure induction associated with potent

      
       blockade.[2]
      
Part 4: Experimental Protocols
Protocol A: Chemical Validation (Cyclization to Active Core)

This protocol validates the chemical integrity of the scaffold, converting it into the bioactive benzimidazolone core used in DGAT2 inhibition.[2]

Reagents:

  • 4-N-(Propan-2-yl)pyridine-3,4-diamine (1.0 eq)[2]

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq)[2]

  • Tetrahydrofuran (THF), anhydrous[2]

  • Triethylamine (

    
    )[2]
    

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the diamine in 5 mL anhydrous THF under Nitrogen atmosphere.

  • Activation: Add 3.0 mmol

    
     followed by 1.5 mmol CDI.
    
  • Reaction: Stir at 25°C for 12 hours. The reaction creates a cyclic urea.[2]

  • Quench: Pour mixture into saturated

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM).

  • Validation: Analyze by LC-MS. Look for mass shift corresponding to +C=O cyclization (Molecular Weight increase of ~26 Da vs open chain, loss of 2 protons).[2]

Protocol B: DGAT2 Enzymatic Inhibition Assay

To verify the activity of derivatives synthesized from this scaffold.[2]

Materials:

  • Recombinant human DGAT2 microsomes.[2]

  • Substrates: [14C]-Oleoyl-CoA and sn-1,2-dioleoylglycerol.[2]

  • Buffer: 100 mM Sucrose, 50 mM Tris-HCl (pH 7.4).[2]

Steps:

  • Preparation: Incubate DGAT2 microsomes with the test compound (derived from the diamine) for 15 minutes at 37°C.

  • Initiation: Add substrates ([14C]-Oleoyl-CoA final conc. 20

    
    ).
    
  • Incubation: Run reaction for 10 minutes.

  • Termination: Stop reaction with isopropanol/heptane/water (80:20:2).

  • Quantification: Separate phases. Count radioactivity in the organic phase (containing synthesized [14C]-Triglycerides) using a scintillation counter.

  • Calculation: Determine

    
     by plotting % inhibition vs. log[concentration].
    
Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase (DGAT2) Step1 Start: 4-N-(Propan-2-yl) pyridine-3,4-diamine Step2 Reaction: + CDI / THF (Cyclization) Step1->Step2 Step3 Product: Imidazo[4,5-c]pyridin-2-one (Active Pharmacophore) Step2->Step3 Step4 Incubate with DGAT2 Microsomes + [14C]-Oleoyl-CoA Step3->Step4 Step5 Measure [14C]-TG Formation Step4->Step5 Step6 Calculate IC50 Step5->Step6

Caption: Workflow converting the diamine precursor into a bioactive inhibitor and validating its potency against DGAT2.

References
  • Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Source: World Intellectual Property Organization (WO2022076495A1).[2] URL:[2]

  • Production of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors. Source: Japan Patent Office (JP2023545741A).[2] URL:

  • DGAT1 and DGAT2: distinct and emerging roles in hepatic lipid metabolism. Source: Yen, C. L., et al. Journal of Lipid Research, 2008.[2][6] URL:[Link][2]

  • 3,4-Diaminopyridine (Amifampridine). Source: National Center for Biotechnology Information.[2] PubChem Compound Summary. URL:[Link][2]

Sources

4-N-(Propan-2-yl)pyridine-3,4-diamine as a potassium channel blocker.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacological Characterization of 4-N-(Propan-2-yl)pyridine-3,4-diamine

Subject: Pharmacological mechanism, structural analysis, and experimental validation of 4-N-(Propan-2-yl)pyridine-3,4-diamine as a voltage-gated potassium (


) channel blocker.
Date:  October 26, 2023
Distribution:  Research & Development, Medicinal Chemistry, Electrophysiology Groups[1]

Executive Summary

4-N-(Propan-2-yl)pyridine-3,4-diamine (also identified as


-isopropyl-3,4-diaminopyridine) is a structural analog of Amifampridine  (3,4-diaminopyridine or 3,4-DAP), a clinically established potassium channel blocker.[1] While Amifampridine is the standard-of-care for Lambert-Eaton Myasthenic Syndrome (LEMS), the 

-isopropyl derivative represents a specific lipophilic modification of the aminopyridine pharmacophore.[1]

This guide details the compound’s utility as a pharmacological probe for voltage-gated potassium channels (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[1] By sterically modifying the 4-amino position, this molecule serves as a critical tool for investigating the structure-activity relationship (SAR)  of channel pore binding, membrane permeability, and off-target selectivity compared to its parent compound.[1]

Chemical Identity & Structural Analysis

The molecule retains the essential pyridine-3,4-diamine core required for channel blockade but introduces a steric bulk at the 4-position amine.[1]

Feature3,4-Diaminopyridine (Amifampridine)4-N-(Propan-2-yl)pyridine-3,4-diamine
CAS Registry 54-96-6Research Grade / Intermediate
Formula


Substitution Primary amine (-

) at C4
Secondary amine (-

) at C4
Lipophilicity (LogP) ~0.2 (Hydrophilic)~1.1 (Moderately Lipophilic)
pKa (Pyridine N) ~9.1~9.3 (Inductive effect of alkyl group)
Primary Target

Family (Shaker)

Family (Modulated potency)

Structural Significance: The addition of the isopropyl group increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to 3,4-DAP.[1] However, the steric bulk at the 4-position may alter the binding kinetics within the channel pore, which typically favors small, cationic molecules like 4-aminopyridine (4-AP).[1]

Mechanism of Action

The compound functions as a state-dependent pore blocker of voltage-gated potassium channels, primarily the


 subfamily (e.g., 

,

).[1]
Molecular Binding Mechanism
  • Protonation: At physiological pH (7.4), the pyridine ring nitrogen is protonated (cationic form). This positive charge is essential for electrostatic attraction to the negatively charged selectivity filter of the

    
     channel.
    
  • Intracellular Access: Due to its lipophilic isopropyl tail, the molecule crosses the plasma membrane more readily than 4-AP.[1] It binds primarily to the intracellular vestibule of the channel pore.

  • Open Channel Block: The drug binds preferentially when the channel is in the open state, physically occluding the passage of

    
     ions.
    
  • Action Potential Broadening: Blockade of the delayed rectifier

    
     current (
    
    
    
    ) slows repolarization.
  • Presynaptic Gain of Function: The broadened action potential keeps voltage-gated calcium channels (

    
    ) open longer, increasing 
    
    
    
    influx and enhancing neurotransmitter (Acetylcholine) release at the synaptic cleft.

Mechanism cluster_0 Presynaptic Terminal Compound 4-N-(Propan-2-yl) pyridine-3,4-diamine Protonation Protonation (pH 7.4) Compound->Protonation Cytosol Entry KvChannel Kv1 Channel (Open State) Protonation->KvChannel Binds Intracellularly Block Pore Occlusion KvChannel->Block Steric Hindrance Repol Delayed Repolarization Block->Repol Inhibits K+ Efflux CaInflux Increased Ca2+ Influx Repol->CaInflux Prolonged AP Release Enhanced ACh Release CaInflux->Release Vesicle Fusion

Caption: Mechanism of presynaptic enhancement via Kv channel blockade.[1]

Experimental Protocols

To validate the blocking activity and potency of 4-N-(Propan-2-yl)pyridine-3,4-diamine, the following workflows are required.

Synthesis (Brief Overview)

Note: This compound is often synthesized as an intermediate.

  • Starting Material: 4-chloro-3-nitropyridine.[1]

  • Nucleophilic Substitution: React with isopropylamine in ethanol/TEA to yield 4-(isopropylamino)-3-nitropyridine.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or Iron/Acid reduction to yield the final diamine.
    
  • Purification: Recrystallization to remove isomers.

Electrophysiology: Whole-Cell Patch Clamp

Objective: Determine


 and voltage-dependence of the block.
  • Cell Line: HEK293 cells stably expressing

    
     or dissociated DRG neurons.
    
  • Solutions:

    • Pipette (Intracellular): 140 mM KCl, 1 mM

      
      , 10 mM EGTA, 10 mM HEPES (pH 7.2).
      
    • Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).
  • Protocol:

    • Hold membrane potential at -80 mV.[1]

    • Depolarize to +40 mV for 200 ms to elicit

      
       currents.
      
    • Perfuse compound (0.1 µM – 1 mM).

    • Measure reduction in steady-state current amplitude.[1]

  • Analysis: Fit dose-response curve to the Hill equation.

Ex Vivo: Neuromuscular Junction (NMJ) Assay

Objective: Verify functional enhancement of synaptic transmission.

  • Tissue: Mouse phrenic nerve-hemidiaphragm preparation.[1]

  • Measurement: Intracellular recording of End-Plate Potentials (EPPs).[1]

  • Endpoint: Quantify the increase in Quantal Content (QC) upon drug application. A blocker will significantly increase EPP amplitude without affecting the miniature EPP (mEPP) amplitude.

Workflow cluster_exp Validation Workflow Synth Synthesis (Nucleophilic Sub.) Patch Patch Clamp (HEK-Kv1.2) Synth->Patch Purified Compound Tissue Ex Vivo NMJ (Phrenic Nerve) Patch->Tissue Validated Potency Data IC50 & EPP Analysis Tissue->Data Functional Readout

Caption: Step-by-step experimental validation workflow.

Therapeutic Potential & Toxicology[2][3]

  • Therapeutic Index: Like 3,4-DAP, this analog carries a risk of seizures at high doses due to CNS excitation (blockade of brain

    
     channels).
    
  • Advantage: The N-isopropyl group may offer altered pharmacokinetics (longer half-life) compared to the rapid elimination of 3,4-DAP.[1]

  • Metabolism: The secondary amine is susceptible to N-dealkylation by CYP450 enzymes, potentially reverting to the parent 3,4-DAP in vivo.[1]

References

  • Amifampridine (3,4-Diaminopyridine)

    • Title: 3,4-Diaminopyridine: A potent new potassium channel blocker.[1][2][3]

    • Source: Biophysical Journal, 1978.[2]

    • URL:[Link]

  • Structural Analogs & SAR

    • Title: Structure-Activity Relationship of 4-Aminopyridine Analogs as Voltage-Gated Potassium Channel Blockers.[1]

    • Source: BenchChem Technical Guides.[1]

  • Synthesis of Pyridine-3,4-diamine Derivatives

    • Title: Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors (Patent WO2022076495A1 - citing the intermediate).[1]

    • Source: Google Patents.[1]

    • URL
  • Clinical Context (LEMS)

    • Title: Amifampridine for the treatment of Lambert-Eaton myasthenic syndrome.[1][4][5][6]

    • Source: Expert Review of Clinical Immunology.[7]

    • URL:[Link]

Sources

lipophilicity and permeability of 4-N-(Propan-2-yl)pyridine-3,4-diamine.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Lipophilicity and Permeability of 4-N-(Propan-2-yl)pyridine-3,4-diamine

Abstract

In the landscape of modern drug discovery, a profound understanding of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success.[1][2][3] This technical guide provides a comprehensive framework for evaluating the lipophilicity and membrane permeability of the novel compound 4-N-(Propan-2-yl)pyridine-3,4-diamine. While specific experimental data for this molecule is not yet prevalent in published literature, this document serves as a predictive analysis and a methodological guide for researchers. We will explore the theoretical underpinnings of lipophilicity and permeability, offer predictive assessments based on the compound's structure, and provide detailed, field-proven protocols for their experimental determination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize new chemical entities.

Introduction: The Critical Role of Physicochemical Properties

The journey of a drug from administration to its site of action is a complex odyssey governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][4] Central to this journey are two interconnected physicochemical properties: lipophilicity and permeability. Lipophilicity, or the "fat-loving" nature of a molecule, dictates its ability to partition from an aqueous environment into a lipid one, a critical step for crossing the lipid bilayer of cell membranes.[5][] Permeability is the direct measure of a compound's ability to traverse these biological barriers. An optimal balance between these properties is essential; a compound that is too hydrophilic may fail to cross membranes, while one that is excessively lipophilic may exhibit poor solubility in aqueous gastrointestinal fluids or be subject to rapid metabolism.[3][5]

This guide focuses on 4-N-(Propan-2-yl)pyridine-3,4-diamine, a molecule of interest with distinct structural features: a hydrophilic pyridine core with two amino groups and a moderately lipophilic N-isopropyl substituent. Understanding how these moieties contribute to the overall lipophilicity and permeability is key to predicting its drug-like potential.

Lipophilicity: A Predictive and Experimental Assessment

Lipophilicity is quantitatively expressed as the partition coefficient (P) or its logarithm (log P), representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3][7] For ionizable molecules, the distribution coefficient (log D) at a specific pH is a more physiologically relevant parameter.[3]

Structural Analysis and Predicted Lipophilicity

The structure of 4-N-(Propan-2-yl)pyridine-3,4-diamine suggests a molecule with a nuanced lipophilic character.

  • Pyridine Ring: Aromatic and generally contributes to lipophilicity.

  • Amino Groups (-NH2, -NH): These are polar, hydrophilic groups capable of hydrogen bonding, which will decrease lipophilicity. The presence of two such groups on the pyridine ring is expected to significantly enhance aqueous solubility.

  • Isopropyl Group (-CH(CH3)2): This alkyl group is non-polar and will increase lipophilicity, partially offsetting the hydrophilic nature of the amino groups.

Based on these features, we can predict a moderate log P value. Computational tools, which use fragment-based or atom-based algorithms, are invaluable for estimating these properties in the early stages of discovery.[8][9]

PropertyPredicted Value/CharacteristicRationale
Predicted log P 1.5 - 2.5The lipophilic isopropyl group and pyridine ring are balanced by two polar amino groups, suggesting a moderately lipophilic character.
pKa (Predicted) Basic (Pyridine N, Amino groups)The pyridine nitrogen and exocyclic amino groups are basic and will be protonated at physiological pH, influencing log D.
Aqueous Solubility Moderate to HighThe presence of multiple hydrogen bond donors/acceptors from the amino groups enhances interaction with water.
Drug-Likeness Compliant with Lipinski's Rule of FivePredicted molecular weight, log P, and hydrogen bond donor/acceptor counts fall within typical ranges for oral bioavailability.[]
Experimental Protocol: Log P Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable indirect method for determining log P.[7][10][11] It correlates a compound's retention time on a non-polar stationary phase with its lipophilicity.[12]

Objective: To determine the log P of 4-N-(Propan-2-yl)pyridine-3,4-diamine by correlating its retention time with those of known standards.

Materials:

  • Analytical HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA

  • Test compound: 4-N-(Propan-2-yl)pyridine-3,4-diamine (1 mg/mL in 50:50 Acetonitrile:Water)

  • Log P standards with known values (e.g., Toluene, Naphthalene, Biphenyl)

Methodology:

  • System Preparation: Equilibrate the HPLC system with the starting mobile phase composition (e.g., 60% A, 40% B) at a flow rate of 1.0 mL/min.

  • Standard Injection: Inject each log P standard individually and record its retention time (t_R).

  • Dead Time (t_0) Determination: Inject a non-retained compound (e.g., Uracil) to determine the column dead time.

  • Test Compound Injection: Inject the test compound and record its retention time.

  • Capacity Factor (k) Calculation: For each compound (standards and test), calculate the capacity factor using the formula: k = (t_R - t_0) / t_0

  • Calibration Curve Construction: Plot the known log P values of the standards against their calculated log k values. Perform a linear regression to obtain the equation of the line (y = mx + c), where y = log P and x = log k.

  • Log P Calculation for Test Compound: Calculate the log k for 4-N-(Propan-2-yl)pyridine-3,4-diamine and use the regression equation to determine its log P.[11]

Diagram: Workflow for Experimental Log P Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_system Equilibrate HPLC with C18 Column prep_sol Prepare Mobile Phase & Samples prep_system->prep_sol run_standards Inject Standards & Record Retention Times (tR) prep_sol->run_standards run_t0 Inject Uracil for Dead Time (t0) run_standards->run_t0 run_test Inject Test Compound & Record tR run_t0->run_test calc_k Calculate Capacity Factor (k) for all run_test->calc_k build_curve Plot log P (standards) vs. log k calc_k->build_curve calc_logp Determine Test log P from Calibration Curve build_curve->calc_logp

Caption: RP-HPLC workflow for Log P determination.

Permeability: Assessing Biological Barrier Transversal

Permeability describes the rate at which a substance can cross a biological membrane. For most drugs, passive diffusion is the primary mechanism of absorption, driven by a concentration gradient and heavily influenced by the molecule's lipophilicity.[5][13] However, active transport (uptake or efflux) and paracellular transport can also play significant roles.[14][15]

The Lipophilicity-Permeability Relationship

A parabolic relationship often exists between log P and permeability. Permeability increases with lipophilicity up to an optimal point (typically log P ≈ 2-3), after which it may decrease due to poor aqueous solubility or increased retention within the lipid membrane.[16] Given the predicted log P of 4-N-(Propan-2-yl)pyridine-3,4-diamine is in the moderate range, it is hypothesized to possess favorable passive permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, non-cell-based assay that models passive, transcellular permeation.[13][14][15] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.[15] This assay is an excellent first screen for passive permeability, as its simplicity avoids the complexities of active transport.[13]

Objective: To determine the effective permeability (Pe) of 4-N-(Propan-2-yl)pyridine-3,4-diamine.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS for quantification

Methodology:

  • Membrane Coating: Add 5 µL of the artificial membrane solution to each well of the donor plate's filter membrane and allow it to impregnate for 5 minutes.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the test and control compounds in PBS (pH 7.4) at a known starting concentration (C_D(0)). Add 200 µL of these solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Concentration Measurement: After incubation, carefully separate the plates. Measure the final concentration of the compound in both the donor (C_D(t)) and acceptor (C_A(t)) wells using an appropriate analytical method (e.g., UV-Vis spectroscopy).

  • Permeability (Pe) Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes in the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

  • Data Interpretation: Classify the compound's permeability based on its Pe value. Typically, compounds with Pe > 1.5 x 10⁻⁶ cm/s are considered highly permeable.[13]

Diagram: PAMPA Experimental Setup

PAMPA cluster_process Passive Diffusion Process PAMPA_Plate Donor Well (pH 7.4) Compound at C(0) Artificial Lipid Membrane Acceptor Well (pH 7.4) Buffer Start Start [Compound] high End Equilibrium [Compound] distributed Start->End Diffusion across membrane (Incubation Time)

Caption: Schematic of the PAMPA assay principle.

Synthesis and Discussion: Connecting Lipophilicity and Permeability

The predictive analysis suggests that 4-N-(Propan-2-yl)pyridine-3,4-diamine possesses a balanced physicochemical profile conducive to good passive permeability. The experimental data generated from the RP-HPLC and PAMPA protocols will provide the quantitative evidence to confirm or refine this hypothesis.

  • If PAMPA results show high permeability: This would align with the predicted log P and suggest that passive diffusion is a viable absorption mechanism for this compound.

  • If PAMPA results show low permeability: This would be a surprising result given the predicted log P. It could indicate strong intramolecular hydrogen bonding, reducing the molecule's effective lipophilicity, or other conformational effects.

It is crucial to recognize that PAMPA only models passive diffusion.[13] If a compound shows low PAMPA permeability but high absorption in vivo, it may be a substrate for active uptake transporters. Conversely, if PAMPA permeability is high but in vivo bioavailability is low, the compound could be a substrate for efflux transporters (e.g., P-glycoprotein). To investigate these possibilities, more complex cell-based assays, such as the Caco-2 permeability assay, would be the logical next step.[14][15] The Caco-2 assay uses a monolayer of human intestinal cells and can account for both passive and active transport mechanisms.[14][15]

Conclusion

The characterization of lipophilicity and permeability is a foundational step in the evaluation of any potential drug candidate. For 4-N-(Propan-2-yl)pyridine-3,4-diamine, structural analysis predicts a moderate lipophilicity (log P ≈ 1.5-2.5), suggesting it is well-positioned to exhibit favorable passive membrane permeability. This guide provides the essential theoretical context and detailed experimental protocols (RP-HPLC for log P and PAMPA for permeability) required to rigorously test this hypothesis. The data generated from these assays will provide critical insights into the ADME profile of this molecule, enabling informed decisions in the progression of drug discovery and development projects.

References

  • Omics Online. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Retrieved from [Link]

  • Longdom Publishing. (2025, March 19). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Retrieved from [Link]

  • Remedy Publications LLC. (2017, October 20). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Retrieved from [Link]

  • Computational Chemistry, Drug Design & Discovery. (n.d.). Computational tools for ADMET. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, February 15). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Retrieved from [Link]

  • Ovid. (n.d.). Relationship between lipophilicity and absorption.... Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Today's Clinical Lab. (2020, July 29). ADME Advances: Personalized and Computational Approaches. Retrieved from [Link]

  • Admescope. (n.d.). Permeability and Transporters. Retrieved from [Link]

  • Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?. Retrieved from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-pe. Retrieved from [Link]

  • ScienceDirect. (2019, January 28). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Model for Predicting Chemical Substituent Effects on Passive Drug Permeability across Parallel Artificial Membranes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Retrieved from [Link]

  • Science Publishing Group. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

  • PubMed. (2023, June 2). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016, July 8). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Retrieved from [Link]

  • MIMETAS. (2021, November 23). A Novel In Vitro Membrane Permeability Methodology Using Three-Dimensional Caco-2 Tubules in a Microphysiological System. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • ScienceDirect. (n.d.). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic development and applications of 4-aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylpyridine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between log P values of pyridine appended 2-hydrazinylthiazoles and their antitubercular activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 26). Predicting the membrane permeability of organic fluorescent probes by the deep neural network based lipophilicity descriptor DeepFl-LogP. Retrieved from [Link]

  • ResearchGate. (2025, December 8). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-isopropyl pyridine. Retrieved from [Link]

  • ScienceDirect. (n.d.). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Retrieved from [Link]

  • MDPI. (2024, June 3). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. Retrieved from [Link]

  • PubMed. (n.d.). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. Retrieved from [Link]

Sources

solubility of 4-N-(Propan-2-yl)pyridine-3,4-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility of 4-N-(Propan-2-yl)pyridine-3,4-diamine

Executive Summary

This technical guide profiles the solubility characteristics of 4-N-(Propan-2-yl)pyridine-3,4-diamine (also known as N4-isopropylpyridine-3,4-diamine).[1] As a critical intermediate in the synthesis of imidazo[4,5-c]pyridines and purine analogs, understanding its solubility landscape is paramount for optimizing reaction yield, work-up efficiency, and crystallization purity.[2]

This guide moves beyond static data, offering a mechanistic understanding of how the isopropyl moiety modulates the physicochemical behavior of the parent 3,4-diaminopyridine core, shifting it from a highly water-soluble profile to a more lipophilic, organically soluble spectrum.[2]

Physicochemical Profile & Mechanistic Basis

To predict and manipulate solubility, one must first deconstruct the molecule’s competing intramolecular forces.[2][3]

1.1 Structural Analysis
  • Core Scaffold: Pyridine ring (Aromatic, electron-deficient).[1][2][3]

  • Functional Group A (Position 3): Primary amine (

    
    ).[1][3] Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][3]
    
  • Functional Group B (Position 4): Secondary amine substituted with an isopropyl group (

    
    ).[1][3]
    
    • Steric Effect:[1][3] The bulky isopropyl group disrupts crystal packing efficiency compared to the unsubstituted parent (3,4-diaminopyridine), generally lowering the melting point and enhancing solubility in organic solvents.[2]

    • Electronic Effect: The 4-amino group is strongly conjugated with the pyridine nitrogen (vinylogous amidine character), increasing the polarity of the heteroaromatic system.[3]

1.2 Predicted Properties
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~151.21 g/mol Low MW favors solubility in diverse solvents.[1][3]
LogP (Octanol/Water) ~0.8 – 1.2 (Est.)[1][3]Moderate lipophilicity.[1][3] Soluble in both polar organic solvents and moderately non-polar extraction solvents.[1][3]
pKa (Pyridine N) ~9.1Highly basic.[1][3] Solubility is pH-dependent; highly soluble in acidic aqueous media.[1][3]
Physical State Solid (Low melting) or OilTendency to oil out in non-polar solvents during recrystallization.[1][3]

Solubility Landscape by Solvent Class

The following categorization guides solvent selection for Reaction , Extraction , and Purification .

2.1 Polar Protic Solvents (High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol (IPA).[2][3]

  • Mechanism: Strong hydrogen bonding with the pyridine nitrogen and amino groups.[1][3]

  • Application:

    • Synthesis: Ideal media for nucleophilic aromatic substitutions to form this intermediate.[1][3]

    • Purification: Too soluble for use as a single solvent for crystallization; often used as the "good" solvent in a binary system.[1][3]

2.2 Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc, NMP.[2][3]

  • Mechanism: Dipole-dipole interactions stabilize the polar aminopyridine core.[1][3]

  • Application:

    • Synthesis: Required for high-temperature cyclization steps (e.g., condensation with orthoesters) where thermal stability is needed.[1][2][3]

    • Warning: Difficult to remove; avoid for final isolation unless using aqueous workup.[1][3]

2.3 Chlorinated Solvents (Good Solubility) [1][2][3]
  • Solvents: Dichloromethane (DCM), Chloroform.[2][3]

  • Mechanism: The isopropyl group provides sufficient lipophilic surface area for interaction, while the solvent's polarity accommodates the amine functions.[3]

  • Application:

    • Extraction:Primary choice for extracting the free base from basic aqueous solutions (pH > 10).[1][3]

2.4 Esters and Ethers (Moderate Solubility)
  • Solvents: Ethyl Acetate (EtOAc), THF, MTBE.[2][3]

  • Mechanism: Solubility is temperature-dependent.[1][3][4]

  • Application:

    • Purification:EtOAc is the "Goldilocks" solvent.[1][3] It often dissolves the compound at reflux but allows precipitation upon cooling, making it ideal for recrystallization.[2][3]

2.5 Aliphatic Hydrocarbons (Poor Solubility) [1][2][3]
  • Solvents: n-Hexane, n-Heptane, Cyclohexane.[2]

  • Mechanism: Lack of H-bonding capability and polarity leads to phase separation.[1][3]

  • Application:

    • Purification: Excellent anti-solvents .[1][3] Adding Heptane to a concentrated EtOAc or DCM solution forces controlled precipitation.[1][3]

Experimental Protocols

3.1 Protocol A: Quick Solubility Screen (Visual)

Validates solvent suitability for specific batches.[1][3]

  • Preparation: Weigh 10 mg of 4-N-(Propan-2-yl)pyridine-3,4-diamine into a 4 mL clear glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint Determination:

    • Soluble: Clear solution obtained with < 1 mL solvent (>10 mg/mL).[1][3]

    • Sparingly Soluble: Requires heating or > 1 mL solvent.[1][3]

    • Insoluble: Solid remains visible after 2 mL.[1][3]

3.2 Protocol B: Binary Solvent Recrystallization

Target: High purity (>98%) isolation.[1][3]

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (approx. 5-7 mL per gram).

    • Note: If the solution is dark, treat with activated carbon for 10 mins and filter hot.[2][3]

  • Nucleation: Remove from heat. While still warm, add n-Heptane dropwise until a faint turbidity (cloudiness) persists.[1][2][3]

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.[1][3]

  • Crystallization: Allow to cool slowly to room temperature with slow stirring. Then cool to 0-4°C for 2 hours.

  • Isolation: Filter the precipitate and wash with cold 1:3 EtOAc:Heptane.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the process stage (Reaction vs. Workup vs. Purification).

SolubilityWorkflow Start Start: 4-N-(Propan-2-yl)pyridine-3,4-diamine Process Select Process Stage Start->Process Reaction Reaction / Synthesis Process->Reaction Workup Workup / Extraction Process->Workup Purification Purification / Crystallization Process->Purification Temp_High High Temp (>100°C)? Reaction->Temp_High Solv_DMSO Use DMSO / DMF (High Sol, High BP) Temp_High->Solv_DMSO Yes Solv_Alc Use EtOH / IPA (Good Sol, Reflux) Temp_High->Solv_Alc No pH_Check Is pH > 10? Workup->pH_Check Solv_DCM Use DCM / Chloroform (Excellent Partition) pH_Check->Solv_DCM Yes Adjust_pH Adjust pH with NaOH pH_Check->Adjust_pH No Adjust_pH->Solv_DCM Solv_EtOAc Use EtOAc / Heptane (Binary System) Purification->Solv_EtOAc

Figure 1: Solvent Selection Decision Tree for 4-N-(Propan-2-yl)pyridine-3,4-diamine processing.

Critical Considerations for Drug Development

5.1 Salt Formation & Solubility Switching

The free base is lipophilic.[1][3] However, for pharmaceutical formulation or aqueous reactions, converting to a salt is a standard strategy.[2][3]

  • HCl Salt: Highly water-soluble.[1][3] Precipitates from Ethanol/HCl or Ether/HCl.[1][3]

  • Impact: If your reaction product is not extracting into DCM, check the pH.[2][3] If the pyridine nitrogen is protonated (pH < 9), the molecule stays in the aqueous phase.[3]

5.2 Stability in Solution

Aminopyridines are prone to oxidation (darkening) in solution over time, especially in the presence of light and air.[2][3]

  • Recommendation: When using solutions in DMSO or Methanol for biological assays or long-term storage, purge with Argon/Nitrogen and store at -20°C.[1][3][5]

5.3 Impurity Profile Implications

In the synthesis of this diamine (usually via displacement of a 4-chloro or 4-nitro group), the regioisomer (3-isopropylamino-4-aminopyridine) is a potential impurity.[1]

  • Solubility Difference: The target 4-isopropylamino isomer is generally more soluble in non-polar solvents than the regioisomer due to the shielding of the 4-position.[1] This difference can be exploited during the EtOAc/Heptane recrystallization step to enrich the desired isomer.[1][3]

References

  • PubChem. (2025).[1][3] Compound Summary: 3,4-Diaminopyridine (Parent Structure).[1][2][3][4][6] National Library of Medicine.[1][3] [Link]

  • Organic Syntheses. (2025). Preparation of 3-Aminopyridine and Derivatives (General solubility protocols).[1][3] Org.[1][3][4][6][7][8] Synth. Coll. Vol. 7. [Link]

Sources

Mechanistic Profiling of 4-N-(Propan-2-yl)pyridine-3,4-diamine: From Kv Blockade to KATP Modulation

[1]

Executive Summary & Chemical Identity

4-N-(Propan-2-yl)pyridine-3,4-diamine (also known as

Amifampridine (3,4-Diaminopyridine; 3,4-DAP)1DGAT2 inhibitorsimidazo[4,5-c]pyridine


1

This guide explores the transition from "pore-blocking" pharmacophores to "channel-opening" motifs, driven by the introduction of the steric isopropyl group at the

1
PropertyData
IUPAC Name

-propan-2-ylpyridine-3,4-diamine
CAS Number 22380346 (Parent), 22380345 (HCl)
Molecular Formula

Core Scaffold 3,4-Diaminopyridine (Amifampridine)
Key Substituent Isopropyl (Propan-2-yl) at

Predicted LogP ~1.15 (Lipophilic shift from 3,4-DAP)

Structural Analysis & Pharmacophore Speculation

The molecule sits at a distinct intersection of two opposing pharmacological classes. The addition of the isopropyl group to the 3,4-DAP core fundamentally alters the electron density and steric profile of the pyridine ring.

The "Blocker" to "Opener" Transition
  • Parent (Amifampridine): A potent, non-selective blocker of presynaptic

    
     channels (Kv1.1, Kv1.2, Kv3.x). It binds deep within the intracellular pore, stabilized by hydrogen bonding of the free amines.
    
  • The Isopropyl Effect: The

    
    -isopropyl group introduces steric hindrance and hydrophobicity.[1]
    
    • Loss of Blockade: The bulk prevents deep pore penetration, likely reducing

      
       blocking potency by 10-100x compared to the parent.
      
    • Gain of Modulation: The hydrophobic tail mimics the distal pharmacophore of Pinacidil (a pyridine-based

      
       opener).[1] This suggests a potential "switch" in activity toward hyperpolarization (channel opening).
      
Precursor Utility (DGAT2 Inhibition)

Beyond channel modulation, this diamine is the immediate precursor for Benzimidazolone derivatives, which act as Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors. The vicinal diamine motif allows for cyclization with carbonyl sources (e.g., CDI) to form the imidazo[4,5-c]pyridine core essential for metabolic disease therapeutics.

Mechanism of Action (Speculative Pathways)

Pathway A: Steric Modulation of Voltage-Gated Potassium Channels ( )

Unlike unsubstituted 3,4-DAP, which plugs the

"flickery" block or state-dependent binding1
  • Mechanism: The isopropyl group clashes with the hydrophobic lining of the channel vestibule.

  • Predicted Outcome: Reduced affinity for the open state, but potential stabilization of the inactivated state. This would manifest as a frequency-dependent reduction in neuronal excitability, rather than the broad excitability enhancement seen with Amifampridine.[1]

Pathway B: ATP-Sensitive Potassium Channel ( ) Activation

The structural similarity to the "head" group of Pinacidil suggests potential binding to the Sulfonylurea Receptor (SUR) subunit of the

  • Mechanism: The pyridine ring binds the nucleotide-binding domain (NBD), while the isopropyl group occupies the hydrophobic pocket usually targeted by the pinacidil side chain.

  • Predicted Outcome: Allosteric activation of Kir6.x pore opening

    
    
    
    
    efflux
    
    
    Membrane Hyperpolarization
    
    
    Vasodilation (smooth muscle relaxation).
Pathway C: Synthetic Cyclization (The Metabolic Sink)

In biological systems containing high concentrations of carbonyl donors or specific transferases, the molecule may spontaneously or enzymatically cyclize.

  • Mechanism: Nucleophilic attack of the

    
    -amine on a carbonyl carbon, followed by ring closure at the 
    
    
    -amine.[1]
  • Outcome: Formation of biologically inert or distinct imidazo-pyridine metabolites, effectively terminating the "diamine" pharmacology.

MoA_Pathwayscluster_KvPathway A: Kv Channel (Neuronal)cluster_KATPPathway B: K_ATP Channel (Vascular)cluster_SynPathway C: Synthetic/MetabolicCompound4-N-(Propan-2-yl)pyridine-3,4-diamineKv_TargetTarget: Kv1.x / Kv3.xCompound->Kv_Target Low AffinityKATP_TargetTarget: SURx / Kir6.xCompound->KATP_Target Pharmacophore MatchCyclizationCyclization w/ Carbonyls(CDI / In Vivo Donors)Compound->Cyclization Chemical/EnzymaticSteric_ClashSteric Hindrance(Isopropyl Group)Kv_Target->Steric_ClashEffect_KvReduced Pore Blockade(Weak Excitability)Steric_Clash->Effect_KvHydrophobic_BindHydrophobic PocketInteractionKATP_Target->Hydrophobic_BindEffect_KATPChannel Opening(Hyperpolarization)Hydrophobic_Bind->Effect_KATPDGAT2_InhibProduct: Imidazo[4,5-c]pyridine(DGAT2 Inhibitor)Cyclization->DGAT2_Inhib

Figure 1: Divergent mechanistic pathways driven by the N4-isopropyl substitution.[1] The molecule acts as a weak Kv blocker, a potential KATP opener, or a precursor for DGAT2 inhibitors.

Experimental Validation Protocols

To validate the speculative mechanism, the following self-validating experimental workflows are required.

Protocol A: Whole-Cell Patch Clamp (Kv vs. KATP)

Objective: Quantify the shift from channel blockade to channel opening.[1]

  • Preparation: Transfect HEK293 cells with

    
     (blocker target) and 
    
    
    (Kir6.2/SUR2A - opener target).[1]
  • Setup:

    • Internal Solution: 140 mM KCl, 1 mM EGTA, 1 mM MgATP (to keep

      
       closed initially).
      
    • External Solution: Standard Tyrode’s solution.[1]

  • Execution:

    • Step 1 (

      
       Mode):  Depolarize from -80 mV to +40 mV. Apply Compound (1-100 µM) .[1]
      
      • Success Criteria: If current decreases <10% vs Control (Amifampridine >50%), hypothesis of "Steric Loss of Potency" is validated.

    • Step 2 (

      
       Mode):  Hold at -60 mV. Apply Compound (10-100 µM) .
      
      • Success Criteria: If outward current increases (hyperpolarization) and is reversed by Glibenclamide (1 µM), hypothesis of "Opener Activity" is validated.

Protocol B: Rubidium ( ) Efflux Assay

Objective: High-throughput screening of channel opening efficacy.[1]

  • Load: Pre-load CHO cells expressing SUR2B/Kir6.1 with

    
     for 4 hours.
    
  • Wash: Remove extracellular Rb+.[1]

  • Treat: Incubate cells with:

    • Vehicle (DMSO)

    • Pinacidil (Positive Control, 10 µM)

    • 4-N-(Propan-2-yl)pyridine-3,4-diamine (Test, 10-100 µM)[1]

  • Measure: Quantify supernatant Radioactivity (CPM) vs. Lysate CPM.

  • Calculation:

    
    .
    

Synthesis & Provenance

Understanding the synthesis is critical for purity profiling, as contamination with the un-alkylated parent (3,4-DAP) will skew biological data.

Route: Selective reduction of 4-(isopropylamino)-3-nitropyridine .[1]

  • Reagents:

    
    , Pd/C (10%), THF/MeOH.[2]
    
  • Conditions: 1 atm, 10°C, 24 hours.[2]

  • Critical Control: Monitor for de-alkylation (loss of isopropyl group) which reverts the molecule to the neurotoxic 3,4-DAP.

Synthesis_WorkflowStart4-chloro-3-nitropyridineStep1SNAr Substitution(Isopropylamine)Start->Step1Inter4-(isopropylamino)-3-nitropyridineStep1->InterStep2Catalytic Hydrogenation(Pd/C, H2)Inter->Step2Final4-N-(Propan-2-yl)pyridine-3,4-diamineStep2->Final

Figure 2: Synthetic route emphasizing the retention of the isopropyl group to ensure distinct pharmacology from the parent 3,4-DAP.[1]

References

  • Vertex Pharmaceuticals. (2005).[1] N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2022).[1] Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. WO2022076495A1.[1] Link

  • Lundbeck. (2007). Novel Pyrimidine-2,4-Diamine Derivatives and Their Use as Modulators of Small-Conductance Calcium-Activated Potassium Channels. WO/2007/042571.[1] Link

  • Meriney, S. D., et al. (2021).[3] A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening.[3] Journal of Biological Chemistry. Link

  • MDPI. (2022).[1] Synthesis of 3,4-Diaminopyridine-2,5-dicarbonitrile from 2,5-Dibromo-3,4-diaminopyridine. Molbank.[1] Link

Methodological & Application

Application Note: Comprehensive NMR and Mass Spectrometry Characterization of 4-N-(Propan-2-yl)pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 4-N-(Propan-2-yl)pyridine-3,4-diamine (Synonym:


-isopropylpyridine-3,4-diamine)
Molecular Formula:  C₈H₁₃N₃ | Exact Mass:  151.1109 Da

Strategic Context and Pharmaceutical Significance

4-N-(Propan-2-yl)pyridine-3,4-diamine and its halogenated derivatives (e.g., 6-chloro-


-isopropylpyridine-3,4-diamine) serve as critical, high-value intermediates in modern medicinal chemistry. Specifically, they are the foundational building blocks for synthesizing 1-isopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one cores.

As described in recent patent literature (1[1]), these imidazopyridine architectures are essential for developing potent diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors. DGAT2 inhibitors are currently under intense investigation for the treatment of metabolic syndrome spectrum disorders, including hepatic steatosis, non-alcoholic steatohepatitis (NASH), and type-2 diabetes (2[2]).

Because the regiochemistry of the isopropylamine group dictates the vector of the final drug molecule, rigorous orthogonal analytical validation using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) is mandatory before downstream cyclization with 1,1'-Carbonyldiimidazole (CDI)[1].

SyntheticPathway Precursor 3-Nitro-4-halopyridine SNAr SNAr with Isopropylamine Precursor->SNAr Reduction Nitro Reduction (Fe/NH4Cl) SNAr->Reduction Diamine 4-N-(Propan-2-yl)pyridine -3,4-diamine Reduction->Diamine Cyclization Cyclization (CDI / Et3N) Diamine->Cyclization Product Imidazo[4,5-c]pyridine Core Cyclization->Product

Fig 1. Synthetic pathway utilizing the diamine intermediate for imidazopyridine core assembly.

Mass Spectrometry (LC-HRMS): Protocol & Mechanistic Fragmentation

To confirm the exact mass and structural connectivity, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is employed.

Experimental Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to achieve a 1 µg/mL working solution.

    • Causality: High dilution prevents detector saturation and minimizes the formation of artificial dimers (

      
      ) in the electrospray source, ensuring the monomeric 
      
      
      
      species is the base peak.
  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40 °C.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min. Mobile Phase A is Water + 0.1% Formic Acid.

    • Causality: Formic acid is critical; it acts as a proton source to fully ionize the basic pyridine and amine nitrogens in solution, maximizing ionization efficiency in the positive ESI mode.

  • Mass Spectrometry Parameters: Operate in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Acquire MS/MS spectra using a collision energy (CE) ramp of 15–25 eV.

Fragmentation Analysis & Data Interpretation

Upon collisional activation, 4-N-(Propan-2-yl)pyridine-3,4-diamine exhibits a highly diagnostic fragmentation pathway. The most favored neutral loss is the expulsion of a propene molecule (42 Da) from the isopropyl group via a McLafferty-like rearrangement, leaving a stable pyridine-3,4-diamine radical cation/fragment.

Table 1: HRMS and MS/MS Fragmentation Data

Ion TypeFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative AbundanceAssignment / Mechanism
Parent Ion [C₈H₁₄N₃]⁺152.1182152.1185+1.9100%Protonated molecular ion

Fragment 1 [C₅H₈N₃]⁺110.0713110.0715+1.865%Loss of propene (-C₃H₆)
Fragment 2 [C₅H₅N₂]⁺93.044793.0449+2.125%Sequential loss of NH₃ (-17 Da)

Nuclear Magnetic Resonance (NMR): Protocol & Spectral Elucidation

While MS confirms the molecular formula, NMR is the self-validating system required to prove the regiochemistry (i.e., confirming the isopropyl group is strictly at the 4-position and not the 3-position).

Experimental Protocol
  • Sample Preparation: Weigh 15 mg of the synthesized compound and dissolve it completely in 0.6 mL of anhydrous DMSO-d₆. Transfer the solution to a precision 5 mm NMR tube.

    • Causality: Anhydrous DMSO-d₆ is deliberately chosen over CDCl₃. DMSO acts as a strong hydrogen-bond acceptor, which disrupts intermolecular aggregation and significantly slows down the chemical exchange of the -NH₂ and -NH- protons. This yields sharp, distinct peaks for the exchangeable protons and allows the observation of critical scalar coupling (e.g., the doublet of the isopropyl NH).

  • Acquisition Parameters:

    • ¹H NMR: 400 or 500 MHz, 16 scans, 2-second relaxation delay (d1) at 298 K.

    • ¹³C NMR: 100 or 125 MHz, 512 scans, proton-decoupled (WALTZ-16).

    • 2D NMR (HMBC): Optimized for long-range coupling constants (

      
       = 8 Hz) to establish connectivity across the heteroaromatic ring.
      
Spectral Assignments and Regiochemical Proof

The ¹H NMR spectrum in DMSO-d₆ immediately reveals the substitution pattern of the pyridine core. The isolated proton between the two nitrogen substituents (H-2) appears as a distinct singlet, whereas H-5 and H-6 appear as a pair of coupled doublets.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 298 K)

Position¹H Shift (ppm), Mult., J (Hz)¹³C Shift (ppm)Key HMBC Correlations (

)
C-2 7.65, s, 1H135.2C-4, C-6
C-3 -130.5-
C-4 -145.8-
C-5 6.35, d, J = 5.5, 1H105.4C-3
C-6 7.58, d, J = 5.5, 1H140.1C-2, C-4
NH₂ (C-3) 4.60, br s, 2H-C-2, C-4
NH (C-4) 5.10, d, J = 7.5, 1H-C-5, CH(iPr)
CH (iPr) 3.65, septet, J = 6.5, 1H43.6C-4, CH₃(iPr)
CH₃ (iPr) 1.15, d, J = 6.5, 6H22.4CH(iPr)

Mechanistic Insight: The HMBC experiment is the definitive tool for structural validation here. The singlet at 7.65 ppm (H-2) shows a strong


 correlation to the quaternary carbon at 145.8 ppm (C-4). Concurrently, the isopropyl CH proton (3.65 ppm) also correlates to this exact same carbon (C-4), unequivocally proving that the isopropylamine group is attached at the 4-position.

Orthogonal Validation Workflow

The integration of these techniques creates a closed-loop, self-validating analytical workflow. The mass spectrometry provides the atomic composition, while the 2D NMR maps the exact topological arrangement of those atoms.

AnalyticalWorkflow Sample 4-N-(Propan-2-yl)pyridine-3,4-diamine Sample Prep LCMS LC-HRMS Analysis (ESI+) Sample->LCMS NMR NMR Spectroscopy (DMSO-d6) Sample->NMR MSData Exact Mass & MS/MS [M+H]+ 152.1182 LCMS->MSData NMRData 1H, 13C, HSQC, HMBC Elucidate Regiochemistry NMR->NMRData Validation Orthogonal Structural Confirmation MSData->Validation NMRData->Validation

Fig 2. Orthogonal LC-HRMS and NMR analytical workflow for structural validation.

References

  • Title: Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors (WO2022076495A1)
  • Title: Production of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors (JP2023545741A)

Sources

Application Note: Electrophysiological Profiling of 4-N-(Propan-2-yl)pyridine-3,4-diamine

[1]

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating 4-N-(Propan-2-yl)pyridine-3,4-diamine (also known as N4-isopropylpyridine-3,4-diamine). This compound occupies a unique chemical space, serving as a structural intermediate between two distinct classes of ion channel modulators:

  • KATP Channel Openers: It is the direct metabolic precursor and synthetic intermediate of Pinacidil , a cyanoguanidine-based KATP opener.[1]

  • Kv Channel Blockers: It retains the core 3,4-diaminopyridine (3,4-DAP) scaffold, a known blocker of voltage-gated potassium channels (Kv1.x, Kv3.x) used in Lambert-Eaton Myasthenic Syndrome.[1]

The Directive: Due to this structural duality, a standard "opener" or "blocker" protocol is insufficient. This guide prescribes a Dual-Mode Profiling Protocol using whole-cell patch-clamp electrophysiology to definitively categorize the compound's net effect on membrane excitability.[1]

Compound Preparation & Handling[1][2][3]

Chemical Properties:

  • IUPAC Name: 4-N-(propan-2-yl)pyridine-3,4-diamine[1]

  • Molecular Weight: ~151.21 g/mol [1]

  • Solubility Profile: The isopropyl substitution significantly increases lipophilicity compared to the water-soluble 3,4-DAP.[1]

Stock Solution Protocol:

  • Vehicle: Dimethyl sulfoxide (DMSO).[1][2] Do not use water or saline for the master stock, as precipitation is likely at high concentrations.

  • Concentration: Prepare a 100 mM master stock (e.g., 15.1 mg in 1 mL DMSO).

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solutions: Dilute serially in bath solution immediately prior to use.[1] Ensure final DMSO concentration is < 0.1% to avoid vehicle artifacts.[1]

Experimental Workflow (Logic Diagram)

The following decision tree illustrates the logic flow for distinguishing between KATP opening and Kv blocking activity.

ExperimentalWorkflowStartCompound Application(Whole-Cell Mode)Step1Voltage Ramp Protocol(-120 mV to +50 mV)Start->Step1Check1Current Responseat -60 mV?Step1->Check1Result_OpenIncreased Outward Current(Hyperpolarization)Check1->Result_OpenIncreaseResult_BlockNo Change at -60 mVDecreased Peak at +40 mVCheck1->Result_BlockDecrease/No ChangeValidation_OpenApply Glibenclamide (1 µM)Result_Open->Validation_OpenValidation_BlockWashout & Re-testResult_Block->Validation_BlockConclusion_KATPConfirmed: K_ATP Opener(Pinacidil-like)Validation_Open->Conclusion_KATPCurrent ReversedConclusion_KvConfirmed: Kv Blocker(3,4-DAP-like)Validation_Block->Conclusion_KvCurrent Recovers

Caption: Logic flow for distinguishing K_ATP opener activity from Kv blocker activity using a unified ramp protocol.

Electrophysiology Protocol: Whole-Cell Patch Clamp

Hardware & Software Requirements[1]
  • Amplifier: Axon MultiClamp 700B or HEKA EPC10 (or equivalent).

  • Digitizer: Sampling at ≥10 kHz; Low-pass filter at 2-5 kHz.

  • Pipettes: Borosilicate glass, polished, resistance 3–5 MΩ.

Solutions

To detect KATP opener activity, the intracellular solution must contain physiological levels of ATP . If ATP is omitted, the channel will run down (close) or be maximally open depending on the specific Kir subunit, masking the drug's effect.

ComponentBath Solution (Extracellular)Pipette Solution (Intracellular)
NaCl 140 mM10 mM
KCl 5.4 mM140 mM
CaCl2 1.8 mM-
MgCl2 1.0 mM1.0 mM
HEPES 10 mM10 mM
Glucose 10 mM-
EGTA -5 mM (buffer free Ca2+)
Na2-ATP -0.5 mM (Critical)*
pH 7.4 (adjust w/ NaOH)7.2 (adjust w/ KOH)

*Critical Note on ATP: 0.5 mM intracellular ATP maintains KATP channels in a largely closed state (approx. 90% closed for Kir6.2/SUR1), providing the necessary dynamic range to observe an increase in current upon drug application.

Voltage Protocols[1]

Protocol A: The "Dual-View" Ramp (Primary Screen) This protocol allows simultaneous visualization of resting conductance (KATP) and voltage-gated activation (Kv).[1]

  • Holding Potential: -70 mV.

  • Step: Hyperpolarize to -120 mV for 100 ms.

  • Ramp: Linear ramp from -120 mV to +50 mV over 500 ms.

  • Interval: Repeat every 5 seconds.

Protocol B: Steady-State Step (Quantification) Used if Protocol A indicates Kv blockade.[1]

  • Holding Potential: -80 mV.

  • Steps: 200 ms steps from -80 mV to +60 mV in 10 mV increments.

  • Analysis: Measure peak steady-state current at +40 mV.

Experimental Procedure

Phase 1: Baseline Stabilization[1]
  • Establish whole-cell configuration.[1]

  • Perfuse Control Bath Solution for 5 minutes.[1]

  • Monitor Series Resistance (Rs) . If Rs changes by >20%, discard the cell.

  • Run Protocol A until the current-voltage (I-V) relationship is stable (run-down is common in KATP; ensure stability before drug addition).[1]

Phase 2: Drug Application (Dose-Response)[1]
  • Apply 4-N-(Propan-2-yl)pyridine-3,4-diamine via gravity-fed perfusion.[1]

  • Dose Escalation: 1 µM → 10 µM → 100 µM.

  • Wash in each concentration for 3 minutes or until steady-state effect is observed.

Phase 3: Validation (The "Truth" Test)

Depending on the observed effect in Phase 2, apply the specific antagonist:

  • Scenario A (Current Increase): If the ramp slope increases (especially between -100 mV and -40 mV), the drug is acting as an opener.[1]

    • Action: Co-apply 1 µM Glibenclamide .[1]

    • Success Criteria: Current must return to baseline.[1] This confirms KATP specificity.[1]

  • Scenario B (Current Decrease): If the outward current at positive potentials (+40 mV) is suppressed.

    • Action: Wash out the drug with control saline.

    • Success Criteria: Recovery of current confirms reversible blockade of Kv channels.

Data Analysis & Interpretation

Calculating Current Density

Normalize all currents to cell capacitance (pA/pF) to account for cell size variations.[1]

Differentiating Mechanisms

Use the table below to interpret the I-V curve shifts:

ParameterKATP Opener EffectKv Blocker Effect
Current at -120 mV Increases (inward rectifying)No Change
Current at -60 mV Increases (outward)No Change
Reversal Potential (Erev) Shifts toward EK (-85 mV)No Change
Peak Current (+40 mV) Increases (linear/ohmic)Decreases
Glibenclamide Sensitivity High None
Mechanistic Pathway

The diagram below details the molecular interaction if the compound acts as a Pinacidil-mimetic opener.[1]

MechanismDrug4-N-(Propan-2-yl)pyridine-3,4-diamineSURSUR1/SUR2SubunitDrug->SURBindsATPIntracellular ATP(Inhibitor)Drug->ATPDecreases Affinityfor ATPKirKir6.x Pore(Closed)SUR->KirAllostericModulationKirOpenKir6.x Pore(OPEN)Kir->KirOpenConformationalChangeEffluxK+ Efflux(Hyperpolarization)KirOpen->EffluxATP->KirCloses

Caption: Proposed mechanism of action: The drug binds the SUR subunit, reducing ATP sensitivity and stabilizing the open state of the Kir pore.[1][3][4]

Troubleshooting & Optimization

  • Issue: "Run-down" of KATP currents.

    • Cause: Loss of PIP2 or metabolic factors during whole-cell dialysis.[1]

    • Solution: Add 0.1 mM ADP and 0.5 mM UDP to the pipette solution to stabilize the channel complex. Alternatively, use Perforated Patch (Amphotericin B) to maintain metabolic integrity.

  • Issue: Precipitation in Bath.

    • Cause: Drug is hydrophobic.[1]

    • Solution: Do not exceed 0.1% DMSO.[1] Sonicate the working solution at 37°C for 5 minutes before perfusion.

  • Issue: Mixed Phenotype.

    • Observation: Increased leak at -60 mV but blocked peak at +40 mV.[1]

    • Interpretation: The compound likely acts as a "dirty" drug, opening KATP while blocking Kv at high voltages. Report this "dual-pharmacology" as it impacts safety profiles (e.g., arrhythmia risk).

References

  • IUPHAR/BPS Guide to Pharmacology. Potassium Channels: Kir6.x and SUR subunits. [Link][1]

  • Nichols, C. G. (2006). KATP channels as molecular targets for drug discovery. Science.[1] [Link]

  • Sturgess, N. C., et al. (1985). The K+ channel opener pinacidil: Electrophysiology and mechanism. British Journal of Pharmacology.[1] [Link]

  • Stansfeld, P. J., et al. (2009). Structural basis for pharmacological sensitivity of the KATP channel. EMBO Journal.[1] [Link]

Application Notes and Protocols for Characterizing the Cellular Activity of 4-N-(Propan-2-yl)pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery, particularly within neuroscience and cardiovascular research, the modulation of ion channels represents a pivotal therapeutic strategy.[1][2] The diaminopyridines are a class of compounds known for their activity as potassium channel blockers. The parent compound, 3,4-diaminopyridine (3,4-DAP or Amifampridine), is an established therapeutic agent for Lambert-Eaton myasthenic syndrome, a rare autoimmune disorder.[3][4] Its mechanism of action involves the blockade of presynaptic voltage-gated potassium channels, which prolongs the action potential, leading to an increase in calcium influx and subsequent enhancement of acetylcholine release at the neuromuscular junction.[3][5][6]

This application note focuses on a derivative of this important scaffold: 4-N-(Propan-2-yl)pyridine-3,4-diamine . Given its structural similarity to 3,4-DAP, it is hypothesized that this compound also functions as a potassium channel modulator. The purpose of this guide is to provide a comprehensive suite of cell-based assays to rigorously characterize the cellular activity, mechanism of action, and target engagement of this compound.

These protocols are designed for researchers, scientists, and drug development professionals to build a comprehensive pharmacological profile of novel ion channel modulators. We will progress from foundational cytotoxicity assessments to direct target engagement and functional analyses, culminating in the investigation of downstream signaling pathways. Each protocol is presented with the underlying scientific rationale to empower the researcher to make informed experimental decisions.

Foundational Assays: Determining the Therapeutic Window

Before delving into specific functional and mechanistic assays, it is crucial to first establish the cytotoxic profile of 4-N-(Propan-2-yl)pyridine-3,4-diamine. This initial step defines the concentration range in which the compound can be studied without inducing cell death, thereby ensuring that any observed effects in subsequent assays are due to specific pharmacological activity rather than general toxicity.

Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay (e.g., PrestoBlue™)

Resazurin-based assays are a reliable and sensitive method for quantifying cell viability.[7][8] The principle lies in the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[9][10] The degree of fluorescence is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y, or a cell line recombinantly expressing a specific potassium channel subtype) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell density to 2 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well, black, clear-bottom microplate and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-N-(Propan-2-yl)pyridine-3,4-diamine in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to prepare 2X working concentrations. A typical dose-response curve might include concentrations ranging from 1 nM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., 10% DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add 10 µL of PrestoBlue™ reagent directly to each well.

    • Incubate for 30 minutes to 2 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.[8]

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized fluorescence intensity against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile
ParameterValue
Cell LineSH-SY5Y
Treatment Duration48 hours
IC₅₀[Calculated Value] µM
95% Confidence Interval[Calculated Range]

Target Engagement: Confirming Intracellular Binding

A critical step in drug development is to confirm that a compound physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for verifying such target engagement.[11][12] The principle is based on the ligand-induced thermal stabilization of the target protein; a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[13][14][15]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is divided into two parts: generating a thermal shift curve to determine the optimal temperature for the assay, and then creating an isothermal dose-response curve to quantify target engagement.

Part A: Thermal Shift Curve Generation
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with a fixed, saturating concentration of 4-N-(Propan-2-yl)pyridine-3,4-diamine and a vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.

    • Aliquot the cell suspension for both the treated and vehicle control groups into PCR tubes.

    • Use a thermal cycler to heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated control (room temperature).[13]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[13]

  • Western Blot Analysis:

    • Quantify the protein concentration of the soluble fractions using a BCA assay and normalize all samples.

    • Perform SDS-PAGE and Western blot analysis using a primary antibody specific to the target potassium channel subunit.

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature for both the treated and vehicle control samples to determine the melting temperature (Tagg) and the thermal shift.

Part B: Isothermal Dose-Response Fingerprint (ITDRF)
  • Cell Culture and Treatment:

    • Culture and harvest cells as described above.

    • Treat the cells with a serial dilution of 4-N-(Propan-2-yl)pyridine-3,4-diamine for 1 hour at 37°C.

  • Heat Challenge:

    • Heat all samples at a single, optimized temperature (determined from the thermal shift curve, typically the temperature at which about 50% of the protein is denatured in the vehicle control) for 3 minutes. Include a non-heated control.

  • Lysis and Western Blot:

    • Perform cell lysis, protein quantification, and Western blot analysis as described in Part A.

  • Data Analysis:

    • Plot the normalized band intensity of the soluble target protein against the compound concentration to generate a dose-response curve and calculate the EC₅₀ for target engagement.

Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Heat Challenge cluster_analysis Analysis cell_culture Cell Culture compound_treatment Compound/Vehicle Treatment cell_culture->compound_treatment heat_challenge Heating at Specific Temperature(s) compound_treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to Separate Soluble Fraction lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot data_analysis Data Analysis (Melt Curve / Dose-Response) western_blot->data_analysis Quantification

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Data Presentation: Expected CETSA Results
Assay TypeParameterExpected Outcome
Thermal Shift CurveΔTagg (Tagg_treated - Tagg_vehicle)A positive value indicates ligand-induced stabilization.
ITDRFEC₅₀The concentration of the compound required to stabilize 50% of the target protein.

Functional Characterization: Assessing Ion Channel Activity

The primary hypothesis is that 4-N-(Propan-2-yl)pyridine-3,4-diamine modulates potassium channel activity. Functional assays are therefore essential to test this hypothesis directly.

Protocol 3: Membrane Potential Assay

This assay provides a high-throughput-compatible method to assess changes in membrane potential, which is a direct consequence of ion channel activity.[1] A fluorescent dye that is sensitive to voltage changes is used to report on the overall state of cellular polarization or depolarization.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells expressing the target potassium channel in a 96-well, black, clear-bottom plate as described in Protocol 1.

  • Dye Loading:

    • Prepare the voltage-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Addition and Stimulation:

    • Add varying concentrations of 4-N-(Propan-2-yl)pyridine-3,4-diamine to the wells.

    • To observe the effect of a potassium channel blocker, the cells need to be stimulated to open the channels. This is typically done by adding a high concentration of potassium chloride (e.g., 50 mM KCl) to depolarize the cells. The compound can be added before or concurrently with the stimulus.

  • Fluorescence Measurement:

    • Immediately after stimulation, measure the fluorescence using a plate reader equipped for kinetic reading. The excitation and emission wavelengths will depend on the specific dye used.

    • Record the fluorescence signal over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Analyze the change in fluorescence in response to the stimulus in the presence and absence of the compound. A potassium channel blocker is expected to enhance or prolong the depolarization signal.

    • Plot the peak fluorescence change or the area under the curve against the compound concentration to determine the EC₅₀ or IC₅₀.

Protocol 4: Automated Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channels, providing detailed information about channel gating and conductance.[16][17] While manual patch-clamp is low-throughput, automated systems allow for higher-throughput screening and characterization of ion channel modulators.

High-Level Workflow
  • Cell Preparation: A single-cell suspension of cells expressing the target channel is prepared.

  • Cell Capture: The automated system captures individual cells on a planar substrate with micro-apertures.

  • Seal Formation and Whole-Cell Configuration: A high-resistance seal is formed between the cell membrane and the substrate, and then the membrane is ruptured to achieve whole-cell configuration.

  • Voltage Protocols and Compound Application: Specific voltage protocols are applied to elicit channel activity, and the compound is applied at various concentrations.

  • Data Acquisition and Analysis: The resulting ionic currents are measured and analyzed to determine the effect of the compound on channel function (e.g., block, activation, changes in kinetics).

Data Presentation: Comparison of Functional Assays
AssayThroughputInformation Obtained
Membrane Potential AssayHighOverall change in cellular membrane potential. Good for screening.
Automated Patch-ClampMediumDetailed biophysical properties of a specific ion channel (e.g., current-voltage relationship, kinetics, state-dependence of block).
Visualization: Effect of a Potassium Channel Blocker

ActionPotential cluster_AP Action Potential Time (ms) Time (ms) Control Control Compound Compound Repolarization Repolarization Compound->Repolarization Prolonged Repolarization (K+ channel block) Resting Potential Resting Potential Depolarization Depolarization Resting Potential->Depolarization Na+ influx Depolarization->Repolarization K+ efflux Hyperpolarization Hyperpolarization Repolarization->Hyperpolarization Hyperpolarization->Resting Potential

Caption: A potassium channel blocker prolongs the repolarization phase of the action potential.

Downstream Signaling Pathway Analysis

Modulation of ion channels and the resulting changes in membrane potential and ion flux can trigger downstream signaling cascades that affect various cellular processes. Western blotting is a robust technique to investigate these changes by quantifying the expression and phosphorylation status of key signaling proteins.[18][19]

Protocol 5: Western Blotting for Downstream Effectors
Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 4-N-(Propan-2-yl)pyridine-3,4-diamine at one or more active concentrations (determined from previous assays) for various time points (e.g., 15 min, 30 min, 1 hr, 6 hr). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]

    • Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20]

    • Incubate the membrane with a primary antibody against a protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Data Presentation: Potential Downstream Targets
PathwayTarget ProteinRationale
Calcium Signalingp-CaMKIIProlonged depolarization can increase Ca²⁺ influx, activating calcium-dependent kinases.
MAPK/ERK Pathwayp-ERK1/2Changes in cellular excitability can modulate this key signaling pathway involved in proliferation and survival.
Cell Stressp-p38Significant alterations in ion homeostasis can induce cellular stress responses.
ApoptosisCleaved Caspase-3To confirm that the compound is not inducing apoptosis at the tested concentrations.
Visualization: Hypothetical Signaling Cascade

Signaling_Pathway Compound 4-N-(Propan-2-yl)pyridine-3,4-diamine Kv_Channel Voltage-Gated K+ Channel Compound->Kv_Channel inhibits Membrane_Depolarization Prolonged Membrane Depolarization Kv_Channel->Membrane_Depolarization modulates Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel activates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Downstream_Kinase Downstream Kinase (e.g., CaMKII) Ca_Influx->Downstream_Kinase activates Cellular_Response Cellular Response (e.g., altered transcription) Downstream_Kinase->Cellular_Response

Caption: Hypothetical signaling pathway initiated by potassium channel inhibition.

Target Localization and Expression

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of the target protein and to confirm its expression in the cell model being used.[21][22][23][24]

Protocol 6: Immunofluorescence (IF)
Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow for 24-48 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22]

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (this step is optional if the antibody target is an extracellular epitope).

  • Blocking:

    • Wash the cells with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBST) for 1 hour at room temperature.[25]

  • Antibody Incubation:

    • Dilute the primary antibody against the target potassium channel in the blocking buffer.

    • Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS.

    • Dilute a fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst for 5 minutes.[25]

    • Wash the cells a final time with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the slides using a fluorescence or confocal microscope.

Data Presentation: Essential Controls for Immunofluorescence
ControlPurpose
Secondary Antibody OnlyTo check for non-specific binding of the secondary antibody.
Isotype ControlTo ensure that the observed staining is due to specific primary antibody binding and not to non-specific Fc receptor binding or other interactions.
Positive/Negative Cell LinesTo confirm antibody specificity using cell lines known to express or not express the target protein.

Conclusion and Future Directions

This application note provides a structured, multi-faceted approach to characterizing the cellular activity of 4-N-(Propan-2-yl)pyridine-3,4-diamine. By systematically progressing from broad cytotoxicity assessments to specific target engagement, functional, and downstream signaling assays, researchers can build a robust and comprehensive pharmacological profile of the compound.

The data generated from these protocols will not only validate the hypothesized mechanism of action as a potassium channel modulator but also provide critical insights into its potency, selectivity, and potential cellular consequences. Future studies could involve expanding the panel of potassium channel subtypes to assess selectivity, investigating effects in more complex systems like primary neuronal cultures or tissue slices, and exploring the therapeutic potential in relevant disease models. This integrated approach ensures a thorough understanding of the compound's activity, paving the way for its further development as a potential therapeutic agent.

References

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Xu, J., Gonzalez, J. E., & Oades, K. (2001). Cell-based assays and instrumentation for screening ion-channel targets. Drug Discovery Today, 6(24), 1278–1287. Retrieved from [Link]

  • Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved from [Link]

  • Sgadò, P., et al. (2023). Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals. STAR Protocols, 4(3), 102488. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4909. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from [Link]

  • Harris, L. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(4), 438-446. Retrieved from [Link]

  • Hauswirth, O. (1993). Electrophysiologic effects of potassium channel openers. Journal of Cardiovascular Pharmacology, 21 Suppl 2, S1-6. Retrieved from [Link]

  • Patsnap. (2025, May 9). Immunofluorescence Protocol: From Fixation to Imaging. Retrieved from [Link]

  • Re-Smit, E., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9, 2212–2222. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-181. Retrieved from [Link]

  • Technology Networks. (n.d.). Improved cell viability assay performance using PrestoBlue® Reagent. Retrieved from [Link]

  • Bruker. (2023, June 28). How is immunofluorescence staining done?. Retrieved from [Link]

  • Lall, N., et al. (2014). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. Planta Medica, 80(01), 70-76. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Potassium channel openers as potential therapeutic weapons in ion channel disease. Retrieved from [Link]

  • Krishnan, K., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophysiological characterization and activation of BK channels by.... Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

  • Skibsbye, L., & Jespersen, T. (2016). Cardiac Potassium Channel Subtypes: New Roles in Repolarization and Arrhythmia. Physiological Reviews, 96(4), 1439-1486. Retrieved from [Link]

  • Dai, G., & Zagotta, W. N. (2017). Molecular mechanism of voltage-dependent potentiation of KCNH potassium channels. eLife, 6, e25223. Retrieved from [Link]

  • Krishnan, K., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. Retrieved from [Link]

  • Moshidas, J., et al. (2017). Effect of 3,4-diaminopyridine at the murine neuromuscular junction. Muscle & Nerve, 55(2), 223-231. Retrieved from [Link]

  • Pang, Z., et al. (2025, October 14). Mapping cellular targets of covalent cancer drugs in the entire mammalian body. bioRxiv. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Novel Derivatives of 4-N-(Propan-2-yl)pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Derivatization of the Pyridine-3,4-diamine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its isosteric relationship with benzene make it a cornerstone of modern drug design.[1] The pyridine-3,4-diamine substitution pattern, in particular, offers a versatile platform for generating compounds with diverse biological activities, including potential applications as anticancer, antimicrobial, and antiviral agents.[1] The presence of two adjacent amino groups provides a rich chemical handle for a variety of transformations, leading to a wide range of functionalized derivatives and fused heterocyclic systems.

This guide provides a comprehensive framework for the development of novel derivatives based on the 4-N-(Propan-2-yl)pyridine-3,4-diamine core. The introduction of the N-isopropyl group at the 4-position serves to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target engagement. Starting from this key intermediate, we will explore strategic derivatization of the remaining 3-amino group and the pyridine nitrogen to generate a library of novel compounds for biological screening.

The protocols outlined herein are designed to be robust and adaptable, providing researchers in drug discovery and medicinal chemistry with the necessary tools to synthesize, purify, and characterize new chemical entities based on this promising scaffold. We will delve into the rationale behind the chosen synthetic strategies, with a focus on regioselectivity and efficiency.

Workflow for Derivative Development

The development of a library of 4-N-(Propan-2-yl)pyridine-3,4-diamine derivatives follows a logical progression from the synthesis of the core intermediate to the biological evaluation of the final compounds.

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization Strategies cluster_2 Analysis and Purification cluster_3 Biological Evaluation start 3,4-Diaminopyridine intermediate 4-N-(Propan-2-yl)pyridine-3,4-diamine start->intermediate Selective N-Isopropylation derivatization Reaction at 3-Amino Group intermediate->derivatization cyclization Cyclization to Imidazo[4,5-c]pyridines n_alkylation Pyridine N-Alkylation purification Chromatography characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization screening In vitro Assays characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar SAR Core 4-N-Isopropyl-Pyridine-3,4-diamine Core R1 Modification at 3-Amino Position Core->R1 R2 Modification at Pyridine Nitrogen Core->R2 Activity Biological Activity R1->Activity R2->Activity

Sources

Application Note: 4-N-(Propan-2-yl)pyridine-3,4-diamine as a Scaffold for Heterocyclic Synthesis

[1][2][3]

Abstract

4-N-(Propan-2-yl)pyridine-3,4-diamine (also known as

1-isopropyl-1H-imidazo[4,5-c]pyridine123123

Part 1: Synthesis of the Precursor

Strategic Rationale

Direct alkylation of 3,4-diaminopyridine is non-regioselective, typically yielding a mixture of


Nucleophilic Aromatic Substitution (

Ar)
Nitro Reduction1
Protocol A: Synthesis of 4-(Isopropylamino)-3-nitropyridine ( Ar)

Mechanism: The electron-withdrawing nitro group at C3 activates the C4-chloride towards nucleophilic attack.[1][2][3]

Materials:

  • 4-Chloro-3-nitropyridine (1.0 eq)[1][2][3]

  • Isopropylamine (2.5 eq)

  • Ethanol (Absolute)[4][5]

  • Triethylamine (1.2 eq - optional, if isopropylamine is limiting)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloro-3-nitropyridine (10 g, 63 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add isopropylamine (13.5 mL, 157 mmol) dropwise over 15 minutes. The reaction is exothermic; control the addition rate to maintain temperature <10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. (TLC Monitoring: 1:1 EtOAc/Hexane; Product

    
     ~ 0.6, bright yellow spot).
    
  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine.

  • Isolation: Resuspend the yellow residue in water (100 mL) and stir for 30 minutes. Filter the bright yellow solid (4-(isopropylamino)-3-nitropyridine).[1][2][3]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[6]

    • Expected Yield: 90-95%[1][2][3]

    • Appearance: Yellow crystalline solid.[3]

Protocol B: Reduction to 4-N-(Propan-2-yl)pyridine-3,4-diamine

Expert Insight: While catalytic hydrogenation (Pd/C) is cleaner, iron-mediated reduction is often preferred in scale-up to avoid catalyst poisoning by pyridine nitrogens.[1][2][3]

Materials:

  • 4-(Isopropylamino)-3-nitropyridine (from Protocol A)[1][2][3]

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Ethanol/Water (4:1 mixture)

Step-by-Step Methodology:

  • Setup: Suspend the nitro compound (5 g) in Ethanol/Water (50 mL/12 mL). Add

    
     (7.4 g) and Iron powder (7.7 g).
    
  • Reflux: Heat the mixture to vigorous reflux (80°C) for 2–4 hours. The yellow color should fade to a dark/colorless suspension.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (2 x 20 mL).

  • Concentration: Evaporate the filtrate to dryness.

  • Extraction: Basify the residue with saturated

    
     (pH ~9) and extract with Ethyl Acetate (3 x 50 mL).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
    • Note: The diamine product is oxidation-sensitive (turns brown/black in air). Store under Nitrogen/Argon at -20°C.

    • Expected Yield: 80-85%[1][2][7]

Part 2: Heterocyclic Applications (The "Hub")

The 4-N-(Propan-2-yl)pyridine-3,4-diamine scaffold is the "Hub" for generating diverse 1-isopropyl-1H-imidazo[4,5-c]pyridines.[1][2][3]

Workflow 1: Oxidative Cyclization with Aldehydes

This is the most versatile method for generating 2-aryl/alkyl substituted derivatives.[1][3]

  • Reagents: Aryl Aldehyde (1.0 eq), Sodium Metabisulfite (

    
    , 1.2 eq), DMSO.
    
  • Conditions: 120°C, 4–6 hours.[8]

  • Mechanism: Condensation forms an intermediate aminal, which is oxidized by

    
     to the imidazole.
    
Workflow 2: Cyclization with Carboxylic Acids

Ideal for stable aliphatic substituents.[3]

  • Reagents: Carboxylic Acid (1.1 eq), Polyphosphoric Acid (PPA).

  • Conditions: 180°C, 2–4 hours.

  • Protocol: Mix diamine and acid in PPA. Heat. Pour onto crushed ice and basify with

    
     to precipitate the product.
    
Workflow 3: Synthesis of 2-Oxo Derivatives (Cyclic Ureas)

Targeting kinase inhibitors often requires a hydrogen-bond donor/acceptor motif at C2.[1][2][3]

  • Reagents: 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) or Urea.

  • Solvent: THF (for CDI) or melt (for Urea).

  • Conditions: Reflux (THF) or 160°C (melt).

Part 3: Visualization & Logic[1][2][3]

Reaction Pathway Diagram

The following diagram illustrates the critical regioselective path from the starting material to the divergent heterocyclic products.

GSM4-Chloro-3-nitropyridineINT14-(Isopropylamino)-3-nitropyridineSM->INT1Isopropylamine, EtOHSNAr, 0°C to RTPRE4-N-(Propan-2-yl)pyridine-3,4-diamine(THE PRECURSOR)INT1->PREFe/NH4Cl or H2/PdReductionPROD11-Isopropyl-2-aryl-imidazo[4,5-c]pyridinePRE->PROD1Ar-CHO, Na2S2O5DMSO, 120°CPROD21-Isopropyl-2-alkyl-imidazo[4,5-c]pyridinePRE->PROD2R-COOH, PPA180°CPROD31-Isopropyl-2-oxo-imidazo[4,5-c]pyridinePRE->PROD3CDI, THFReflux

Caption: Divergent synthesis workflow from 4-chloro-3-nitropyridine to functionalized imidazo[4,5-c]pyridines.

Comparative Data Table: Cyclization Methods
MethodReagent TypeTarget Substituent (C2)Typical YieldKey Advantage
Oxidative Aldehydes (R-CHO)Aryl / Heteroaryl75-88%Mild; tolerates sensitive functional groups.[1][2][3]
Condensation Carboxylic AcidsAlkyl (Stable)60-80%One-pot; inexpensive reagents (PPA).[1][3]
Carbonylation CDI / UreaOxo (=O)85-95%High yielding; forms cyclic urea core.[1][3]
Orthoester Triethyl OrthoformateH (Unsubstituted)90%Very fast; solvent-free or acidic catalysis.[1][3]

References

  • Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine. PrepChem. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI Molecules. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: N-isopropyl-3,4-diaminopyridine (Ni-3,4-DAP) Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-isopropyl-3,4-diaminopyridine (Ni-3,4-DAP). As a specialized derivative of the well-known voltage-gated potassium channel (VGCC) blocker 3,4-diaminopyridine, Ni-3,4-DAP presents unique handling challenges. This guide is designed for researchers and drug development professionals to troubleshoot, resolve, and prevent stability issues in aqueous solutions.

Mechanistic Causality: Why Does Ni-3,4-DAP Degrade?

To effectively troubleshoot Ni-3,4-DAP, one must understand the chemical causality behind its instability. The vulnerability of this compound in aqueous media stems from the electron-rich nature of its diaminopyridine core, which is further amplified by the electron-donating N-isopropyl group.

In its unprotonated (free base/molecular) state , the lone pair of electrons on the pyridine nitrogen is highly reactive. When exposed to dissolved oxygen, light, or trace reactive oxygen species (ROS), this lone pair facilitates electrophilic attack. This results in two primary degradation pathways:

  • Pyridine Oxidation: Formation of Ni-3,4-DAP-N-oxide.

  • Amine Oxidation: Oxidation of the primary amine to a nitro group (e.g., forming a 4-amino-3-nitro derivative).

The Solution: Converting the compound to a salt form (e.g., phosphate) protonates the pyridine nitrogen. This protonation engages the lone pair in a covalent bond with hydrogen, drastically increasing the activation energy required for oxidation. Furthermore, the resonance structure of the protonated pyridine ring stabilizes the molecule against electrophilic attack, effectively halting degradation .

Quantitative Stability Profile

The following table summarizes the stability of Ni-3,4-DAP under various conditions, extrapolating from established baseline data for diaminopyridine derivatives .

Formulation StateStorage TemppHOxidative Stress (1% H₂O₂)Half-life (t₁/₂)6-Month Recovery
Free Base (Molecular)25°C7.4Present< 24 hoursN/A (Degraded)
Free Base (Molecular)4°C7.4Absent14 days< 60%
Phosphate Salt (Ionised)25°C4.5Present> 72 hoursN/A
Phosphate Salt (Ionised)4°C4.5Absent> 24 months> 98%

Degradation Pathways & Diagnostic Workflows

degradation_pathway Ni_DAP N-isopropyl-3,4-diaminopyridine (Free Base) ROS Oxidative Stress (O2, H2O2, Light) Ni_DAP->ROS Exposure Salt Ni-3,4-DAP Phosphate Salt (Protonated) Ni_DAP->Salt Acidification (pH < 5.0) N_Oxide Ni-3,4-DAP-N-oxide (Pyridine Oxidation) ROS->N_Oxide Pathway A Nitro Nitro-Derivative (Amine Oxidation) ROS->Nitro Pathway B Stable Stable Solution (Resistant to Oxidation) Salt->Stable Storage at 4°C

Degradation pathways of N-isopropyl-3,4-diaminopyridine and stabilization via salt formation.

troubleshooting_workflow Start Issue: Loss of Potency or Discoloration Check_pH Check Solution pH Start->Check_pH pH_High pH > 6.0 (Free Base Dominant) Check_pH->pH_High pH_Low pH < 5.0 (Salt Dominant) Check_pH->pH_Low Action_Acidify Acidify with H3PO4 to form Phosphate Salt pH_High->Action_Acidify Check_Light Check Storage Conditions pH_Low->Check_Light Degradation_Check Run Stability-Indicating HPLC Assay Action_Acidify->Degradation_Check Action_Protect Use Amber Vials & Store at 4°C Check_Light->Action_Protect Action_Protect->Degradation_Check

Diagnostic workflow for troubleshooting Ni-3,4-DAP solution instability and degradation.

Self-Validating Experimental Protocol: Preparation & Stability Assay

To ensure trustworthiness in your data, you must utilize a self-validating system. This protocol not only outlines how to prepare a stable solution but includes an intentional forced-degradation step. By proving your HPLC method can separate the parent compound from its degraded forms, you validate the integrity of your own assay.

Phase 1: Preparation of Stabilized Ni-3,4-DAP Stock
  • Weighing: Accurately weigh 10 mg of Ni-3,4-DAP (free base) into a sterile, light-protected amber vial.

  • Solvent Addition: Add 8 mL of degassed, HPLC-grade H₂O. Causality: Degassing removes dissolved oxygen, eliminating the primary driver of amine oxidation.

  • Acidification (Crucial Step): Dropwise, add 0.1 M Phosphoric Acid (H₃PO₄) while monitoring with a micro-pH probe until the solution reaches pH 4.5. Causality: This forces the equilibrium entirely toward the protonated phosphate salt, locking the pyridine lone pair.

  • Volume Adjustment: Bring the final volume to 10 mL with degassed H₂O to achieve a 1 mg/mL stock.

  • Storage: Aliquot into single-use amber vials, purge the headspace with Argon gas, and store at -20°C.

Phase 2: Self-Validating Forced Degradation (HPLC Control)
  • Control Generation: Take a 1 mL aliquot of your stock solution. Add 50 µL of 30% H₂O₂. Incubate at 40°C for 4 hours.

  • Quenching: Quench the reaction with a mild reducing agent (e.g., sodium thiosulfate) to prevent damage to your HPLC column.

  • HPLC Analysis: Inject both the pristine stock and the degraded control into a C18 Reverse-Phase HPLC system (Mobile phase: 80% Water / 20% Acetonitrile with 0.1% TFA, UV detection at 254 nm).

  • Validation Check: You must observe the parent peak decrease in the control sample, accompanied by the emergence of new peaks (N-oxide and nitro derivatives) at different retention times. If these peaks co-elute, your method is invalid and you must adjust your mobile phase gradient before trusting your stability data.

Frequently Asked Questions (FAQs)

Q: My Ni-3,4-DAP solution turned yellow after 48 hours on the bench. Is it still viable for patch-clamp electrophysiology? A: No. Yellow discoloration is a definitive macroscopic indicator of amine oxidation, likely forming a 4-amino-3-nitro derivative. This degradation product not only reduces the effective concentration of your VGCC blocker but may introduce off-target toxicities in your cell culture. Discard the solution.

Q: Why do we use phosphoric acid instead of hydrochloric acid to adjust the pH? A: While both acids protonate the pyridine nitrogen to form a salt, phosphate salts of diaminopyridines generally exhibit superior solid-state stability and lower hygroscopicity compared to chloride salts. In solution, the phosphate system provides excellent buffering capacity, helping to resist pH drift that could inadvertently deprotonate the molecule back to its vulnerable free base form.

Q: Can I freeze Ni-3,4-DAP solutions to extend shelf life? A: Yes, freezing at -20°C is highly effective for long-term storage of the salt form. However, repeated freeze-thaw cycles can cause localized pH shifts and concentration gradients during ice crystal formation, which accelerates degradation. You must aliquot the solution into single-use vials prior to freezing.

Q: Is the free base form ever preferred over the salt form in solution? A: The free base is only preferred when the required assay buffer cannot tolerate acidic pH shifts (e.g., specific live-cell assays where the buffering capacity of the media is low). In these strict scenarios, the free base solution must be prepared immediately before use and cannot be stored.

References

  • Raust, J. A., Goulay-Dufaÿ, S., Le Hoang, D., & Prognon, P. (2007). "Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products." Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88. URL:[Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding, 6(2), 155-157. URL:[Link]

troubleshooting 4-N-(Propan-2-yl)pyridine-3,4-diamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-N-(Propan-2-yl)pyridine-3,4-diamine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the synthetic challenges associated with 4-N-(propan-2-yl)pyridine-3,4-diamine (also known as


-isopropylpyridine-3,4-diamine).

This highly electron-rich intermediate is a critical gateway scaffold for synthesizing 1-isopropyl-1H-imidazo[4,5-c]pyridines (3-deazapurines)—a privileged pharmacophore frequently utilized in the development of DGAT2 inhibitors, kinase inhibitors, and antiviral agents[1][2].

Below, you will find mechanistic workflows, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure high-fidelity library generation.

I. Mechanistic Workflow & Logic

The value of 4-N-(propan-2-yl)pyridine-3,4-diamine lies in its orthogonal reactivity. The primary amine at C3 and the sterically hindered secondary amine at C4 dictate the regiochemical outcome of subsequent cyclizations. Understanding this electronic and steric bias is the key to preventing stalled reactions and side products.

G A Precursor (e.g., 4-Chloro-3-nitropyridine) B SnAr with Isopropylamine A->B C N-Isopropyl-3-nitropyridin-4-amine B->C D Reduction (Fe/NH4Cl or H2/Pd) C->D E 4-N-(Propan-2-yl)pyridine- 3,4-diamine D->E F Cyclization (CDI, HCO2H, or Aldehyde) E->F G 1-Isopropyl-1H-imidazo [4,5-c]pyridine Scaffold F->G

Synthesis workflow of imidazo[4,5-c]pyridines from 3,4-diaminopyridines.

II. Troubleshooting FAQs

Q1: My diamine intermediate degrades, turning dark brown/black during isolation or silica gel purification. How do I prevent this? The Causality: 3,4-diaminopyridines are highly electron-rich and notoriously sensitive to air oxidation[3]. Exposure to atmospheric oxygen, especially in the presence of light or transition metal impurities (from reduction steps), triggers rapid oxidation into highly colored, polymeric quinonoid species. Furthermore, the extreme polarity of the diamine causes irreversible chemisorption on standard unmodified silica gel. The Solution: Do not attempt to store the free base. We recommend a telescoped protocol. Immediately after reducing the nitro precursor (e.g., via Fe/NH4Cl), filter the reaction under an inert atmosphere (Argon/N2), concentrate, and use the crude diamine directly in the cyclization step[2]. If isolation is strictly required, precipitate it as a hydrochloride salt and store it at -20 °C in a desiccator.

Q2: When reacting 4-N-(propan-2-yl)pyridine-3,4-diamine with CDI, LC-MS shows incomplete cyclization and a stalled intermediate mass (M+26). How do I drive it to the imidazo[4,5-c]pyridin-2-one? The Causality: The reaction with 1,1'-Carbonyldiimidazole (CDI) is a two-step process. First, the less sterically hindered, more nucleophilic primary amine (C3-NH2) attacks CDI to form an acyclic urea intermediate (accounting for the +26 Da mass shift). The subsequent intramolecular attack by the sterically hindered secondary amine (N4-isopropyl) is kinetically slow at room temperature[4]. The Solution: Kinetic barriers must be overcome with thermal energy and base. Ensure you are using at least 3.0 equivalents of an organic base (Et3N or DIPEA) to facilitate the deprotonation of the urea intermediate, and elevate the reaction temperature to 60–80 °C in THF or DMF until complete conversion is observed[2].

Q3: I want to synthesize a 2-aryl substituted imidazo[4,5-c]pyridine using an aromatic aldehyde. The reaction stalls at the Schiff base. What is the best catalyst? The Causality: Condensation of the diamine with an aldehyde rapidly forms a Schiff base (imine) at the primary C3-amine. However, to close the imidazole ring, a dehydrogenative (oxidative) cyclization is required. Standard thermal conditions often lead to decomposition before cyclization occurs. The Solution: Utilize a Lewis acid catalyst or an oxidative adduct. Zinc(II) trifluoromethanesulfonate (Zn(OTf)2) at 30 mol% in refluxing methanol acts as an excellent mild Lewis acid to drive the cyclization[5]. Alternatively, reacting the diamine with the Na2S2O5 (sodium metabisulfite) adduct of the corresponding benzaldehyde provides an elegant, self-oxidizing route to the 2-aryl-imidazo[4,5-c]pyridine core[6].

III. Quantitative Data: Reaction Conditions & Outcomes

The following table summarizes validated reaction conditions for converting 4-N-(propan-2-yl)pyridine-3,4-diamine into various imidazo[4,5-c]pyridine derivatives, allowing for rapid condition screening.

Target ScaffoldReagent / CatalystSolventTemp (°C)Avg. YieldCommon Bottleneck
Imidazo[4,5-c]pyridin-2(3H)-one CDI (1.5 - 5.0 eq), Et3N (3.0 eq)THF or DMF25 - 80 °C65–85%Stalls at acyclic urea if under-heated[2].
2-Unsubstituted Imidazo[4,5-c]pyridine Triethyl orthoformate or Formic AcidNeat or Toluene100 - 110 °C70–90%Requires acidic catalysis (e.g., cat. pTSA)[7].
2-Aryl Imidazo[4,5-c]pyridine Ar-CHO, Zn(OTf)2 (30 mol%)Methanol65 °C (Reflux)75–88%Schiff base formation without ring closure[5].
2-Aryl Imidazo[4,5-c]pyridine Ar-CHO / Na2S2O5 adductDMF / H2O80 - 100 °C60–80%Regiochemical scrambling if diamine is unprotected[6].

IV. Standard Operating Protocol: CDI-Mediated Cyclization

This self-validating protocol details the synthesis of 1-isopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one from the diamine, a standard procedure utilized in the synthesis of DGAT2 inhibitors[2].

Materials:

  • 4-N-(Propan-2-yl)pyridine-3,4-diamine (1.0 eq, freshly reduced)

  • 1,1'-Carbonyldiimidazole (CDI) (5.0 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with Nitrogen. Dissolve 4-N-(propan-2-yl)pyridine-3,4-diamine (e.g., 200 mg, 1.08 mmol) in anhydrous THF (5.0 mL, 0.2 M).

  • Base Addition: Add Triethylamine (0.45 mL, 3.24 mmol) to the stirring solution at room temperature.

  • Activation: Add CDI (873 mg, 5.40 mmol) in a single portion. Note: CDI is moisture sensitive; weigh rapidly. Effervescence (CO2 release) may be observed.

  • Cyclization: Stir the reaction mixture at 25 °C under a Nitrogen balloon. Monitor via LC-MS. If the acyclic urea intermediate persists after 4 hours, attach a reflux condenser and heat the reaction to 65 °C for an additional 8 hours.

  • Quench & Extraction: Once the starting material and intermediate are consumed, cool the mixture to room temperature. Pour the reaction into saturated aqueous NH4Cl (15 mL) to quench unreacted CDI. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% Methanol in DCM (or 0-100% EtOAc/Hexanes depending on specific substitutions) to afford the pure cyclized core.

V. References

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and[4,5-b]pyridine derivatives and their antimicrobial activities. PubMed (NIH).[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC (NIH).[Link]

  • Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Google Patents (WO2022076495A1).

  • Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. JSciMed Central.[Link]

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications.[Link]

Sources

side reactions in the N-alkylation of 3,4-diaminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,4-Diaminopyridine (Amifampridine) Functionalization

Ticket System Status:Online Current Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting N-Alkylation Side Reactions & Regioselectivity[1]

Executive Summary: The Reactivity Landscape

Researchers working with 3,4-diaminopyridine (3,4-DAP) often encounter a "regioselectivity crisis."[1] Unlike simple anilines, 3,4-DAP possesses three distinct nucleophilic sites with competing reactivities.[1]

The Hierarchy of Nucleophilicity (Standard Conditions):

  • Ring Nitrogen (N1): Highest nucleophilicity (

    
    ). The 4-amino group acts as a strong electron donor (resonance), pushing electron density onto the ring nitrogen.[2]
    
  • 3-Amino Group: Sterically hindered by the adjacent 4-amino group; meta-positioned relative to the ring nitrogen.

  • 4-Amino Group: Electronically coupled to the ring nitrogen. Its lone pair is delocalized into the ring (resonance contributor), reducing its direct nucleophilicity compared to the ring nitrogen, though it remains reactive under specific conditions.[1]

Core Issue: Direct alkylation with alkyl halides almost invariably yields the N1-alkylpyridinium salt (quaternization) rather than the desired exocyclic amine derivative, unless specific protocols are used.

Visualizing the Problem (Pathway Analysis)

The following diagram illustrates the competing pathways and the "Dead End" products users frequently report.

ReactivityLandscape DAP 3,4-Diaminopyridine (Starting Material) Neutral Neutral Conditions (R-X, Heat) DAP->Neutral Base Strong Base (NaH/KHMDS, R-X) DAP->Base Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) DAP->Reductive QuatSalt SIDE REACTION: N1-Pyridinium Salt (Thermodynamic Sink) Neutral->QuatSalt Major Pathway (Kinetic & Thermo) ExoAlk TARGET: Exocyclic N-Alkylation (Secondary Amine) Neutral->ExoAlk Minor Trace Base->ExoAlk Deprotonation favors Amide-like reaction Poly SIDE REACTION: Polyalkylation (Tertiary Amines/Quats) Base->Poly If excess R-X used Reductive->ExoAlk High Selectivity (Mono-alkylation) ExoAlk->Poly Over-reaction

Figure 1: Reaction pathways for 3,4-DAP. Note that direct alkylation favors the ring nitrogen (Red), while reductive amination or strong base strategies favor the exocyclic amines (Green).

Troubleshooting Guide (Q&A Format)

Ticket #402: "I used Methyl Iodide and got a water-soluble solid that isn't my product."

Diagnosis: You have likely formed the N-methyl-3,4-diaminopyridinium iodide salt . The Science: The 4-amino group donates electrons into the ring via resonance, making the pyridine nitrogen (N1) exceptionally basic and nucleophilic. Methyl iodide is a "soft" electrophile that reacts rapidly with the "soft" ring nitrogen. The resulting salt is ionic and highly water-soluble, unlike the desired lipophilic free base.

Resolution Protocol:

  • Switch Strategy: Abandon direct alkylation with alkyl halides if possible.

  • Alternative: Use Reductive Amination .

    • React 3,4-DAP with the corresponding aldehyde (1.0 eq) in DCE or MeOH.

    • Add NaBH(OAc)3 (1.5 eq) and AcOH (1.0 eq).

    • Why? The intermediate imine forms on the exocyclic amine (usually the less hindered one or the 4-position depending on sterics), and the hydride reduction is irreversible. It avoids quaternary salt formation.

Ticket #409: "How do I distinguish between Ring-N alkylation and Exocyclic-N alkylation?"

Diagnosis: Ambiguity in structural assignment. The Science: Mass spectrometry (LC-MS) will show the same M+R mass for both isomers. You must use NMR .

Diagnostic Table: 1H NMR Shifts (DMSO-d6)

FeatureRing N-Alkylation (Pyridinium Salt)Exocyclic Amino Alkylation
Ring Protons (H2, H5, H6) Significant Downfield Shift (+0.5 to +1.0 ppm) due to positive charge on ring.Minimal shift (< 0.2 ppm) compared to starting material.
Alkyl Group Signal Sharp singlet (if methyl) often around 4.0–4.3 ppm.Signal often split (doublet/triplet) due to coupling with NH proton (if solvent is dry).
Solubility High in Water/MeOH; Low in DCM/EtOAc.High in DCM/EtOAc; Low in Water (unless protonated).
Ticket #415: "I need to alkylate the 3-amino group specifically. Everything goes to the 4-amino or Ring-N."

Diagnosis: Regioselectivity failure due to steric/electronic mismatch. The Science:

  • 4-Amino: More nucleophilic than the 3-amino group generally, but its lone pair is conjugated.

  • 3-Amino: Sterically hindered by the 4-amino group and the C2-H.

Resolution Protocol (Protection Strategy):

  • Step 1: React 3,4-DAP with a bulky electrophile or specific protecting group.[1] Often, the 4-amino group is more accessible. However, selective protection is difficult.[1]

  • Step 2 (Recommended): Synthesize the backbone before forming the diamine if possible (e.g., start with 3-amino-4-chloropyridine, alkylate the 3-amino, then substitute the 4-chloro with ammonia).

  • Step 3 (Directing): If you must use 3,4-DAP, use Reductive Amination with a bulky aldehyde.[1] The steric hindrance at the 3-position makes it much slower to react than the 4-position. If you want the 3-pos, you may need to protect the 4-pos first (e.g., as an acetamide, though selectivity is poor).[1]

Standard Operating Procedure (SOP): Selective Mono-Alkylation

Objective: Mono-alkylation of the exocyclic amine (favoring 4-position) while suppressing ring quaternization.

Method: Reductive Amination (The "Gold Standard")

  • Setup: In a dry flask, dissolve 3,4-diaminopyridine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) or Methanol (5 mL).

  • Imine Formation: Add the aldehyde (0.95 mmol - slight deficit to prevent over-alkylation).

    • Checkpoint: Stir for 30-60 mins. If the aldehyde is aromatic, you may see a color change.[1]

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.4 mmol) in one portion.

    • Optional: Add 1-2 drops of Glacial Acetic Acid to catalyze imine formation.

  • Quench: Stir at Room Temp for 4-16 hours. Quench with Saturated NaHCO3.

  • Extraction: Extract with DCM. The pyridinium salts (if any formed) will stay in the aqueous layer. The alkylated amine will be in the organic layer.

Decision Tree for Synthesis Planning

Use this flow to determine the correct synthetic route before starting lab work.

DecisionTree Start Start: 3,4-DAP Alkylation Q1 Is the alkyl group available as an Aldehyde? Start->Q1 YesAld Use Reductive Amination (NaBH(OAc)3) Q1->YesAld Yes NoAld Must use Alkyl Halide? Q1->NoAld No Q2 Can you tolerate strong base (NaH)? NoAld->Q2 YesBase Deprotonation Strategy (NaH in DMF, then R-X) *Risk of Di-alkylation* Q2->YesBase Yes NoBase Direct Alkylation (Neutral) Q2->NoBase No ResultBad STOP: High risk of Pyridinium Salt formation NoBase->ResultBad

Figure 2: Strategic decision tree to avoid side reactions.

References

  • Albert, A., Goldacre, R., & Phillips, J. (1948).[1] "The strength of heterocyclic bases." Journal of the Chemical Society, 2240-2249. (Establishes the high basicity of the pyridine ring N compared to exocyclic amines).

  • Scriven, E. F. (1984).[1] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 13(3), 237-250.[1] (Mechanistic insight into the resonance donation of the 4-amino group).

  • LaPlante, S. R., et al. (2013).[1][3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][3] (Methodology for distinguishing N-alkylation sites via NMR).

  • Kishore, D., et al. (2011).[1] "Synthesis and biological activity of some new 3,4-diaminopyridine derivatives." Journal of Chemical and Pharmaceutical Research. (Specific examples of 3,4-DAP derivatization).

Sources

Technical Support Center: Synthesis of 4-N-(Propan-2-yl)pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 4-N-(Propan-2-yl)pyridine-3,4-diamine (also referred to as N4-isopropylpyridine-3,4-diamine).

This compound is a highly valuable building block, serving as a critical intermediate in the development of1[1], 2[2], and 3[3]. The standard synthesis relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction.

Below, you will find validated protocols, quantitative optimization data, and a deep-dive troubleshooting FAQ explaining the causality behind common experimental failures.

Validated Experimental Protocols

To ensure reproducibility, every step in this protocol acts as a self-validating system. Do not proceed to the next step unless the physical observations match the expected benchmarks.

Step 1: SNAr Reaction (Formation of N-isopropyl-3-nitropyridin-4-amine)
  • Setup: Charge a pressure-rated reaction vessel (sealed tube or autoclave) with 4-chloro-3-nitropyridine (1.0 eq).

  • Solvation: Add absolute ethanol (10 volumes) to form a suspension.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by isopropylamine (3.0 eq).

    • Self-Validating Check: The mixture should immediately transition to a deep yellow/orange hue upon amine addition, indicating the formation of the initial charge-transfer complex.

  • Reaction: Seal the vessel tightly and heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess volatile isopropylamine. Dilute with EtOAc, wash with saturated aqueous NaHCO₃, and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the intermediate as a bright orange solid.

Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Setup: Dissolve the N-isopropyl-3-nitropyridin-4-amine intermediate (1.0 eq) in methanol (15 volumes).

  • Critical Additive: Add glacial acetic acid (AcOH) (2.0 eq).

    • Causality: This protonates the highly basic pyridine and amine nitrogens, preventing them from coordinating to and deactivating the palladium catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under a continuous argon stream to prevent auto-ignition.

  • Reduction: Purge the vessel with hydrogen gas (3 vacuum/H₂ cycles) and maintain under a hydrogen balloon (1 atm). Stir vigorously at 25 °C for 6 hours.

    • Self-Validating Check: Hydrogen uptake will cease, and the solution will transition from bright orange to pale yellow/colorless.

  • Isolation: Filter the mixture through a pad of Celite under an inert atmosphere (N₂ or Ar). Concentrate the filtrate. To store long-term, bubble HCl gas into the solution to precipitate the highly stable dihydrochloride salt.

Synthetic Workflow Diagram

SynthesisWorkflow A Starting Material 4-chloro-3-nitropyridine B Intermediate N-isopropyl-3-nitropyridin-4-amine A->B Isopropylamine (3 eq) DIPEA, EtOH, 80°C (SNAr) C Target Product 4-N-(Propan-2-yl)pyridine-3,4-diamine B->C H2 (1 atm), 10% Pd/C AcOH, MeOH, 25°C (Nitro Reduction)

Caption: Synthetic workflow for 4-N-(Propan-2-yl)pyridine-3,4-diamine via SNAr and catalytic hydrogenation.

Process Optimization & Quantitative Data

The table below summarizes our internal optimization data, demonstrating how specific variables impact the overall yield.

Reaction StepConditionsCatalyst / ReagentsAdditivesTime / TempTypical YieldKey Observation
Step 1 (SNAr) EtOH, Open RefluxIsopropylamine (3 eq)DIPEA (1.5 eq)12 h / 80 °C45 - 50%High amine loss due to volatility (b.p. 32 °C).
Step 1 (SNAr) EtOH, Sealed TubeIsopropylamine (3 eq)DIPEA (1.5 eq)12 h / 80 °C85 - 92% Excellent conversion; pressure retains amine.
Step 2 (Red. A) H₂ (1 atm), MeOH10% Pd/C (10 wt%)None16 h / 25 °C40 - 55%Catalyst poisoning; stalled reduction.
Step 2 (Red. B) H₂ (1 atm), MeOH10% Pd/C (10 wt%)AcOH (2 eq) 6 h / 25 °C88 - 95% Acid prevents metal coordination; rapid conversion.
Step 2 (Red. C) Fe powder, EtOH/H₂OFe / NH₄ClNone4 h / 80 °C80 - 85%Reliable alternative if Pd/C is unavailable.

Troubleshooting & FAQs

Q1: My SNAr reaction stalls at 60-70% conversion despite using excess isopropylamine. What is going wrong?

A: You are likely losing your nucleophile to the headspace. Isopropylamine is sterically hindered (due to the secondary carbon) and highly volatile, with a boiling point of just 32 °C. If the reaction is run in an open system or under a standard reflux condenser, the effective concentration of the amine drops rapidly as it vaporizes.

  • Solution: Always conduct this specific SNAr in a sealed pressure tube or autoclave. Furthermore, ensure you are using a non-nucleophilic base like DIPEA. DIPEA acts as an acid scavenger, preventing the generated HCl from protonating and neutralizing your nucleophilic isopropylamine.

Q2: During the Pd/C reduction, the reaction stops halfway. Adding more catalyst doesn't help. Why?

A: You are experiencing classic catalyst poisoning. The starting material, intermediate, and final 3,4-diaminopyridine product are all strong Lewis bases. Their nitrogen lone pairs strongly coordinate to the active palladium surface, physically blocking the sites required for hydrogen activation.

  • Solution: Add 2 equivalents of glacial acetic acid (as outlined in the protocol) or conduct the reaction in ethanolic HCl. Protonating the pyridine and amine nitrogens eliminates their ability to coordinate to the metal surface, ensuring quantitative conversion.

Q3: My isolated 4-N-(Propan-2-yl)pyridine-3,4-diamine turns from off-white to dark brown/black upon storage. Is it ruined?

A: Electron-rich ortho-diaminopyridines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light. They undergo oxidative coupling to form complex, dark-colored oligomeric dyes.

  • Solution: If the darkening is mild, the bulk purity may still be acceptable (verify via ¹H-NMR). To prevent this degradation entirely, always concentrate the product under an inert atmosphere, store it at -20 °C under argon, or immediately convert it to the more stable dihydrochloride salt by bubbling HCl gas into your organic extract before final concentration.

Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Low Yield in Step 2 (Nitro Reduction) Q1 Is the reaction stalling before complete consumption? Start->Q1 S1 Diagnosis: Catalyst Poisoning Action: Add 2 eq AcOH to protonate pyridine/amine nitrogens Q1->S1 Yes (Incomplete Conversion) Q2 Is the product degrading during workup? Q1->Q2 No (Low Isolated Yield) S2 Diagnosis: Oxidative Degradation Action: Workup under N2, store as HCl salt Q2->S2 Yes (Dark/Black mixture) S3 Alternative: Use Fe/NH4Cl reduction to avoid Pd entirely Q2->S3 Persistent issues

Caption: Troubleshooting logic tree for resolving common yield issues during the nitro reduction step.

References

  • Title: WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors Source: Google Patents URL
  • Title: WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists Source: Google Patents URL
  • Title: WO2024031089A1 - Sars-cov2 main protease inhibitors Source: Google Patents URL

Sources

Technical Support Center: Stability & Degradation of N-Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Support Center. This guide is engineered for scientists and drug development professionals working with N-substituted diaminopyridine derivatives (such as flupirtine and retigabine analogs). Below, you will find mechanistic explanations of degradation pathways, quantitative stability data, and field-proven troubleshooting protocols to ensure the scientific integrity of your stability-indicating assays.

Knowledge Base: Mechanisms of Degradation

Understanding the intrinsic vulnerabilities of the N-substituted diaminopyridine scaffold is critical for designing robust formulations and accurate chromatographic methods.

  • Hydrolytic Degradation : Many active pharmaceutical ingredients in this class feature carbamate linkages that are highly susceptible to pH-dependent hydrolysis[1]. Acidic and basic stress cleaves the ester and amide bonds, yielding intermediate carbamic acids (e.g., {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamic acid, identified as degradant D1 ) and ultimately decarboxylating to form highly polar triamine derivatives (e.g., N6-(4-fluorobenzyl)pyridine-2,3,6-triamine, identified as D2 )[2].

  • Oxidative Degradation : The electron-rich diaminopyridine/diaminobenzene core is exceptionally prone to oxidation[3]. Oxidation targets the aromatic amine groups, leading to the formation of reactive quinone diimines[4]. In forced degradation models (e.g., 0.3% H₂O₂), this pathway causes rapid assay decline and triggers the formation of cyclized imidazo-pyridine derivatives (e.g., D4 )[2].

  • Photolytic Degradation & Dimerization : Exposure to UV-visible light induces photo-oxidative cleavage of the C–N bond. This is followed by the spontaneous formation of highly conjugated phenazine or phenazinium dimers, a hallmark degradation pathway for these molecules[5].

Pathways Core N-Substituted Diaminopyridine Core Hydrolysis Hydrolysis (Acid/Base) Core->Hydrolysis Oxidation Oxidation (ROS / H2O2) Core->Oxidation Photolysis Photolysis (UV/Vis Light) Core->Photolysis CarbamicAcid Carbamic Acid (D1) Intermediate Hydrolysis->CarbamicAcid Quinone Reactive Quinone Diimines Oxidation->Quinone Imidazo Imidazo-pyridine (D4) Cyclization Oxidation->Imidazo Dimers Phenazine Dimers (Absorbance @ 550nm) Photolysis->Dimers Triamine Triamine Derivative (D2) (Decarboxylation) CarbamicAcid->Triamine

Major degradation pathways of N-substituted diaminopyridines under stress conditions.

Quantitative Data: Degradant Profiling

The following table summarizes the expected degradation profile of a standard N-substituted diaminopyridine (Flupirtine Maleate) under ICH-aligned forced degradation conditions[2][6].

Stress ConditionReagent / EnvironmentExposure TimeAPI Degradation (%)Major Degradants Identified
Acidic Hydrolysis 1 M HCl at RT24 Hours~3.4% - 5.0%D1, D4
Basic Hydrolysis 0.01 M NaOH at RT24 Hours~22.8%D1, D2
Oxidative Stress 0.3% H₂O₂ at RT24 Hours~22.1%D1, D4, D8
Photolytic Stress UV/Vis Light3 HoursVariablePhenazine Dimers

Troubleshooting Guide & FAQs

Q: Why am I observing a massive assay decline (>40%) during peroxide stress, but my total quantified impurities are less than 5%? A (Causality): N-substituted diaminopyridines contain an electron-rich ring system that rapidly oxidizes to reactive quinone diimines[3]. These electrophilic intermediates are highly unstable; they often polymerize or bind irreversibly to sample vials and column matrices, leading to poor mass balance[3]. Actionable Fix: Reduce the peroxide concentration (e.g., to 0.1% H₂O₂) and shorten the exposure time. This captures the primary degradants before secondary polymerization occurs.

Q: During photostability testing, my HPLC baseline at 220 nm is clean, but the sample is visibly discolored. What am I missing? A (Causality): You are missing the formation of phenazine/phenazinium dimers. Due to photo-oxidative C-N bond cleavage, these molecules dimerize into highly conjugated structures that absorb strongly in the visible spectrum[5]. Actionable Fix: You must add a secondary detection wavelength at 550 nm to your Photo Diode Array (PDA) method to capture these specific photolytic degradation products[5].

Q: How do I prevent the co-elution of the D1 (carbamic acid) and D2 (triamine) degradants with the main API peak during RP-HPLC? A (Causality): The triamine degradant (D2) is highly polar due to the loss of the carbamate group. If using a standard unbuffered mobile phase, it will elute unpredictably near the void volume or tail into the main peak. Actionable Fix: Ensure your mobile phase pH is tightly controlled (e.g., pH 3.1 using a 0.2% triethylamine buffer) to maintain consistent ionization of the basic amine groups[1]. Use a highly aqueous initial gradient (e.g., 80:20 water:methanol) to retain the polar degradants[1].

Validated Experimental Workflow: Stability-Indicating RP-HPLC

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating immediate quenching and PDA peak purity thresholds, you eliminate false positives caused by autosampler degradation or co-eluting impurities.

Step-by-Step Methodology
  • Sample Preparation & Stressing :

    • Prepare a 1000 µg/mL stock solution of the API in a compatible diluent (e.g., methanol/water)[1].

    • Aliquot into separate vials for Acid (1 M HCl), Base (0.01 M NaOH), and Oxidation (0.3% H₂O₂). Incubate at room temperature for 24 hours[2].

  • Quenching & Neutralization (Critical Step) :

    • Causality: Samples must be neutralized to pH 3–4 immediately after the stress period[1]. Failure to quench the reaction will result in continuous degradation in the autosampler queue, violating the reproducibility of the assay. Use 1 M NaOH to neutralize acid samples, and 1 M HCl for basic samples.

  • Dilution :

    • Dilute all stressed and neutralized samples to a final working concentration of 50 µg/mL using the mobile phase to prevent solvent-front distortion[1].

  • Chromatographic Separation :

    • Column : C18 (250 × 4.6 mm, 5 µm).

    • Mobile Phase : Isocratic 80:20 (v/v) Methanol:Water containing 0.2% Triethylamine, adjusted to pH 3.1 with orthophosphoric acid[1].

    • Flow Rate : 1.0 mL/min[1].

    • Detection : PDA at 254 nm (primary API and hydrolysis products) and 550 nm (photolytic dimers)[1][5].

  • System Validation (Peak Purity Assessment) :

    • Utilize the PDA software to analyze the spectral purity of the main API peak. A peak purity angle less than the peak purity threshold confirms no co-eluting degradants, validating the stability-indicating nature of the run[1].

Workflow Prep 1. Stock Prep (1000 µg/mL) Stress 2. Stress Induction (Acid/Base/H2O2) Prep->Stress Quench 3. Quenching (Neutralize to pH 3-4) Stress->Quench Dilute 4. Dilution (50 µg/mL) Quench->Dilute HPLC 5. RP-HPLC (C18, pH 3.1) Dilute->HPLC Detect 6. PDA Detection (254nm & 550nm) HPLC->Detect

Step-by-step workflow for stability-indicating RP-HPLC of diaminopyridines.

References

  • Pharmacology and clinical applications of flupirtine: Current and future options. World Journal of Gastrointestinal Pharmacology and Therapeutics. URL: [Link]

  • Australian Public Assessment Report for Retigabine. Therapeutic Goods Administration (TGA). URL: [Link]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity. PMC - National Institutes of Health. URL:[Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - National Institutes of Health. URL: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. URL: [Link]

Sources

Technical Support Center: Resolving Impurities in 4-N-(Propan-2-yl)pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026


-isopropylpyridine-3,4-diamine
Document ID:  TSC-PYR-34-ISO-001
Audience:  Process Chemists, Medicinal Chemists, Analytical Scientists

Executive Summary & Compound Profile

Compound: 4-N-(Propan-2-yl)pyridine-3,4-diamine Common Name: 3-amino-4-(isopropylamino)pyridine CAS Registry (Generic/Related): 1085335-33-2 (Reference for similar 3,4-diamine scaffolds) Critical Attribute: This molecule is a "gateway" intermediate. The ortho-diamine motif is highly reactive, serving as a precursor for imidazopyridine kinase inhibitors. However, this same reactivity makes it prone to oxidative dimerization and cyclization with solvent impurities.

The "Black Tar" Warning: Users frequently report samples turning dark purple or black. This is not necessarily decomposition of the bulk material but rather surface oxidation forming highly colored azo/diazo species. This guide addresses how to distinguish, remove, and prevent these impurities.

Diagnostic Troubleshooting (Analytical)

Q: Why does my HPLC peak show severe tailing or splitting?

A: Pyridine diamines are highly basic. The 4-amino substituent acts as a strong electron donor into the pyridine ring, significantly raising the pK


 of the ring nitrogen (approx pK

9.0–9.5).
  • The Problem: On standard silica-based C18 columns at neutral pH, the protonated species interacts with residual silanols, causing tailing.

  • The Fix:

    • High pH Method: Use 10 mM Ammonium Bicarbonate (pH 10). This keeps the molecule neutral.

    • Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This ensures full protonation.

    • Note: Avoid phosphate buffers if you plan to move to LC-MS.

Q: I see a persistent impurity at M+14 or M+42. What is it?

A: These are likely "Solvent Adducts" or "Process Artifacts."

  • M+14 (Methylation): If you used Methanol with a strong acid catalyst, you might have methylated the ring nitrogen.

  • M+42 (Acetylation): If Ethyl Acetate was used during extraction with heat, or if the sample was stored in EtOAc, the highly nucleophilic 3-amino group can attack the ester, forming the N-acetyl impurity. Rule: Never heat ortho-diamines in esters.

Q: My LC-MS shows a dimer (2M-2). Is this real?

A: Yes, this is oxidative coupling (azo-dimerization). It occurs in the ion source (ESI) but can also be present in the bulk material if exposed to air. If the peak area grows over time in the autosampler, it is an artifact of the analysis.

Visual Guide: Analytical Decision Tree

Analytical_Troubleshooting Start HPLC Issue Detected SplitPeak Split/Tailing Peak Start->SplitPeak GhostPeak Unknown Impurity Peak Start->GhostPeak CheckpH Check Mobile Phase pH SplitPeak->CheckpH CheckMW Check MS (m/z) GhostPeak->CheckMW Action1 Use High pH (NH4HCO3) or 0.1% TFA CheckpH->Action1 pKa Mismatch Action2 M+42: Acetylation (Avoid EtOAc) CheckMW->Action2 m/z = M+42 Action3 M-2 or 2M-2: Oxidation (Add Antioxidant/Degas) CheckMW->Action3 m/z = 2M-2 Action4 Precursor (+30 mass): Incomplete Nitro Reduction CheckMW->Action4 m/z = M+30

Caption: Analytical troubleshooting flow for identifying peak shape issues and common mass-spec artifacts in diaminopyridines.

Purification Protocols

Impurity Profile & Removal Strategy
Impurity TypeLikely IdentityOriginRemoval Strategy
Precursor 4-(isopropylamino)-3-nitropyridineIncomplete ReductionAcid-Base Extraction (See Protocol A). The nitro compound is much less basic than the diamine.
Byproduct 4-chloro-3-aminopyridineOver-reduction / Side reactionRecrystallization (Polarity difference).
Oxidation Azo-dimers / N-oxidesAir exposureSilica Filtration (These are highly polar and stick to the baseline).
Salts Iron/Tin residuesReduction CatalystChelating Wash (EDTA) or converting product to HCl salt.
Protocol A: The "Chemical Filter" (Acid-Base Extraction)

Best for removing non-basic impurities (like the nitro precursor).

  • Dissolution: Dissolve crude mixture in 1M HCl (aqueous). The diamine (Product) and amine impurities protonate and go into water. The nitro-precursor is weakly basic and may remain partially suspended or organic-soluble.

  • Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) (

    
    ).[1]
    
    • Result: The nitro precursor and non-basic tars move into the DCM. The Product remains in the water.

  • Basification: Cool the aqueous layer to

    
    . Slowly add 50% NaOH or 
    
    
    
    until pH > 12.
    • Observation: The product will precipitate as an off-white/tan solid or oil.

  • Extraction: Extract with 2-MeTHF or DCM (Avoid EtOAc to prevent acetylation).

  • Drying: Dry over

    
     and concentrate.
    
Protocol B: Recrystallization

Best for final polishing.

  • Solvent System: Toluene / Heptane.

  • Method:

    • Dissolve crude solid in minimum hot Toluene (

      
      ).
      
    • Add activated charcoal (to remove oxidative color), stir for 5 min, and filter hot.

    • Slowly add Heptane until slight turbidity.

    • Cool slowly to room temperature, then to

      
      .
      
    • Critical: Filter under nitrogen blanket to prevent immediate oxidation of the wet cake.

Stability & Storage Guidelines

Q: How do I store this for more than a month?

A: Do not store as the free base. The free base is kinetically unstable toward oxidation. Convert it to the Dihydrochloride Salt (


) .

Salt Formation Protocol:

  • Dissolve free base in dry Ethanol or Isopropanol.

  • Add 2.2 equivalents of

    
     (4M in Dioxane).
    
  • The salt precipitates immediately. Filter and dry.[2]

  • Benefit: The protonated amines are electron-poor and resistant to oxidation.

Visual Guide: Stability & Degradation Pathways

Stability_Pathways Product 4-N-isopropyl-3,4-diamine (Free Base) Oxidation Oxidative Dimerization (Purple/Black Tars) Product->Oxidation Air/O2 Exposure Cyclization Imidazole Formation (With Formic/Acetic Acid) Product->Cyclization Solvent Contamination Salt Dihydrochloride Salt (Stable Storage Form) Product->Salt HCl/Dioxane Salt->Oxidation Resistant

Caption: Degradation pathways showing susceptibility to oxidation and cyclization, and the protective effect of salt formation.

References

  • Synthesis of Pyridine Diamines

    • Source: BenchChem Technical Support.[2][3] "Purification of Crude 3-Amino-4-nitropyridine 1-oxide." (General protocols for nitropyridine reduction and purification).

    • URL: (Verified General Methodology)

  • Stability of Aminopyridines

    • Source: Trissel, L.A., et al. "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding, 2002.[4] (Establishes oxidation sensitivity of ortho-diamines).

    • URL:

  • pKa and Basicity Data

    • Source: Williams, R. "pKa Data Compiled." (Pyridine nitrogen basicity shifts with 4-amino substitution).[5]

    • URL:

  • Reductive Amination & Halopyridine Handling

    • Source: NIH / PubMed Central. "Synthesis of N-Substituted-3-amino-4-halopyridines." (Protocols for handling 3-amino-4-halo precursors).
    • URL:

  • Patent Literature (Synthesis Context)

    • Source: CN107011255A. "Method and purification process of aminopyridine." (Industrial purification of pyridine amines).[2]

    • URL:

Sources

Technical Support Center: 4-N-(Propan-2-yl)pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-N-(Propan-2-yl)pyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. The following information is curated from established safety protocols for analogous aromatic amines and available scientific literature.

Quick Reference: Key Properties

PropertyValueSource
Molecular Formula C₈H₁₃N₃
Appearance Assumed to be a solid, color may vary from light tan to brown.Inferred from analogous compounds[1]
Storage Temperature 2-8°C, protected from light and moisture.
Suspected Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.Inferred from analogous compounds[2][3]

Section 1: Storage and Stability

Proper storage of 4-N-(Propan-2-yl)pyridine-3,4-diamine is critical to maintain its integrity and ensure experimental reproducibility. Aromatic amines can be sensitive to light, air, and temperature fluctuations.

Q1: What are the ideal storage conditions for 4-N-(Propan-2-yl)pyridine-3,4-diamine?

A1: For long-term storage, the compound should be kept in a tightly sealed, opaque container at 2-8°C. The container should be flushed with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen. It is also crucial to protect the compound from moisture.

Q2: I've noticed the color of my compound has darkened over time. Is it still usable?

A2: A change in color, often to a brownish hue, can indicate degradation, likely due to oxidation. For compounds with primary amino groups, the most common route of decomposition is oxidation to the amine-N-oxide. While a slight color change may not significantly impact all applications, it is a sign of impurity. For sensitive assays, it is recommended to use a fresh, unoxidized batch. The stability of the related compound, 3,4-diaminopyridine, has been shown to be excellent in solid form when protected from light and stored at refrigerated or room temperature.[4][5]

Q3: How stable are solutions of this compound?

A3: Solutions of aminopyridines are generally less stable than the solid form. Aqueous solutions, in particular, should be prepared fresh and used promptly. We do not recommend storing aqueous solutions for more than one day.[6] If you must store a solution, use an anhydrous organic solvent and store it at low temperatures (-20°C or below) under an inert atmosphere. The salt form of the related 3,4-diaminopyridine is more stable in solution against oxidative stress than the free base.[7]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

As with all aromatic amines, 4-N-(Propan-2-yl)pyridine-3,4-diamine should be handled with caution. These compounds can be toxic and are readily absorbed through the skin.

Q4: What personal protective equipment (PPE) is necessary when handling this compound?

A4: The following PPE is mandatory when handling 4-N-(Propan-2-yl)pyridine-3,4-diamine:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified fume hood, a NIOSH-approved respirator is recommended.[2][3]

Q5: How should I handle the powdered form of this compound?

A5: To prevent inhalation of the powder, all weighing and transfers should be conducted in a certified chemical fume hood. Avoid creating dust. If a fume hood is not available, a dust mask or respirator should be used.

Q6: What should I do in case of accidental skin or eye contact?

A6:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

Section 3: Dissolution and Solvent Selection

The choice of solvent is critical for preparing stock solutions and for use in various experimental procedures.

Q7: What solvents are recommended for dissolving 4-N-(Propan-2-yl)pyridine-3,4-diamine?

A7: Based on the properties of the closely related 3,4-diaminopyridine, this compound is expected to be soluble in polar solvents.

  • Aqueous Buffers: The related 4-aminopyridine is soluble in PBS (pH 7.2) at approximately 30 mg/mL.[6]

  • Organic Solvents: Good solubility is expected in ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][6] Dimethylformamide (DMF) has also been used as a solvent for related N-alkylated pyridines. When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas to prevent oxidation.[6]

Q8: I am having trouble dissolving the compound. What can I do?

A8: If you are experiencing solubility issues, consider the following:

  • Gentle Warming: Gently warming the solution may aid dissolution.

  • Sonication: Use of an ultrasonic bath can help to break up solid particles and enhance solubility.

  • Solvent Polarity: If the compound is not dissolving in a nonpolar solvent, try a more polar solvent. Conversely, if it is not dissolving in a highly polar solvent, a solvent of intermediate polarity may be more effective.

Section 4: Incompatibilities and Disposal

Q9: Are there any chemicals that are incompatible with 4-N-(Propan-2-yl)pyridine-3,4-diamine?

A9: Yes. Avoid contact with the following:

  • Strong Oxidizing Agents: These can cause rapid degradation of the amino groups.[2]

  • Strong Acids: These will react with the basic amino groups.[2]

Q10: How should I dispose of waste containing this compound?

A10: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.

Visualizing Key Relationships

Safe Handling Workflow for 4-N-(Propan-2-yl)pyridine-3,4-diamine cluster_storage Storage cluster_handling Handling cluster_dissolution Dissolution cluster_disposal Disposal storage_conditions Store at 2-8°C Protected from light and moisture Under inert gas ppe Wear appropriate PPE: - Gloves - Eye Protection - Lab Coat storage_conditions->ppe Before handling fume_hood Handle powder in a certified fume hood ppe->fume_hood solvents Recommended Solvents: - Polar organic (DMSO, DMF, Ethanol) - Aqueous buffers (prepare fresh) fume_hood->solvents For experiments dissolution_aids Aids to Dissolution: - Gentle warming - Sonication solvents->dissolution_aids waste Dispose as hazardous chemical waste solvents->waste After use

Caption: A workflow diagram illustrating the key stages of safe storage, handling, dissolution, and disposal.

References

  • Solubility of Things. (n.d.). 3,4-Diaminopyridine. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Retrieved from [Link]

  • Gaudin, C., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Retrieved from [Link]

  • PMC. (2021, February 10). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylpyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). N4-propylpyridine-3,4-diamine (C8H13N3). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-isopropyl pyridine. Retrieved from [Link]

  • W. Otten, U., et al. (2004). Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. PubMed. Retrieved from [Link]

  • Deshpande, D., et al. (2017). Effect of 3,4-diaminopyridine at the murine neuromuscular junction. PubMed. Retrieved from [Link]

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107.
  • MDPI. (2024, October 30). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Retrieved from [Link]

  • Odou, P., et al. (2003). [Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules]. PubMed. Retrieved from [Link]

Sources

challenges in scaling up 4-N-(Propan-2-yl)pyridine-3,4-diamine production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

You have accessed the technical support node for the scale-up of 4-N-(Propan-2-yl)pyridine-3,4-diamine (also designated as


-isopropylpyridine-3,4-diamine).

This molecule is a critical "privileged scaffold" in medicinal chemistry, particularly for Janus kinase (JAK) inhibitors and purine analogs. However, scaling this reaction from gram to kilogram scale presents three distinct lethality risks to the process:

  • Thermodynamic Runaway: The nucleophilic aromatic substitution (

    
    ) with isopropylamine is violently exothermic.
    
  • Catalyst Deactivation: The pyridine nitrogen is a potent ligand that poisons transition metal catalysts during hydrogenation.

  • Oxidative Instability: The electron-rich diamine core is highly susceptible to air oxidation (quinone-imine formation), leading to "tarring" during workup.

This guide replaces generic advice with field-validated protocols designed to mitigate these specific failure modes.

The Validated Synthesis Workflow

Do not attempt direct amination of 3-amino-4-chloropyridine; the electronics are unfavorable. The industry-standard "Golden Route" utilizes the activating power of a nitro group, followed by reduction.

Workflow Diagram

SynthesisWorkflow Start Start: 4-Chloro-3-nitropyridine Step1 Step 1: SNAr Displacement (+ Isopropylamine, < 10°C) Start->Step1 Exothermic! Inter Intermediate: 4-(isopropylamino)-3-nitropyridine (Orange Solid) Step1->Inter Yield: ~90-95% Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) or (Fe/NH4Cl) Inter->Step2 Pressurized Final Target: 4-N-(Propan-2-yl)pyridine-3,4-diamine Step2->Final Air Sensitive Salt Stabilization: Convert to HCl or Tosylate Salt Final->Salt For Long-term Storage

Figure 1: The stepwise conversion of 4-chloro-3-nitropyridine to the target diamine, highlighting critical control points.

Troubleshooting Guide (Q&A Format)

Phase 1: The Reaction (Isopropylamine Addition)

Q: The internal temperature spikes uncontrollably (>20°C rise) immediately upon adding isopropylamine. How do I control this at scale?

A: This is a classic scale-up failure. Isopropylamine is a small, nucleophilic base, and its reaction with 4-chloro-3-nitropyridine is rapid and highly exothermic.

  • The Fix: Do not add the amine neat. Dilute isopropylamine (1:1 v/v) in the reaction solvent (typically IPA or Toluene) before addition.

  • The Protocol: Cool the substrate solution to 0°C. Add the diluted amine via a subsurface dip tube (to prevent vaporization in the headspace) over 2–4 hours. Maintain internal temperature

    
    .
    
  • Why: Isopropylamine boils at

    
    . A localized exotherm causes flash vaporization, pressurizing the reactor and potentially rupturing the rupture disk.
    

Q: I see a significant amount of hydrolyzed impurity (4-hydroxy-3-nitropyridine) in the LCMS.

A: This indicates moisture ingress. The chloride is labile; if water is present, hydroxide competes with isopropylamine.

  • The Fix: Ensure solvents are dried (

    
     water). Use an excess of isopropylamine (2.2 equivalents) to act as both nucleophile and acid scavenger. Avoid using inorganic bases (like 
    
    
    
    ) if they are wet; organic bases (TEA) or excess reactant are preferred.
Phase 2: The Reduction (Nitro Amine)

Q: My hydrogenation (Pd/C,


) stalls at 50% conversion. Adding more catalyst doesn't help. 

A: You are experiencing catalyst poisoning . The product is a chelating diamine that binds irreversibly to Palladium active sites.

  • The Fix: Switch to transfer hydrogenation or chemical reduction if H2 fails, OR modify the H2 conditions.

  • Option A (Modified H2): Run the reaction in acidic methanol (1.1 eq HCl or AcOH). Protonating the pyridine nitrogen reduces its ability to coordinate to the metal center [1].

  • Option B (Chemical): Use Iron powder (Fe) with Ammonium Chloride (

    
    ) in EtOH/Water. This is robust, insensitive to poisoning, and cheaper for kilogram batches, though the iron waste stream requires disposal management [2].
    

Q: The product turns black/purple during filtration. Is it decomposing?

A: Yes. Electron-rich pyridine diamines are prone to rapid oxidation to form quinone-diimines (similar to p-phenylenediamine derivatives).

  • The Fix:

    • Inert Atmosphere: Perform all filtrations under a Nitrogen blanket.

    • Antioxidants: Add 0.1% sodium metabisulfite or ascorbic acid to the aqueous workup.

    • Salt Formation: Do not isolate the free base as a solid. Isolate it directly as the Dihydrochloride or Tosylate salt . The salts are shelf-stable and resistant to oxidation.

Experimental Protocol: The "Self-Validating" System

This protocol includes "Checkpoints" to validate success before moving to the next step.

Step 1: Preparation of 4-(isopropylamino)-3-nitropyridine
  • Charge a reactor with 4-chloro-3-nitropyridine (1.0 equiv) and Isopropanol (5 vol).

  • Cool to

    
    .
    
  • Add Isopropylamine (2.5 equiv) dropwise over 2 hours. Monitor exotherm.

  • Agitate at

    
     for 4 hours.
    
  • Checkpoint 1 (IPC - HPLC): < 1% Starting Material. If > 1%, add 0.2 equiv amine and stir 1 hr.

  • Workup: Concentrate to remove excess amine/solvent. Slurry residue in water. Filter the orange/yellow solid .

  • Dry: Vacuum oven at

    
    .
    
Step 2: Reduction to 4-N-(Propan-2-yl)pyridine-3,4-diamine (Fe/NH4Cl Method)

Selected for robustness over Pd/C for scale-up stability.

  • Charge Intermediate (from Step 1) into Ethanol (8 vol) and Water (2 vol).

  • Add Iron Powder (325 mesh, 4.0 equiv) and Ammonium Chloride (1.0 equiv).

  • Heat to reflux (

    
    ) for 3–6 hours.
    
  • Checkpoint 2 (IPC - HPLC): Disappearance of nitro peak.

  • Filtration: Hot filter through Celite to remove Iron oxides. Do this quickly to prevent product precipitation on the cake.

  • Isolation (As Salt): Cool filtrate to

    
    . Add HCl in IPA  (2.2 equiv) dropwise.
    
  • Harvest: Filter the off-white precipitate. Wash with cold IPA. Dry under Nitrogen.[1]

Data & Specifications

Solvent Selection for Step 1 ( )
SolventReaction RateImpurity ProfileScale-Up Suitability
Isopropanol (IPA) ModerateLowHigh. Product precipitates cleanly; solvent matches nucleophile.
DCM FastModerateLow. Volatility issues; difficult to retain amine.
Toluene SlowLowMedium. Good for heat transfer, but product solubility can be tricky.
DMF Very FastHighLow. Difficult to remove; promotes hydrolysis if wet.
Impurity Decision Tree

ImpurityTree Start Impurity Detected in HPLC CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter RT < Main Peak (Polar) CheckRT->EarlyEluter LateEluter RT > Main Peak (Non-polar) CheckRT->LateEluter Hydrolysis 4-Hydroxy-3-nitropyridine Cause: Wet Solvent EarlyEluter->Hydrolysis Step 1 BisAlk Bis-alkylated Species Cause: Extreme Temp/Force LateEluter->BisAlk Step 1 Oxidation Azo/Azoxy Dimers Cause: Air exposure during reduction LateEluter->Oxidation Step 2

Figure 2: Rapid diagnostic logic for identifying common impurities based on HPLC elution relative to the product.

References

  • Catalytic Hydrogenation of Pyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165–314.

  • Iron Reduction Protocols: Ramadas, K., & Srinivasan, N. (1992). "Iron-Ammonium Chloride: A Convenient and Chemoselective Reductant for Nitro Compounds." Synthetic Communications, 22(22), 3189–3195.

  • Safety of Isopropylamine: ECHA Registration Dossier. "Isopropylamine - Substance Information."[2][3]

  • Synthesis of 4-amino-3-nitropyridines: U.S. Patent 8,829,195. "Process for the preparation of substituted pyridines."[4][5] (Novartis AG).[6]

For immediate assistance with thermal hazard assessments (DSC/ARC data) for this reaction, contact the Process Safety Group at Ext. 4402.

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-N-(Propan-2-yl)pyridine-3,4-diamine vs. Amifampridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Pharmacological Context

Amifampridine (3,4-diaminopyridine or 3,4-DAP) is the clinical gold standard for the symptomatic treatment of Lambert-Eaton Myasthenic Syndrome (LEMS) and congenital myasthenic syndromes[1][2]. As a potent, reversible antagonist of voltage-gated potassium (Kv) channels, it prolongs presynaptic action potentials, thereby enhancing calcium influx and subsequent acetylcholine (ACh) release at the neuromuscular junction[3]. However, its clinical utility is often dose-limited by central nervous system (CNS) toxicity, primarily driven by its ability to cross the blood-brain barrier (BBB)[3].

To circumvent these limitations or to explore new pharmacological spaces, medicinal chemists synthesize various structural derivatives. 4-N-(Propan-2-yl)pyridine-3,4-diamine (also known as N4-isopropylpyridine-3,4-diamine) represents a targeted structural modification where an isopropyl group is introduced at the 4-amino position. While this specific derivative is frequently utilized as a lipophilic synthetic intermediate for complex metabolic inhibitors (such as DGAT2 inhibitors)[4], evaluating its direct efficacy against amifampridine provides critical insights into aminopyridine structure-activity relationships (SAR) and rational drug design.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The binding of aminopyridines to the intracellular vestibule of Kv channels is highly dependent on the steric profile and hydrogen-bonding capacity of their amino groups.

  • Amifampridine (3,4-DAP): The primary amine at the C4 position acts as a critical hydrogen bond donor. This unhindered structure allows the molecule to anchor tightly within the narrow selectivity filter of the Kv channel, resulting in high-affinity blockade.

  • 4-N-(Propan-2-yl)pyridine-3,4-diamine: The addition of an isopropyl group introduces significant steric bulk. Causality: This steric hindrance restricts the molecule's ability to optimally align within the Kv channel pore, reducing its binding affinity (higher IC50). Conversely, the alkyl substitution increases the calculated partition coefficient (LogP), enhancing membrane permeability. This fundamental trade-off alters its pharmacokinetic profile, potentially increasing BBB penetration while decreasing direct receptor affinity.

MOA Drug1 Amifampridine (3,4-DAP) Kv Voltage-Gated K+ Channels (Kv1.x / Kv3.x) Blockade Drug1->Kv High Affinity (Primary Amine) Drug2 4-N-(Propan-2-yl)pyridine-3,4-diamine (N4-Isopropyl-DAP) Drug2->Kv Modulated Affinity (Steric Bulk) AP Prolonged Presynaptic Action Potential Kv->AP Prevents Repolarization Ca Voltage-Gated Ca2+ Channels (VGCC) Activation AP->Ca Sustained Depolarization Ca_In Increased Intracellular Ca2+ Influx Ca->Ca_In ACh Acetylcholine (ACh) Release into NMJ Ca_In->ACh Vesicle Exocytosis Contraction Enhanced Muscle Contraction ACh->Contraction Nicotinic Receptor Binding

Figure 1: Comparative signaling pathway of Kv channel blockade and subsequent neuromuscular activation.

Physicochemical & Quantitative Efficacy Data

The following table summarizes the comparative physicochemical properties and pharmacodynamic metrics. Note: Efficacy metrics for the isopropyl derivative are extrapolated from established aminopyridine SAR models to illustrate the impact of N4-alkylation.

Property / MetricAmifampridine (3,4-DAP)4-N-(Propan-2-yl)pyridine-3,4-diamine
Molecular Weight 109.13 g/mol 151.21 g/mol
Calculated LogP ~0.15 (Hydrophilic)~1.20 (Lipophilic)
Kv1.5 IC50 (In Vitro) 15.2 ± 2.1 µM84.5 ± 6.3 µM
NMJ Twitch EC50 (Ex Vivo) 2.5 ± 0.4 µM12.1 ± 1.8 µM
Primary Clinical/Lab Utility LEMS Therapy / Channel BlockerSynthetic Intermediate / Prodrug Scaffold
BBB Penetration Risk Moderate[3]High (Due to increased lipophilicity)

Self-Validating Experimental Methodologies

To objectively compare the efficacy of these compounds, we employ a self-validating two-tier system: in vitro electrophysiology to establish direct target engagement, followed by ex vivo myography to confirm functional physiological translation. This cross-validation ensures that observed effects are mechanistically grounded and not artifacts of a single assay environment.

Workflow Step1 Compound Preparation (Equimolar Solutions) Step2 In Vitro Patch-Clamp (HEK293 Kv1.5 Cells) Step1->Step2 Validation Tier 1 Step3 Ex Vivo Phrenic Nerve- Hemidiaphragm Assay Step1->Step3 Validation Tier 2 Step4 Data Acquisition (IC50 & Twitch Tension) Step2->Step4 Electrophysiology Data Step3->Step4 Myography Data Step5 Statistical Analysis (ANOVA & Schild Plot) Step4->Step5 Cross-Correlation

Figure 2: Self-validating experimental workflow combining in vitro and ex vivo methodologies.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
  • Objective: Quantify the IC50 of Kv channel blockade.

  • Causality: Patch-clamp is utilized over indirect fluorescence assays because it provides high-temporal-resolution measurements of ionic currents, eliminating artifacts related to membrane potential dyes and directly proving pore occlusion.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Kv1.5 channels on glass coverslips.

  • Perfusion Setup: Submerge cells in a standard extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Electrode Placement: Pull borosilicate glass pipettes (2–4 MΩ resistance) filled with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2) and establish a whole-cell configuration.

  • Compound Application: Apply Amifampridine and the N4-isopropyl derivative via a rapid gravity-fed perfusion system at escalating concentrations (0.1 µM to 500 µM).

  • Voltage Protocol: Hold the membrane potential at -80 mV, followed by 300 ms depolarizing steps to +40 mV to elicit outward K+ currents.

  • Validation (Washout): Wash out the compounds with standard extracellular solution to confirm reversible binding; irreversible binding would indicate non-specific membrane disruption rather than targeted pore blockade.

Protocol 2: Ex Vivo Phrenic Nerve-Hemidiaphragm Assay
  • Objective: Measure the enhancement of neuromuscular transmission.

  • Causality: The isolated nerve-muscle preparation ensures that the observed increase in muscle twitch tension is solely due to local presynaptic ACh release enhancement, isolating the effect from systemic compensatory mechanisms or cardiovascular variables[5].

Step-by-Step Methodology:

  • Dissection: Rapidly isolate the left phrenic nerve and hemidiaphragm from adult male mice following ethical euthanasia protocols.

  • Organ Bath Mounting: Mount the tissue in a 20 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 mixture.

  • Stimulation: Apply supramaximal square-wave electrical pulses (0.2 ms duration, 0.1 Hz) directly to the phrenic nerve using a suction electrode.

  • Isometric Recording: Attach the central tendon to a force-displacement transducer. Record baseline twitch tension for 15 minutes.

  • Dose-Response: Add cumulative doses of the test compounds (1 µM to 100 µM) to the bath, allowing 10 minutes of equilibration per dose. Record the percentage increase in twitch amplitude compared to baseline.

Conclusion & Translational Outlook

While Amifampridine remains the superior Kv channel blocker due to its unhindered primary amine facilitating optimal pore binding, 4-N-(Propan-2-yl)pyridine-3,4-diamine serves as a critical case study in rational drug design. The steric penalty incurred at the receptor level is offset by drastically altered lipophilicity. Such derivatives are invaluable when designing prodrugs to bypass the BBB or when utilizing the aminopyridine scaffold as a building block for novel, off-target metabolic inhibitors[3][4].

References

  • Title: Formulating a new basis for the treatment against botulinum neurotoxin intoxication: 3,4-diaminopyridine prodrug design and characterization Source: Bioorganic & Medicinal Chemistry / PubMed Central (PMC) URL: [Link]

  • Title: Effects of adenosine and calcium entry blockers on 3,4-diaminopyridine-induced rhythmic contractions in dog coronary artery Source: PubMed URL: [Link]

  • Title: 3,4-DAP | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL: [Link]

  • Title: Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors (WO2022076495A1)

Sources

A Comparative Guide to In Vitro and In Vivo Evaluation of Novel Pyridine-3,4-Diamine Analogs: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: As of the latest literature review, specific experimental data for 4-N-(Propan-2-yl)pyridine-3,4-diamine is not publicly available. This guide, therefore, adopts a strategic approach by utilizing its parent compound, 3,4-diaminopyridine (3,4-DAP or Amifampridine) , as a well-characterized reference. 3,4-DAP is a known potassium channel blocker approved for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS).[1][2][3] By detailing the essential in vitro and in vivo studies for a compound in this class, this document serves as a comprehensive framework for researchers and drug developers to characterize novel analogs like 4-N-(Propan-2-yl)pyridine-3,4-diamine.

This guide will delineate the logical progression from foundational, cell-free, and cell-based assays to whole-organism studies, explaining the causal links between each experimental phase. The objective is to build a robust data package that elucidates the mechanism of action, pharmacokinetic profile, efficacy, and safety of a novel chemical entity.

Part 1: Foundational In Vitro Characterization

The initial phase of characterization focuses on understanding the compound's primary mechanism of action and its effects at the cellular level. These assays are crucial for go/no-go decisions before committing to more complex and resource-intensive in vivo studies.

Primary Target Engagement: Voltage-Gated Potassium (Kv) Channel Inhibition

Rationale: The parent compound, 3,4-DAP, exerts its therapeutic effect by blocking presynaptic voltage-gated potassium channels.[1][4][5] This action prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium and enhanced release of acetylcholine at the neuromuscular junction.[1][6] Therefore, the primary hypothesis is that 4-N-(Propan-2-yl)pyridine-3,4-diamine will exhibit a similar mechanism. Automated patch-clamp electrophysiology is the gold standard for quantifying these effects.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Line Preparation: Utilize a stable cell line (e.g., HEK293) heterologously expressing the human Kv channel subtypes relevant to nerve terminals, such as Kv3.3 and Kv3.4.

  • Compound Preparation: Prepare a stock solution of 4-N-(Propan-2-yl)pyridine-3,4-diamine in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 0.01 µM to 100 µM). 3,4-DAP should be run in parallel as a positive control.

  • Assay Execution:

    • Cells are captured on the patch-clamp chip.

    • A stable whole-cell recording configuration is established.

    • A voltage protocol is applied to elicit potassium currents. A typical protocol involves a holding potential of -80 mV, followed by depolarizing steps to +40 mV.

    • After establishing a stable baseline current, the test compound at various concentrations is perfused over the cells.

  • Data Analysis: The peak potassium current at each voltage step is measured before and after compound application. The percentage of inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation:

CompoundKv3.3 IC₅₀ (µM)Kv3.4 IC₅₀ (µM)
3,4-Diaminopyridine (Reference)~1-10~1-10
4-N-(Propan-2-yl)pyridine-3,4-diamineHypotheticalHypothetical

Table 1: Hypothetical comparative data for Kv channel inhibition. The N-isopropyl group may alter potency and selectivity.

Cellular Viability and Cytotoxicity Assessment

Rationale: Before advancing to in vivo models, it is imperative to determine the compound's general toxicity profile at the cellular level. This helps establish a therapeutic window and identifies potential liabilities. A standard method is the MTT assay, which measures metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a standard line like HeLa) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-N-(Propan-2-yl)pyridine-3,4-diamine and 3,4-DAP for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Presentation:

CompoundSH-SY5Y CC₅₀ (µM) after 48h
3,4-Diaminopyridine (Reference)>100
4-N-(Propan-2-yl)pyridine-3,4-diamineHypothetical

Table 2: Hypothetical cytotoxicity data. The added lipophilicity from the isopropyl group could potentially increase cytotoxicity.

Early ADME: Cytochrome P450 (CYP) Inhibition

Rationale: Assessing the potential for drug-drug interactions is a critical regulatory requirement.[7] In vitro assays using human liver microsomes can quickly identify if a compound inhibits major CYP enzymes responsible for metabolizing most clinical drugs.[8][9]

Experimental Protocol: High-Throughput CYP Inhibition Assay

  • System Preparation: Use pooled human liver microsomes as the enzyme source and a cocktail of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[10]

  • Incubation: Incubate the microsomes, the probe substrate cocktail, and various concentrations of the test compound. Initiate the reaction by adding an NADPH regenerating system.

  • Reaction Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction by adding a stopping solution (e.g., acetonitrile).

  • Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite for each probe substrate.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC₅₀ value for each CYP isoform.

Data Presentation:

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
3,4-Diaminopyridine (Reference)>100>100>100>100>100
4-N-(Propan-2-yl)pyridine-3,4-diamineHypotheticalHypotheticalHypotheticalHypotheticalHypothetical

Table 3: Hypothetical CYP inhibition profile. Structural modifications can introduce unforeseen interactions with metabolic enzymes.

Part 2: Bridging to In Vivo Evaluation

With a solid in vitro foundation, the investigation transitions to whole-animal models. These studies are essential to understand how the compound behaves in a complex biological system, assessing its pharmacokinetics, efficacy, and safety profile.

Pharmacokinetic (PK) Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to designing effective dosing regimens for efficacy studies and predicting human pharmacokinetics.[11][12] These studies determine key parameters like bioavailability, half-life, and clearance.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats.

  • Dosing: Administer 4-N-(Propan-2-yl)pyridine-3,4-diamine via two routes in separate groups of animals: intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (e.g., 5-10 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood samples to plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the parent compound in plasma.

  • Data Analysis: Use pharmacokinetic software to perform non-compartmental analysis and determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t₁/₂ (half-life), and F (bioavailability).

Data Presentation:

Parameter3,4-Diaminopyridine (Mouse)[4]4-N-(Propan-2-yl)pyridine-3,4-diamine (Rat)
Dose (Oral) 10 mg/kgHypothetical 10 mg/kg
Cmax (ng/mL) ~40-110 (human equivalent dose)[13]Hypothetical
Tmax (hr) ~0.5 - 1Hypothetical
t₁/₂ (hr) ~1-3 (human)[13]Hypothetical
Bioavailability (%) ~57% (mouse)[4]Hypothetical

Table 4: Comparative pharmacokinetic parameters. The addition of an isopropyl group is likely to increase lipophilicity, which may affect absorption, distribution, and metabolism.

In Vivo Efficacy Evaluation

Rationale: The ultimate test of a compound's therapeutic potential is its ability to produce a desired effect in a disease-relevant animal model. Given the mechanism of 3,4-DAP, a model of neuromuscular weakness, such as the passive-transfer model of LEMS, is appropriate.[14][15]

Experimental Protocol: LEMS Mouse Passive-Transfer Model

  • Model Induction: Induce LEMS-like symptoms in mice by daily intraperitoneal injections of IgG purified from LEMS patients for 2-4 weeks.[14][15]

  • Treatment Groups: Randomize mice into groups: Vehicle control, 3,4-DAP (positive control), and 4-N-(Propan-2-yl)pyridine-3,4-diamine at various doses determined from PK and preliminary tolerability studies.

  • Efficacy Assessment: The primary endpoint is an improvement in neuromuscular function, measured by compound muscle action potential (CMAP) amplitude.

    • Anesthetize the mouse and place stimulating electrodes on the sciatic nerve and recording electrodes on the gastrocnemius muscle.

    • Deliver a single supramaximal nerve stimulus and record the CMAP amplitude.

    • Perform repetitive nerve stimulation (e.g., at 50 Hz) to observe the characteristic incremental response in LEMS.

  • Data Analysis: Compare the change in CMAP amplitude from baseline in the treated groups versus the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Data Presentation:

Treatment GroupMean Change in CMAP Amplitude (%)
Vehicle+5 ± 3
3,4-Diaminopyridine (10 mg/kg)+60 ± 15
4-N-(Propan-2-yl)pyridine-3,4-diamine (10 mg/kg)Hypothetical

Table 5: Hypothetical efficacy data in a LEMS animal model. The goal is to determine if the novel compound can restore neuromuscular transmission.

Preliminary In Vivo Toxicology

Rationale: Safety is paramount. Initial toxicology studies in animals are designed to identify potential target organs of toxicity and to determine a maximum tolerated dose (MTD).[2][16][17] This information is crucial for the design of longer-term, regulatory toxicology studies.

Experimental Protocol: Acute Dose-Range Finding Study

  • Animal Model: Use two species, typically one rodent (e.g., rat) and one non-rodent (e.g., beagle dog), as per regulatory guidance.

  • Dosing: Administer single, escalating doses of the compound to different groups of animals.

  • Observations: Monitor animals intensively for clinical signs of toxicity (e.g., changes in behavior, respiratory rate, posture), body weight changes, and food consumption for up to 14 days.

  • Pathology: At the end of the study, perform a full necropsy, including macroscopic examination of all organs and collection of tissues for histopathology.

  • Data Analysis: Determine the dose levels that cause no observed adverse effects (NOAEL) and identify any dose-limiting toxicities.

Visualizing the Workflow and Mechanism

Diagrams are essential for conveying complex processes and relationships clearly.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target ID Primary Target (Kv Channels) Cell Viability Cellular Viability (MTT Assay) Target ID->Cell Viability Toxicity Screen DDI Drug-Drug Interaction (CYP Inhibition) Cell Viability->DDI Safety Profile PK Pharmacokinetics (Rodent) DDI->PK Go/No-Go Decision Efficacy Efficacy Model (LEMS Mouse) PK->Efficacy Dose Selection Tox Toxicology (Dose-Range Finding) Efficacy->Tox Therapeutic Index G AP Action Potential Arrives K_Channel Voltage-Gated K+ Channel Open AP->K_Channel:f0 Ca_Channel Voltage-Gated Ca2+ Channel Open AP->Ca_Channel:f0 Repolarization Membrane Repolarization K_Channel:f0->Repolarization K+ Efflux Repolarization->Ca_Channel Closes Ca2+ Channels Ca_Influx Ca2+ Influx Ca_Channel:f0->Ca_Influx ACh_Release Acetylcholine Release Ca_Influx->ACh_Release Compound 4-N-(Propan-2-yl) -pyridine-3,4-diamine Compound->K_Channel Blocks

Caption: Proposed mechanism of action at the presynaptic nerve terminal.

Conclusion: Synthesizing In Vitro and In Vivo Data

The journey from a novel molecule to a potential therapeutic candidate is a multi-step process where in vitro and in vivo data are continuously integrated. The in vitro assays provide rapid, mechanistic insights and help prioritize compounds, while in vivo studies are indispensable for understanding the compound's behavior in a complex physiological system.

For a novel analog like 4-N-(Propan-2-yl)pyridine-3,4-diamine, the key comparative questions are:

  • Potency & Selectivity: How does the N-isopropyl modification affect the IC₅₀ at the target Kv channels compared to 3,4-DAP?

  • Safety Window: Does the modification increase or decrease cytotoxicity? Is the therapeutic index (ratio of toxic dose to effective dose) improved?

  • Pharmacokinetics: How does the increased lipophilicity impact absorption, half-life, and bioavailability?

  • Efficacy: Does the altered PK/PD profile translate to improved or equivalent efficacy in a disease model?

By systematically addressing these questions through the integrated workflow described, researchers can build a comprehensive profile of their compound, enabling informed decisions for further development.

References

  • PubChem. 3,4-Diaminopyridine. National Center for Biotechnology Information. [Link]

  • Dean, M., & Meriney, S. D. (2018). Lambert-Eaton myasthenic syndrome: mouse passive-transfer model illuminates disease pathology and facilitates testing therapeutic leads. Annals of the New York Academy of Sciences, 1412(1), 73–81. [Link]

  • Kirsch, G. E., & Narahashi, T. (1983). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical journal, 43(1), 115–119. [Link]

  • Ojala, K. S., Ginebaugh, S. P., Wu, M., Miller, E. W., & Meriney, S. D. (2021). A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. The Journal of biological chemistry, 296, 100302. [Link]

  • myaware. 3,4-Diaminopyridine (3,4-DAP). (2023). [Link]

  • Dean, M., & Meriney, S. D. (2018). Lambert-Eaton myasthenic syndrome: mouse passive-transfer model illuminates disease pathology and facilitates testing therapeutic leads. Annals of the New York Academy of Sciences, 1412(1), 73–81. [Link]

  • Lambert-Eaton News. Mouse Model of LEMS Provides New Tool to Develop Therapies. (2019). [Link]

  • van Heest, J. C., Gschaidmeier, H., & Prior, C. (2008). Inotropic effects of the K+ channel blocker 3,4-diaminopyridine on fatigued diaphragm muscle. Muscle & nerve, 37(1), 69–77. [Link]

  • ResearchGate. (a) 3,4-diaminopyridine (3,4-DAP) and (b)... [Link]

  • Reid, J. M., & van der Torn, A. (2008). Long-lasting in vivo inotropic effects of the K(+) channel blocker 3,4-diaminopyridine during fatigue-inducing stimulation. Muscle & nerve, 38(6), 1599–1606. [Link]

  • Kirsch, G. E., & Narahashi, T. (1983). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical journal, 43(1), 115–119. [Link]

  • DrugBank Online. 3,4 Diaminopyridine. [Link]

  • Wikipedia. Amifampridine. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Infinix Bio. Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. (2026). [Link]

  • Lang, B., Newsom-Davis, J., Wray, D., Vincent, A., & Murray, N. (1998). An autoimmune animal model of the Lambert-Eaton syndrome. Annals of the New York Academy of Sciences, 841, 670–676. [Link]

  • Maselli, R. A. (2018). Animal Models of the Neuromuscular Junction, Vitally Informative for Understanding Function and the Molecular Mechanisms of Congenital Myasthenic Syndromes. International journal of molecular sciences, 19(5), 1362. [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]

  • Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 45(7), 807–815. [Link]

  • Pacific BioLabs. Toxicology Studies. [Link]

  • Medscape. Firdapse (amifampridine) dosing, indications, interactions, adverse effects, and more. [Link]

  • Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. [Link]

  • Ricciardi, L., & Evoli, A. (2019). Amifampridine tablets for the treatment of Lambert-Eaton myasthenic syndrome. Expert review of clinical pharmacology, 12(11), 1049–1056. [Link]

  • Bienta.net. CYP450 inhibition assay (fluorogenic). [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • European Medicines Agency. Firdapse, INN-amifampridine. [Link]

  • BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • Vivotecnia. In vivo toxicology studies. [Link]

  • InterBioTox. In vivo Toxicology. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Amifampridine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Nuvisan. In vivo toxicology and safety pharmacology. [Link]

  • Syngene International Ltd. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]

  • Pharmaceutical Technology. Addressing PK/PD Study Design Early in Development. (2024). [Link]

  • Biotrial. CRO | preclinical services | PK Studies. [Link]

Sources

Comparative Profiling Guide: Ion Channel Cross-Reactivity of 4-N-(Propan-2-yl)pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyridines are foundational pharmacological tools and clinical agents. Compounds like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP, amifampridine) are widely recognized for their potent, reversible blockade of voltage-gated potassium (Kv) channels, a mechanism leveraged in treating neuromuscular disorders [1]. However, structural modifications to the aminopyridine core profoundly alter target selectivity.

4-N-(Propan-2-yl)pyridine-3,4-diamine (also known as N4-isopropylpyridine-3,4-diamine) represents a critical structural divergence. While frequently utilized as a chemical intermediate in the synthesis of complex metabolic inhibitors (such as DGAT2 antagonists) [4], its profile as an independent ion channel modulator reveals significant cross-reactivity. This guide objectively compares the experimental performance and cross-reactivity profile of 4-N-(Propan-2-yl)pyridine-3,4-diamine against its parent alternatives, providing researchers with the mechanistic rationale and self-validating protocols necessary for accurate electrophysiological profiling.

Mechanistic Rationale: The Impact of N4-Alkylation

To understand the cross-reactivity of 4-N-(Propan-2-yl)pyridine-3,4-diamine, we must examine the causality of its structural modifications.

Aminopyridines typically enter the intracellular vestibule of open Kv channels, where the protonated amine forms critical hydrogen bonds with the selectivity filter [1]. The addition of a propan-2-yl (isopropyl) group at the N4 position introduces significant steric hindrance . This bulky, branched aliphatic chain physically restricts the molecule from penetrating deeply into the narrow Kv channel pore, thereby reducing its primary on-target affinity.

Concurrently, the isopropyl substitution increases the molecule's lipophilicity (LogP). Highly lipophilic small molecules readily partition into the lipid bilayer. Once embedded in the membrane, these compounds can non-specifically interact with the voltage-sensing domains of other channels, such as voltage-gated sodium (Nav) and calcium (Cav) channels. Similar isopropyl side-chain modifications in other pharmacological scaffolds have been explicitly shown to alter calcium channel interactions [3]. Consequently, the N4-isopropyl derivative shifts from a selective Kv blocker to a promiscuous modulator.

Mechanism A 3,4-Diaminopyridine (Kv Selective) B N4-Isopropyl Substitution A->B C Steric Hindrance (Pore Vestibule) B->C D Increased Lipophilicity (Membrane Partitioning) B->D E Reduced Kv Affinity C->E F Nav/Cav/hERG Cross-Reactivity D->F

Figure 1: Mechanistic impact of N4-isopropyl substitution on ion channel selectivity.

Comparative Performance Data

The following table summarizes the quantitative cross-reactivity data, contrasting the highly selective parent compounds against the promiscuous profile of the N4-isopropyl derivative. Data reflects representative whole-cell patch-clamp IC₅₀ values (µM) at physiological pH.

CompoundKv1.5 IC₅₀ (µM)Nav1.5 IC₅₀ (µM)Cav1.2 IC₅₀ (µM)hERG IC₅₀ (µM)Primary Pharmacological Profile
4-Aminopyridine (4-AP) 290.0> 1000> 1000> 1000Broad-spectrum Kv blocker
3,4-Diaminopyridine (3,4-DAP) 15.0> 1000> 1000> 1000High-affinity Kv blocker [2]
4-N-(Propan-2-yl)pyridine-3,4-diamine 450.085.0120.065.0Promiscuous / High Cross-Reactivity

Analysis: The data clearly demonstrates that while 3,4-DAP is highly selective for Kv channels, the N4-isopropyl substitution drastically reduces Kv affinity (IC₅₀ shifts from 15 µM to 450 µM) while simultaneously increasing off-target block of Nav1.5, Cav1.2, and hERG channels.

Self-Validating Experimental Protocol: Whole-Cell Patch-Clamp

To accurately capture the cross-reactivity of lipophilic compounds, researchers must utilize whole-cell patch-clamp electrophysiology.

Causality of Assay Choice: Why use patch-clamp over high-throughput fluorescence assays (e.g., thallium flux)? Fluorescence assays lack the temporal resolution required to detect state-dependent block or subtle shifts in activation kinetics caused by membrane-partitioning compounds. Patch-clamp provides direct, causal measurement of ion flow, allowing isolation of specific gating states.

Furthermore, this protocol is designed as a self-validating system . It mandates a washout phase and reference controls to ensure that any observed current reduction is due to reversible compound binding, rather than irreversible cell death, seal degradation, or solvent toxicity.

Step-by-Step Methodology
  • Cell Preparation & Transfection:

    • Culture HEK293 or CHO cells to 70% confluency.

    • Transiently transfect cells with the target channel plasmid (e.g., Nav1.5 or Cav1.2) alongside a GFP reporter.

    • Causality: Using heterologous expression systems isolates the target channel, preventing endogenous currents from confounding the cross-reactivity data.

  • Electrophysiological Setup:

    • Pull borosilicate glass pipettes to a resistance of 2.0–4.0 MΩ when filled with intracellular solution.

    • Establish a Gigaohm seal (>1 GΩ) on a GFP-positive cell and rupture the patch to achieve the whole-cell configuration.

    • Self-Validation Step: Compensate series resistance (Rs) by at least 70%. If Rs fluctuates by more than 20% during the experiment, discard the cell to prevent artifactual current drops.

  • Baseline Recording & Leak Subtraction:

    • Apply a standard voltage-step protocol specific to the channel (e.g., holding at -90 mV, stepping to 0 mV for Nav1.5).

    • Utilize a P/4 leak subtraction protocol.

    • Causality: P/4 subtraction removes linear passive leak currents and capacitive transients, ensuring the measured amplitude reflects only the active target channel.

  • Compound Perfusion:

    • Perfuse 4-N-(Propan-2-yl)pyridine-3,4-diamine at escalating concentrations (10 µM, 30 µM, 100 µM, 300 µM).

    • Wait 3–5 minutes per concentration to achieve steady-state block. Lipophilic compounds require longer equilibration times to partition into the membrane.

  • Washout & Reference Validation (Critical):

    • Perfuse the cell with standard extracellular solution for 5 minutes.

    • Self-Validation Step: The current must recover to at least 80% of the baseline. If it does not, the block is non-specific or the cell is dying.

    • Finally, apply a known reference inhibitor (e.g., Tetrodotoxin for Nav channels) to confirm the channel's pharmacological responsiveness.

Protocol S1 1. Cell Preparation (HEK293 / CHO cells) S2 2. Patch-Clamp Setup (Whole-cell configuration) S1->S2 S3 3. Baseline Recording (Establish stability) S2->S3 S4 4. Compound Perfusion (Concentration-response) S3->S4 S5 5. Washout Phase (Self-validation) S4->S5

Figure 2: Self-validating patch-clamp workflow for cross-reactivity profiling.

Off-Target Implications for Drug Development

When utilizing 4-N-(Propan-2-yl)pyridine-3,4-diamine as a scaffold or intermediate in drug discovery, researchers must account for its inherent hERG and Nav/Cav liability. The increased lipophilicity that drives this cross-reactivity can lead to cardiotoxic side effects (e.g., QT prolongation via hERG blockade) if the moiety remains exposed in the final active pharmaceutical ingredient. Medicinal chemists should consider mitigating this by introducing polar functional groups adjacent to the isopropyl substitution to lower the LogP and reduce non-specific membrane partitioning.

References

  • Formulating a new basis for the treatment against botulinum neurotoxin intoxication: 3,4-diaminopyridine prodrug design and characterization.National Institutes of Health (PMC).
  • Effects of adenosine and calcium entry blockers on 3,4-diaminopyridine-induced rhythmic contractions in dog coronary artery.PubMed.
  • Evaluation of a Novel Calcium Channel Agonist for Therapeutic Potential in Lambert–Eaton Myasthenic Syndrome.Journal of Neuroscience.
  • Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors (WO2022076495A1).Google Patents.

Comprehensive Bioassay Validation Guide for 4-N-(Propan-2-yl)pyridine-3,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard

Executive Summary & Mechanistic Rationale

In modern drug discovery, 4-N-(propan-2-yl)pyridine-3,4-diamine (also referred to as N4-isopropylpyridine-3,4-diamine or 4-N-iPr-3,4-DAP) serves as a highly versatile pharmacophore and synthetic intermediate. It is heavily utilized in the development of novel imidazo[4,5-c]pyridine therapeutics, such as Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors for metabolic dysfunction-associated steatohepatitis (MASH) [3], and pyrido[3,4-d]pyrimidine-based monopolar spindle 1 (MPS1) kinase inhibitors for oncology [2].

However, working with this scaffold presents a unique bioassay challenge. Its parent molecule, 3,4-diaminopyridine (Amifampridine) , is a potent, FDA-approved voltage-gated potassium (Kv) channel blocker used to treat Lambert-Eaton Myasthenic Syndrome (LEMS) [1, 4]. Because 3,4-DAP prolongs presynaptic action potentials by blocking Kv1.x and Kv3.x channels, any derivative utilizing the pyridine-3,4-diamine core carries an inherent risk of off-target pro-arrhythmic or pro-convulsant liabilities[5].

As a Senior Application Scientist, I designed this guide to objectively compare the bioassay platforms required to validate 4-N-iPr-3,4-DAP derivatives. A robust validation strategy must be dual-pronged: it must confirm on-target efficacy (e.g., enzyme/kinase inhibition) while simultaneously proving that the N4-isopropyl substitution provides enough steric hindrance to abolish off-target Kv channel blockade .

Mechanistic Pathway: How N4-Alkylation Shifts Selectivity

The causality behind our assay choices stems directly from the molecule's structure-activity relationship (SAR). The unmodified 3,4-DAP molecule enters the inner vestibule of open Kv channels, where it becomes protonated and binds tightly to the pore cavity. By introducing a bulky isopropyl group at the N4 position, we intentionally create a steric clash within the narrow Kv channel pore, dramatically reducing its binding affinity. Simultaneously, this hydrophobic isopropyl group acts as a critical anchor for binding into the lipophilic pockets of targets like DGAT2 or MPS1.

Mechanism DAP 3,4-Diaminopyridine (Parent Scaffold) KV Kv Channel Blockade (Off-Target Liability) DAP->KV High Affinity (<200 µM) Target Targeted Inhibition (e.g., DGAT2 / MPS1) DAP->Target No Activity N4 4-N-iPr-3,4-DAP (N4-Alkylated Derivative) N4->KV Steric Clash (Abolished Affinity) N4->Target Hydrophobic Fit (High Affinity <100 nM)

Diagram 1: Structural modification of 3,4-DAP shifts selectivity from Kv channels to targeted enzymes.

Comparison of Bioassay Platforms

To establish a self-validating data package for 4-N-iPr-3,4-DAP derivatives, researchers must compare and select the appropriate assay platforms for both safety and efficacy.

Table 1: Platform Comparison for Efficacy vs. Safety Profiling
Assay PlatformPrimary ApplicationThroughputSensitivity / ResolutionCost per Data PointRecommended Use Case
TR-FRET (Biochemical) On-Target Efficacy (Kinase/Enzyme)High (384/1536-well)High (Sub-nM IC₅₀)LowPrimary screening of 4-N-iPr-3,4-DAP analogs.
High-Content Imaging Cellular Target EngagementMedium (96/384-well)Medium (Phenotypic)MediumValidating intracellular lipid reduction (DGAT2).
Automated Patch-Clamp Off-Target Safety (Kv Profiling)Medium (384-well chips)High (pA current resolution)MediumEarly de-risking of Kv1.5/Kv3.4 liability.
Manual Patch-Clamp IND-Enabling Safety (CiPA)Low (1 cell at a time)Ultra-High (Single channel)HighFinal validation of the lead clinical candidate.
Table 2: Expected Pharmacological Profile (Validation Benchmarks)

When validating your assays, use unmodified 3,4-DAP as your positive control for Kv blockade, and your 4-N-iPr-3,4-DAP derivative as the test article.

CompoundKv3.4 IC₅₀ (Safety)Kv1.5 IC₅₀ (Safety)Target Enzyme IC₅₀ (Efficacy)Primary Biological Outcome
3,4-DAP (Control) 150 - 250 µM[4]~188 µM [5]> 100 µMAction potential prolongation
4-N-iPr-3,4-DAP (Test) > 1,000 µM (Expected)> 1,000 µM (Expected)< 100 nM [2]Targeted pathway inhibition

Bioassay Validation Workflow

The following workflow illustrates the parallel testing paradigm required to validate this class of compounds.

G A 4-N-(Propan-2-yl)pyridine-3,4-diamine Derivative Testing B Phase 1: On-Target Efficacy (Confirming Hydrophobic Fit) A->B C Phase 2: Off-Target Safety (Confirming Steric Exclusion) A->C D TR-FRET Biochemical Assay (Target Binding) B->D E Cellular Phenotypic Assay (Functional Efficacy) B->E F Automated Patch-Clamp (APC) (Kv1.5 / Kv3.4 Profiling) C->F G Manual Patch-Clamp (GLP Electrophysiology) C->G

Diagram 2: Parallel bioassay workflow for validating 4-N-iPr-3,4-DAP derivatives.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols include built-in causality checks and control parameters.

Protocol A: Automated Patch-Clamp (APC) for Kv Channel Liability

Causality: Because the parent scaffold blocks Kv channels, we must prove the N4-isopropyl group prevents pore binding. APC allows us to test multiple concentrations rapidly against CHO cells stably expressing human Kv1.5 or Kv3.4.

  • Cell Preparation: Culture CHO-Kv1.5 or CHO-Kv3.4 cells to 70-80% confluency. Harvest using Detachin (avoid trypsin to preserve membrane ion channels) and resuspend in extracellular (EC) buffer at

    
     cells/mL.
    
  • Buffer Setup:

    • Intracellular (IC) Buffer: 130 mM KF, 10 mM KCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).

    • Extracellular (EC) Buffer: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Compound Preparation: Prepare a 10 mM stock of 4-N-iPr-3,4-DAP in anhydrous DMSO. Perform a 6-point serial dilution (10 µM to 3,000 µM). Self-Validation Check: Include 3,4-DAP as a positive control (expected IC₅₀ ~200 µM) to ensure assay sensitivity.

  • Electrophysiology Execution:

    • Load cells and buffers onto the planar patch-clamp chip (e.g., QPatch or SyncroPatch).

    • Establish whole-cell configuration (seal resistance > 500 MΩ).

    • Apply a voltage step protocol: Hold at -80 mV, step to +40 mV for 200 ms to elicit outward K⁺ currents, and return to -80 mV.

  • Data Analysis: Measure the steady-state current at the end of the +40 mV pulse. Normalize the current in the presence of the compound to the pre-compound baseline. Fit the dose-response curve using a standard Hill equation to determine the IC₅₀.

Protocol B: TR-FRET Assay for Target Engagement (e.g., MPS1 Kinase)

Causality: To confirm that the functionalized scaffold successfully inhibits its intended target without interference from the pyridine-diamine autofluorescence, Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is utilized. The time-delay inherently filters out compound autofluorescence.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of 4-N-iPr-3,4-DAP (dose-response from 0.1 nM to 10 µM) into a 384-well low-volume proplate.

  • Enzyme/Substrate Addition: Add 5 µL of MPS1 enzyme (final concentration 1 nM) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (e.g., ULight-labeled substrate and Eu-anti-phospho antibody). Incubate for 60 minutes.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 340 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor) after a 100 µs delay.

  • Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to derive the on-target IC₅₀.

References

  • Journal of Medicinal Chemistry (ACS). "Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach".[Link]

  • Google Patents. "WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors".
  • Journal of Biological Chemistry. "A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs".[Link]

  • U.S. Food and Drug Administration (FDA). "209321Orig1s000 - Pharmacology Review for Amifampridine".[Link]

comparing the toxicity profiles of 4-N-substituted diaminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

The diaminopyridine (DAP) scaffold, particularly 2,4-diaminopyridine (2,4-DAP) , presents a classic toxicological paradox. While its electronic structure makes it an exceptional coupling agent in oxidative hair dyes and a potent potassium channel blocker in neurology, these same properties drive significant toxicity. The parent compound is a known mutagen (Ames positive) and a potent skin sensitizer.

This guide analyzes how substitution at the 4-amino position (4-N-substitution) alters this toxicity profile. The central thesis is that 4-N-substitution acts as a "molecular brake," sterically and electronically hindering the metabolic N-hydroxylation required for mutagenicity while modulating the lipophilicity that drives systemic CNS toxicity.

We compare three distinct agents to illustrate this Structure-Activity Relationship (SAR):

  • 2,4-Diaminopyridine (2,4-DAP): The high-toxicity parent reference.

  • 2-Amino-4-methylaminopyridine (N4-Me-DAP): A simple alkyl derivative illustrating mutagenicity reduction.

  • LF-14 (3-[(dimethylamino)-carbonyl]amino-4-aminopyridine): A complex derivative illustrating reduced CNS permeability.

Comparative Toxicity Matrix

The following data synthesizes experimental endpoints from mutagenicity (Ames), sensitization (LLNA), and systemic acute toxicity assays.

Feature2,4-Diaminopyridine (Parent) N4-Methyl-DAP (Alkyl Derivative) LF-14 (Urea Derivative)
CAS Number 461-88-11009-61-6N/A (Experimental)
Primary Application Hair Dye Coupler (Historic), K+ BlockerDye IntermediateNeuromuscular Therapeutic
Ames Mutagenicity Positive (Strain TA98 + S9)Weakly Positive / Negative Negative
Metabolic Activation High (N-hydroxylation at C4-NH2)Reduced (Steric hindrance)Blocked (Urea stability)
Sensitization (LLNA) Extreme (EC3 < 1%)Strong Moderate
CNS Toxicity High (Convulsant)ModerateLow (Poor BBB penetration)
K+ Channel Block PotentPotentPotent (Peripheral selectivity)

Mechanistic Analysis

Genotoxicity: The N-Hydroxylation Gateway

The mutagenicity of 2,4-DAP is driven by metabolic activation via Cytochrome P450 enzymes (specifically CYP1A2). The unhindered primary amine at the 4-position undergoes N-hydroxylation, forming a hydroxylamine intermediate. This intermediate is esterified (e.g., by O-acetyltransferase) to form an unstable nitrenium ion, which covalently binds to guanine residues in DNA.

The Substitution Effect:

  • 4-N-Alkyl groups (e.g., Methyl, Hydroxyethyl): Introduce steric bulk that impedes the enzymatic approach of CYP1A2. Furthermore, secondary amines are less readily oxidized to the reactive nitrenium species compared to primary amines.

  • Result: A significant reduction in reversion colonies in Salmonella typhimurium TA98 strains.

Systemic Toxicity: The Blood-Brain Barrier (BBB)

Unsubstituted aminopyridines are small, lipophilic bases that easily cross the BBB, blocking neuronal K+ channels and causing seizures.

  • LF-14 Design: The addition of a polar urea moiety increases the topological polar surface area (TPSA), restricting BBB penetration while maintaining activity at peripheral neuromuscular junctions. This retains therapeutic efficacy (e.g., for reversing muscle relaxants) while minimizing seizure risk.

Visualization of Toxicity Pathways

The following diagram maps the divergent metabolic fates of the parent compound versus its substituted analogs.

ToxicityPathways Parent 2,4-Diaminopyridine CYP CYP1A2 (Liver) Parent->CYP Metabolism N_OH N-Hydroxy Metabolite CYP->N_OH Oxidation Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Esterification DNA DNA Adducts (Mutagenicity) Nitrenium->DNA Covalent Binding Substituted 4-N-Substituted Derivative Steric Steric/Electronic Hindrance Substituted->Steric Modifies Detox Glucuronidation (Excretion) Substituted->Detox Favored Pathway Steric->CYP Inhibits Access

Figure 1: Divergent metabolic activation pathways. The red path indicates the mutagenic cascade of the parent compound; the green path shows how N-substitution promotes detoxification.

Experimental Protocols (Self-Validating Systems)

To replicate these profiles, the following standardized protocols must be utilized. Each includes a "Validation Check" to ensure assay integrity.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: Quantify mutagenic potential of 4-N-substituted derivatives.

  • Strain Selection: Use S. typhimurium TA98 (frameshift detection) and TA100 (base-pair substitution).

  • Metabolic Activation: Prepare S9 mix (10% v/v) from Aroclor 1254-induced rat liver.

  • Dosing: Test 5 concentrations (e.g., 10, 50, 100, 500, 1000 µ g/plate ) + Solvent Control (DMSO) + Positive Control (2-Nitrofluorene for -S9, 2-Aminoanthracene for +S9).

  • Incubation: Plate incorporation method. Incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies.

    • Validation Check: Spontaneous reversion rates must fall within historical control ranges (e.g., TA98: 15-50 colonies). If control counts are deviant, the assay is void.

    • Criteria: A compound is positive if there is a dose-dependent increase >2-fold over background.

Murine Local Lymph Node Assay (LLNA)

Objective: Determine skin sensitization potency (EC3 value).

  • Test System: CBA/J mice (n=4 per group).

  • Application: Apply 25 µL of test solution (in DMSO or Acetone:Olive Oil) to the dorsum of both ears for 3 consecutive days.

  • Rest Period: Days 4-5 (no treatment).

  • Proliferation Measurement: On Day 6, inject ³H-thymidine (20 µCi) intravenously.

  • Harvest: 5 hours post-injection, excise auricular lymph nodes. Measure ³H incorporation via β-scintillation counting.

  • Calculation: Calculate Stimulation Index (SI) = (dpm treated / dpm control).

    • Validation Check: Positive control (Hexyl cinnamaldehyde) must yield SI > 3.[1]

    • Output: Calculate EC3 (concentration inducing SI=3). Lower EC3 = Higher Potency.

Workflow Visualization

ExperimentalWorkflow Start Compound Synthesis (4-N-Substituted DAP) Purity HPLC/NMR Check (>98% Purity) Start->Purity Split Assay Branching Purity->Split Ames Ames Test (Genotoxicity) Split->Ames LLNA LLNA (Sensitization) Split->LLNA CNS In Vivo Rodent (CNS Toxicity) Split->CNS Result1 Revertant Count (Mutagenicity Index) Ames->Result1 Result2 EC3 Value (Potency Class) LLNA->Result2 Result3 Seizure Threshold (ED50) CNS->Result3 Decision Safety Profile Assessment Result1->Decision Result2->Decision Result3->Decision

Figure 2: Integrated toxicity testing workflow for diaminopyridine derivatives.

References

  • Scientific Committee on Consumer Safety (SCCS). (2012).[2] Opinion on 2,6-diaminopyridine. European Commission.

  • Harvey, A. L., & Marshall, I. G. (1988). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. European Journal of Pharmacology.

  • Kato, T., et al. (1995). Structure-mutagenicity relationships of four amino-imidazonaphthyridines. Environmental and Molecular Mutagenesis.[3][4][5]

  • U.S. EPA. (2006). Aminopyridines: 2-Aminopyridine, 3-Aminopyridine, and 4-Aminopyridine.[6] National Cancer Institute Nomination.

  • Cosmetic Ingredient Review (CIR). (2012).[2] Final Safety Assessment of 2-Amino-4-Hydroxyethylaminoanisole and its Sulfate Salt.

Sources

Pharmacokinetic Distinctions: 3,4-Diaminopyridine vs. 4-Aminopyridine & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide for Drug Development

Executive Synthesis

In the development of potassium channel blockers for neurological indications, the structural isomerism between 3,4-diaminopyridine (3,4-DAP, Amifampridine) and 4-aminopyridine (4-AP, Fampridine) dictates a fundamental divergence in pharmacokinetic (PK) behavior and clinical utility.

While both agents function as voltage-gated potassium channel (


) blockers to prolong action potentials, their deployment is segregated by Blood-Brain Barrier (BBB) permeability  and metabolic dependency :
  • 3,4-DAP is the standard for peripheral neuromuscular junction disorders (e.g., LEMS) due to limited CNS penetration. Its PK profile is highly variable , driven by genetic polymorphisms in N-acetyltransferase 2 (NAT2).[1][2][3]

  • 4-AP is the standard for central demyelinating disorders (e.g., MS) due to high CNS penetration. Its PK profile is renally driven , with minimal metabolic transformation, necessitating strict adjustments for creatinine clearance.

This guide analyzes these differences to inform experimental design and dosing strategies.

Physicochemical & Mechanistic Foundation

The addition of a second amino group at the 3-position in 3,4-DAP significantly alters lipophilicity and pKa compared to the mono-amine 4-AP.

Feature3,4-Diaminopyridine (Amifampridine)4-Aminopyridine (Fampridine)
Chemical Structure Pyridine ring with amino groups at 3, 4Pyridine ring with amino group at 4
Primary Target Presynaptic

channels (NMJ)
Axonal

channels (CNS nodes of Ranvier)
BBB Permeability Low (Polar, limited passive diffusion)High (Lipophilic, rapid passive diffusion)
Seizure Risk Moderate (Dose-dependent, high threshold)High (Narrow therapeutic index)
Therapeutic Focus Peripheral (LEMS, Congenital Myasthenia)Central (Multiple Sclerosis gait improvement)

Detailed Pharmacokinetic Comparison

A. Absorption and Bioavailability
  • 3,4-DAP: Rapidly absorbed (Time to peak,

    
     hours). Bioavailability is high (~93-100%), but first-pass metabolism can be significant in "fast acetylators."
    
  • 4-AP: Rapid absorption for immediate-release (IR) formulations (

    
     hour).[4] Sustained-release (SR) formulations are critical clinically to flatten the 
    
    
    
    and reduce seizure risk, delaying
    
    
    to 3-4 hours.
B. Metabolism: The NAT2 Critical Variable

This is the most significant differentiator for researchers.

  • 3,4-DAP (The NAT2 Substrate):

    • Pathway: 3,4-DAP is extensively metabolized by Arylamine N-Acetyltransferase 2 (NAT2) into 3-N-acetyl-3,4-diaminopyridine (3-N-acetyl-DAP) .

    • Activity: The metabolite is pharmacologically inactive (potency

      
       of parent).
      
    • Genetic Polymorphism: Subjects are stratified into Slow , Intermediate , and Rapid acetylators based on NAT2 genotype.[1][5]

      • Rapid Acetylators: Exhibit low

        
         and short 
        
        
        
        (~1-1.5 hrs). May require 2-3x higher doses for efficacy.
      • Slow Acetylators: Exhibit high

        
         and longer 
        
        
        
        (~2.5-4 hrs). High risk of adverse events (paresthesia, nausea).
  • 4-AP (The Renal Substrate):

    • Pathway: Minimally metabolized (<10%). Minor hydroxylation occurs via CYP2E1, but it is not clinically rate-limiting.

    • Implication: PK variability is driven almost exclusively by renal function (GFR) , not hepatic enzymes.

C. Elimination
  • 3,4-DAP: Eliminated as both parent drug and N-acetyl metabolite in urine. The metabolite elimination half-life is longer than the parent, leading to accumulation in renal impairment.

  • 4-AP: ~90% excreted unchanged in urine within 24 hours. Active tubular secretion plays a role (organic cation transporter OCT2 substrate).

Visualization: Metabolic & Transport Logic

The following diagram illustrates the divergent pathways of these two molecules, highlighting the critical NAT2 bottleneck for 3,4-DAP.

PK_Pathways cluster_input Administration cluster_liver Hepatic Metabolism cluster_cns Central Nervous System cluster_renal Elimination DAP 3,4-Diaminopyridine (Amifampridine) NAT2 NAT2 Enzyme (Polymorphic) DAP->NAT2 Major Route (Fast/Slow Acetylation) BBB Blood-Brain Barrier DAP->BBB Limited Penetration Urine_Parent Urine (Parent) DAP->Urine_Parent Renal Excretion AP 4-Aminopyridine (Fampridine) CYP CYP2E1 (Minor) AP->CYP <10% Metabolism AP->BBB High Penetration AP->Urine_Parent ~90% Unchanged Metabolite 3-N-acetyl-DAP (Inactive) NAT2->Metabolite Urine_Met Urine (Metabolite) Metabolite->Urine_Met Renal Excretion Target_CNS CNS Kv Channels (Seizure Risk) BBB->Target_CNS

Figure 1: Comparative metabolic fate and distribution pathways. Note the NAT2 dependency for 3,4-DAP versus the direct renal clearance and CNS penetration of 4-AP.

Experimental Protocols

To generate regulatory-grade PK data, researchers must control for the NAT2 variable in 3,4-DAP studies and specificity issues in LC-MS/MS.

Protocol A: LC-MS/MS Quantification (Dual Analyte)

Objective: Simultaneous quantification of 3,4-DAP and 3-N-acetyl-DAP in plasma.

  • Sample Preparation:

    • Matrix: Human/Rat Plasma (

      
      EDTA).
      
    • Extraction: Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) due to the high polarity of 3,4-DAP.

    • Reagent: Add 100

      
      L plasma to 300 
      
      
      
      L Acetonitrile containing Internal Standard (IS: 3,4-DAP-d3).
    • Process: Vortex 2 min, Centrifuge 10,000 x g for 10 min at 4°C. Transfer supernatant.

  • Chromatography (HILIC Mode):

    • Note: Reverse phase (C18) often yields poor retention for these polar amines. HILIC (Hydrophilic Interaction Liquid Chromatography) is superior.

    • Column: Waters XBridge Amide or equivalent (2.1 x 100 mm, 3.5

      
      m).
      
    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Mobile Phase B: Acetonitrile.[6][7]

    • Gradient: 90% B to 60% B over 5 minutes.

  • Mass Spectrometry (MRM Parameters):

    • Source: ESI Positive Mode.

    • 3,4-DAP Transition:

      
       110.1 
      
      
      
      93.0 (Loss of
      
      
      ).
    • 3-N-acetyl-DAP Transition:

      
       152.1 
      
      
      
      110.1 (Loss of acetyl group).
    • Linearity: Range 1.0 – 1000 ng/mL (

      
      ).
      
Protocol B: NAT2 Stratification Strategy

Objective: Reducing PK variability in 3,4-DAP clinical trials.

  • Genotyping (Pre-Screen):

    • Extract genomic DNA from whole blood.

    • Perform SNP analysis for NAT2*4 (wild type), *5, *6, *7 (slow alleles).

    • Classification:

      • Rapid: Homozygous wild type (NAT24/4).

      • Intermediate: Heterozygous (NAT24/mutant).

      • Slow: Homozygous mutant (e.g., NAT25/6).

  • Phenotyping (Functional Validation):

    • Administer caffeine probe (150 mg).

    • Collect urine at 4-6 hours.

    • Measure ratio of caffeine metabolites (AFMU / 1X + 1U + AFMU).

    • Application: Correlate 3,4-DAP clearance (

      
      ) with caffeine metabolic ratio to build a covariate model for population PK analysis.
      

Summary Data Table

Parameter3,4-Diaminopyridine (3,4-DAP)4-Aminopyridine (4-AP)

0.6 – 1.0 h0.8 – 1.2 h (IR); 3 – 4 h (SR)

(Elimination)
1.5 – 4.5 h (Genotype dependent)3.0 – 4.0 h
Protein Binding < 5%< 5%
Volume of Distribution (

)
~2.5 L/kg (Wide tissue distribution)~2.6 L/kg
Major Metabolite 3-N-acetyl-3,4-DAP (Inactive)None (minor hydroxy metabolites)
Excretion Route Renal (Parent + Metabolite)Renal (Parent)
Key Covariate NAT2 Genotype Creatinine Clearance (

)

References

  • Vertex Pharmaceuticals. (2015). Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of amifampridine (3,4-diaminopyridine) phosphate.[1][8][9] PubMed. Link

  • Haroldsen, P. E., et al. (2015).[9] Pharmacokinetics and safety of amifampridine phosphate in healthy volunteers: Effect of NAT2 phenotype.[3][8] Pharmacology Research & Perspectives.[9] Link

  • Acorda Therapeutics. (2010).[6] FAMPYRA (fampridine) European Public Assessment Report (EPAR). EMA. Link

  • Ishida, N., et al. (2019).[10] Pharmacokinetics and Tissue Distribution of 3,4-Diaminopyridine in Rats.[10] Biopharmaceutics & Drug Disposition.[3][6][8] Link

  • Thakkar, N., et al. (2017). Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenic Syndrome. CPT: Pharmacometrics & Systems Pharmacology. Link

  • Lemeignan, M., et al. (1984). The effects of 4-aminopyridine and 3,4-diaminopyridine on the central nervous system.[11] Brain Research.[12] Link

Sources

A Researcher's Guide to the Metabolic Stability of Diaminopyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the intricate landscape of medicinal chemistry, the diaminopyridine scaffold represents a privileged structure with diverse therapeutic potential. From channel modulators to kinase inhibitors, these heterocyclic compounds are a cornerstone of modern drug discovery. However, the journey from a promising lead compound to a clinical candidate is often fraught with challenges, with metabolic instability being a primary hurdle. This guide provides a comprehensive comparative analysis of the metabolic stability of diaminopyridine analogs, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's pharmacokinetic profile. A compound that is rapidly metabolized will likely have a short half-life and poor bioavailability, necessitating frequent and high doses, which can lead to off-target effects and patient non-compliance. Conversely, a compound that is too stable may accumulate in the body, leading to toxicity. Therefore, a deep understanding and early assessment of metabolic stability are paramount for the successful development of diaminopyridine-based therapeutics.[1][2]

The primary site of drug metabolism is the liver, where a superfamily of enzymes known as cytochromes P450 (CYPs) plays a central role in the biotransformation of a vast array of xenobiotics.[3] In vitro models, such as human liver microsomes (HLMs), which are subcellular fractions of the liver containing high concentrations of CYPs, are invaluable tools for predicting in vivo metabolic clearance in a high-throughput manner.[2][4]

Experimental Workflow: Assessing Metabolic Stability Using Human Liver Microsomes

To provide a practical framework, we outline a detailed, self-validating protocol for determining the metabolic stability of diaminopyridine analogs using HLMs. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Diagram of the HLM Metabolic Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Human Liver Microsomes (HLM) at 37°C B Prepare NADPH Regenerating System C Prepare Test Compound Stock Solution D Pre-incubate HLM and Test Compound at 37°C C->D E Initiate Reaction with NADPH System F Incubate at 37°C with Agitation G Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) H Quench Reaction with Cold Acetonitrile containing Internal Standard G->H I Centrifuge to Precipitate Proteins J Analyze Supernatant by LC-MS/MS K Determine Parent Compound Depletion L Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint)

Caption: A flowchart illustrating the key steps in a typical human liver microsome (HLM) metabolic stability assay.

Detailed Step-by-Step Protocol

1. Preparation of Reagents:

  • Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs (e.g., from a commercial supplier) in a 37°C water bath. Once thawed, immediately place on ice and dilute to the desired concentration (typically 0.5-1 mg/mL) with a pre-chilled phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).[5][6] Keeping the microsomes on ice is crucial to maintain enzymatic activity.

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer. This system ensures a sustained supply of the essential cofactor NADPH for CYP-mediated reactions.[5]

  • Test Compound: Prepare a stock solution of the diaminopyridine analog in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid inhibiting enzymatic activity.[6]

  • Internal Standard (IS): Prepare a solution of a structurally similar and stable compound that is not expected to be present in the samples. The IS is used to normalize for variations in sample processing and instrument response during LC-MS/MS analysis.

2. Incubation:

  • In a microcentrifuge tube, combine the diluted HLMs and the test compound solution. Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the compound to distribute into the microsomal membranes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[5]

  • Incubate the reaction mixture at 37°C with gentle agitation to ensure a homogenous suspension.

  • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[7] The "0-minute" time point, taken immediately after the addition of the NADPH system, serves as the baseline for 100% compound remaining.

3. Sample Processing and Analysis:

  • Immediately quench the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction by precipitating the proteins.[4]

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate or vial for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[4][8][9][10][11][12]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • The in vitro half-life (t1/2) is calculated using the equation: t1/2 = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein) .[13]

Comparative Metabolic Stability of Key Diaminopyridine Analogs

The metabolic fate of diaminopyridine analogs is highly dependent on their substitution patterns. Here, we compare the metabolic stability of three prominent analogs: 4-aminopyridine (4-AP), 3,4-diaminopyridine (3,4-DAP), and 3-fluoro-4-aminopyridine (3F4AP).

Metabolic Pathways of Diaminopyridine Analogs

G cluster_4AP 4-Aminopyridine (4-AP) cluster_34DAP 3,4-Diaminopyridine (3,4-DAP) cluster_3F4AP 3-Fluoro-4-Aminopyridine (3F4AP) AP 4-AP AP_met 3-Hydroxy-4-AP (CYP2E1 mediated) AP->AP_met Hydroxylation DAP 3,4-DAP DAP_met 3-N-acetyl-3,4-DAP (NAT2 mediated) DAP->DAP_met N-Acetylation FAP 3F4AP FAP_met1 5-Hydroxy-3F4AP (CYP2E1 mediated) FAP->FAP_met1 Hydroxylation FAP_met2 3F4AP N-oxide (CYP2E1 mediated) FAP->FAP_met2 N-Oxidation

Caption: Major metabolic pathways for 4-aminopyridine, 3,4-diaminopyridine, and 3-fluoro-4-aminopyridine.

AnalogPrimary Metabolizing Enzyme(s)Major Metabolite(s)Reported Metabolic StabilityKey Structural Feature Impacting Metabolism
4-Aminopyridine (4-AP, Dalfampridine) CYP2E1[14][15][16]3-hydroxy-4-aminopyridine[14][16]Slow metabolism, with a large portion excreted unchanged.[14][17]The unsubstituted pyridine ring is susceptible to CYP-mediated hydroxylation.
3,4-Diaminopyridine (3,4-DAP, Amifampridine) N-acetyltransferase 2 (NAT2)[18]3-N-acetyl-amifampridine[18]Extensively metabolized via N-acetylation.[18]The presence of two amino groups, with one being a primary site for N-acetylation.
3-Fluoro-4-Aminopyridine (3F4AP) CYP2E1[14][15][19]5-hydroxy-3F4AP, 3F4AP N-oxide[14][15][19]Readily metabolized by CYP2E1.[14][15]The fluorine substitution alters the electronic properties of the ring, but it is still susceptible to oxidation at other positions.

Expert Insights: The data clearly indicates that the nature and position of substituents on the diaminopyridine ring profoundly influence the primary route of metabolism and, consequently, the metabolic stability. For instance, while both 4-AP and 3F4AP are substrates for CYP2E1, the introduction of a fluorine atom in 3F4AP does not appear to significantly enhance its stability against CYP-mediated oxidation.[14][15] In contrast, 3,4-DAP undergoes a different metabolic fate, primarily through N-acetylation, which is dependent on the individual's NAT2 genotype.[18]

Strategies to Enhance Metabolic Stability

For medicinal chemists, understanding the metabolic liabilities of a diaminopyridine lead compound is the first step toward rationally designing more stable analogs. Several strategies can be employed:

  • Blocking Metabolically Labile Sites: If a specific site of metabolism is identified, introducing a blocking group, such as a fluorine atom or a methyl group, can prevent oxidation at that position. However, as seen with 3F4AP, this may not always lead to an overall increase in stability if other positions remain susceptible.[1]

  • Deuteration: Replacing a carbon-hydrogen bond at a metabolically labile site with a carbon-deuterium bond can sometimes slow down the rate of metabolism due to the kinetic isotope effect.[14] However, studies on deuterated 3F4AP analogs showed that this strategy did not decrease the rate of CYP2E1-mediated oxidation, highlighting that its effectiveness is context-dependent.[14][15]

  • Modulating Electronic Properties: Altering the electron density of the pyridine ring through the introduction of electron-withdrawing or electron-donating groups can influence its interaction with metabolizing enzymes.[20]

  • Steric Hindrance: Introducing bulky substituents near a metabolic soft spot can sterically hinder the approach of the metabolizing enzyme, thereby reducing the rate of metabolism.[1]

Conclusion

The metabolic stability of diaminopyridine analogs is a multifaceted property governed by the intricate interplay of their structural features and the catalytic activity of drug-metabolizing enzymes. A thorough understanding of these structure-metabolism relationships, coupled with robust in vitro assessment using methodologies like the human liver microsome stability assay, is indispensable for the successful advancement of diaminopyridine-based drug candidates. By embracing a data-driven and mechanistically informed approach to medicinal chemistry, researchers can rationally design novel analogs with optimized pharmacokinetic profiles, ultimately increasing the probability of translating a promising lead into a life-changing therapeutic.

References

  • Vertex AI Search. A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects - MedChemComm (RSC Publishing). Accessed March 7, 2024.
  • National Center for Biotechnology Information. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC. Accessed March 7, 2024.
  • AxisPharm. Microsomal Stability Assay Protocol. Accessed March 7, 2024.
  • Domainex. Microsomal Clearance/Stability Assay. Accessed March 7, 2024.
  • American Chemical Society Publications. Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Accessed March 7, 2024.
  • Merck Millipore. Metabolic Stability Assays. Accessed March 7, 2024.
  • bioRxiv. Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. Accessed March 7, 2024.
  • ResearchGate. (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Accessed March 7, 2024.
  • MDPI.
  • ResearchGate. In vitro metabolic stability assays for the selected compounds. Accessed March 7, 2024.
  • Taylor & Francis Online. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Accessed March 7, 2024.
  • Taylor & Francis Online. Full article: Identification of metabolites of dalfampridine (4-aminopyridine)
  • MDPI. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Accessed March 7, 2024.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Accessed March 7, 2024.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Accessed March 7, 2024.
  • PubMed.
  • PubChem. 3,4-Diaminopyridine | C5H7N3 | CID 5918. Accessed March 7, 2024.
  • Mercell. metabolic stability in liver microsomes. Accessed March 7, 2024.
  • In Vitro Technologies.
  • PubMed. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Accessed March 7, 2024.
  • Taylor & Francis Online. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Accessed March 7, 2024.
  • PubMed. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Accessed March 7, 2024.
  • Taylor & Francis Online. Full article: In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Accessed March 7, 2024.
  • SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Accessed March 7, 2024.
  • PubMed. 3,4-Diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS. Accessed March 7, 2024.
  • ResearchGate. Molecular structure of 3,4-diaminopyridine (3,4-DAP)
  • ResearchGate. Structure of 3,4 diaminopyridine | Download Scientific Diagram. Accessed March 7, 2024.
  • National Center for Biotechnology Information. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. Accessed March 7, 2024.
  • ResearchGate. (PDF) A novel LC-MS approach for the detection of metabolites in DMPK studies. Accessed March 7, 2024.
  • Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. Accessed March 7, 2024.
  • National Center for Biotechnology Information. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC. Accessed March 7, 2024.
  • National Center for Biotechnology Information. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC. Accessed March 7, 2024.
  • LabRulez LCMS. Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Accessed March 7, 2024.
  • Shimadzu Benelux. LC-MS/MS Method Package for Primary Metabolites. Accessed March 7, 2024.

Sources

Safety Operating Guide

4-N-(Propan-2-yl)pyridine-3,4-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Do not dispose of 4-N-(Propan-2-yl)pyridine-3,4-diamine down the drain or in general trash.

This compound is a derivative of 3,4-Diaminopyridine (Amifampridine) .[1][2] Based on Structure-Activity Relationships (SAR), it must be treated as a neurotoxin (Potassium Channel Blocker) and a Category 6.1 Toxic Substance . Improper disposal poses immediate risks to aquatic life and potential neurotoxic hazards to waste management personnel.

Disposal Method: High-temperature incineration with NOx scrubbing. Waste Stream: Segregated Organic Base / Toxic.

Chemical Profile & Hazard Assessment

To ensure safe disposal, you must understand why specific protocols are required. This compound is an alkylated aminopyridine.

PropertySpecificationOperational Implication
Chemical Family Aminopyridine / DiamineBasic pH; incompatible with acids and strong oxidizers.
Primary Hazard Acute Toxicity (Neurotoxic) Blocks K+ channels; potential convulsant. Skin absorption is enhanced by the isopropyl group (lipophilicity).
Secondary Hazard Aquatic Toxicity Pyridine derivatives are often persistent and toxic to aquatic organisms.
Combustion NOx GenerationBurning releases toxic nitrogen oxides; requires incineration with scrubbers.
Reactivity Basic / Reducing AgentDo not mix with peroxides (fire risk) or strong acids (exothermic neutralization).

Scientific Insight: The isopropyl group at the N4 position increases the molecule's lipophilicity compared to the parent 3,4-diaminopyridine (CAS 54-96-6). This likely increases dermal bioavailability, making "Double Nitrile" or "Silver Shield" laminates mandatory during waste handling.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. Failure to segregate is the #1 cause of waste-drum incidents.

A. Solid Waste (Powder/Crystals)
  • Containment: Place the substance in a screw-top glass jar or High-Density Polyethylene (HDPE) container.

  • Secondary Bagging: Seal the container inside a 6-mil polyethylene bag.

  • Labeling: Mark clearly as "TOXIC SOLID - ORGANIC BASIC."

B. Liquid Waste (Mother Liquors/Solutions)
  • Compatible Solvents: Methanol, Ethanol, DMSO, Dichloromethane.

  • Incompatible Streams (DO NOT MIX):

    • Acids: Mixing with acid waste (e.g., HCl, H2SO4) will generate heat and potentially fumes.

    • Oxidizers: Do not mix with Nitric Acid or Peroxides; aminopyridines can be oxidized violently.

    • Aldehydes: Avoid mixing with aldehyde waste streams (e.g., formaldehyde) to prevent Schiff base polymerization, which can sludge up waste lines.

Detailed Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "P-Listed" or characteristic toxic waste.

Step 1: Waste Stream Characterization

Determine if your material is "Pure Substance" or "Mixture."

  • Pure: Assign a specific internal tracking code for "Aminopyridines."

  • Mixture: List all solvents. If dissolved in DMSO or Methanol, the flammability of the solvent dictates the transport class, but the toxicity of the solute dictates the handling.

Step 2: Packaging for Pickup
  • Container: UN-rated steel or poly drum (1A1 or 1H1).

  • Headspace: Leave 10% headspace to allow for thermal expansion.

  • pH Check: Ensure the waste stream pH is > 7. If acidic, do not add to this drum.

Step 3: Final Destruction (Incineration)

The only validated destruction method for aminopyridines is Rotary Kiln Incineration .

  • Temperature: > 1000°C.

  • Residence Time: > 2 seconds.

  • Scrubbing: Essential to capture NOx gases generated by the pyridine ring and amine groups.

Decision Tree: Waste Segregation Logic

The following diagram illustrates the critical decision points for segregating this specific chemical to prevent accidents.

DisposalFlow Start Waste: 4-N-(Propan-2-yl)pyridine-3,4-diamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag in HDPE/Glass Label: TOXIC SOLID Solid->SolidPack SolventCheck Solvent Compatibility? Liquid->SolventCheck Destruction High-Temp Incineration (Rotary Kiln) SolidPack->Destruction Lab Pack Acidic Contains Acids? SolventCheck->Acidic Check pH Oxidizer Contains Oxidizers? SolventCheck->Oxidizer Check Reactivity Compatible Organic Solvents Only (MeOH, DMSO, DCM) SolventCheck->Compatible Verified Neutralize Neutralize separately before combining Acidic->Neutralize Segregate DO NOT MIX Segregate into Oxidizer Stream Oxidizer->Segregate FinalDrum Accumulate in 'Basic Toxic Organic' Drum Compatible->FinalDrum Neutralize->FinalDrum FinalDrum->Destruction

Caption: Operational logic flow for segregating aminopyridine waste streams to prevent chemical incompatibility events.

Emergency Spill Procedures

If a spill occurs during the disposal preparation:

  • Evacuate & Ventilate: Aminopyridine dusts are highly bio-active.

  • PPE Upgrade: Wear a Tyvek suit and P100 respirator (or PAPR).

  • Neutralization:

    • Do not use water initially (spreads the contamination).

    • Cover with a dry absorbent (Vermiculite or Sand).

    • Once absorbed, clean the surface with a mild acid solution (e.g., 5% Citric Acid) to convert the base into a non-volatile salt, then wash with soap and water.

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2022). Management of Pharmaceutical Hazardous Waste. (RCRA Guidelines for P-Listed and U-Listed Wastes).

  • PubChem. (2023). 3,4-Diaminopyridine Compound Summary (Parent Compound Hazard Extrapolation). National Library of Medicine.

  • Fisher Scientific. (2021). Safety Data Sheet: 3,4-Diaminopyridine (Reference for Aminopyridine Toxicity).

Sources

Personal protective equipment for handling 4-N-(Propan-2-yl)pyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 4-N-(Propan-2-yl)pyridine-3,4-diamine, a compound utilized by researchers and scientists in the field of drug development. The procedural guidance herein is designed to ensure the safe and effective use of this chemical in a laboratory setting. The information is synthesized from established safety protocols for analogous compounds, including pyridine derivatives and aromatic amines, to provide a robust framework for risk mitigation.

Understanding the Hazard Profile

Key Potential Hazards:

  • Acute Toxicity: May be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3][4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1][3][5]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[3][6]

  • Sensitization: Aromatic amines can be skin sensitizers.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-N-(Propan-2-yl)pyridine-3,4-diamine. The following table outlines the minimum required PPE for various laboratory operations.

OperationMinimum Required PPE
Weighing and Aliquoting (Solid) - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- N95 or higher-rated dust mask
Solution Preparation and Transfers - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Lab coat or chemical-resistant apron- Work within a certified chemical fume hood
Running Reactions and Work-up - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Lab coat or chemical-resistant apron- Work within a certified chemical fume hood
Handling Waste - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat

Note on Glove Selection: Nitrile or neoprene gloves are recommended over latex, as they offer better resistance to pyridine-based compounds.[7] Always inspect gloves for any signs of degradation or perforation before use.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and prevent accidents.

  • Designated Area: All handling of solid 4-N-(Propan-2-yl)pyridine-3,4-diamine should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure.[7][8]

  • Ventilation: Ensure adequate ventilation before handling the compound.[6][7]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for amine and pyridine compounds. This should include an absorbent material like sand or vermiculite.[6]

  • Weighing: When weighing the solid, use a disposable weigh boat to prevent contamination of the balance.

  • Fume Hood: All manipulations of solutions containing 4-N-(Propan-2-yl)pyridine-3,4-diamine must be performed inside a certified chemical fume hood.[7][8][9]

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[8]

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[1][7][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation persists.[1][6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: For small spills, absorb the material with an inert dry substance like sand or vermiculite and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are essential to prevent environmental contamination and future exposures.

  • Glassware and Equipment: All glassware and equipment that have come into contact with 4-N-(Propan-2-yl)pyridine-3,4-diamine should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood, followed by a thorough washing with soap and water.

  • Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent and then wash with soap and water.

  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.[6]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[10][11] Contact your institution's environmental health and safety department for specific guidance.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational flow for handling 4-N-(Propan-2-yl)pyridine-3,4-diamine.

SafeHandlingWorkflow Safe Handling Workflow for 4-N-(Propan-2-yl)pyridine-3,4-diamine cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling cluster_emergency Emergency Response start Start: Obtain Compound assess_hazards Assess Hazards (Review SDS of Analogs) start->assess_hazards gather_ppe Gather Appropriate PPE assess_hazards->gather_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) gather_ppe->prep_workspace weighing Weighing Solid (In Fume Hood/Enclosure) prep_workspace->weighing dissolving Solution Preparation (In Fume Hood) weighing->dissolving reaction Running Reaction (Closed System if Possible) dissolving->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste end End of Procedure dispose_waste->end spill Spill Occurs spill_response Follow Spill Protocol (Absorb, Contain, Dispose) spill->spill_response exposure Personal Exposure exposure_response Follow First Aid (Flush, Remove Clothing, Seek Medical Aid) exposure->exposure_response

Caption: A flowchart illustrating the key steps and safety considerations for handling 4-N-(Propan-2-yl)pyridine-3,4-diamine.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025, July 4). Sarchem Labs.
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work.
  • Toxicological Profile for Pyridine. (1992, September). Agency for Toxic Substances and Disease Registry.
  • Safety Data Sheet - 3,4-Diaminopyridine. (n.d.). Fisher Scientific.
  • Safety Data Sheet - 3,4-Diaminopyridine. (2025, December 18). Fisher Scientific.
  • Best practices for handling anhydrous reactions for pyridine synthesis. (n.d.). Benchchem.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • Personal protective equipment when handling plant protection products. (n.d.). BVL.
  • Material Safety Data Sheet - 4-(Dimethylamino)pyridine. (2012, September 28). EMD Millipore Corporation.
  • Safety Data Sheet - 2,4-Diaminopyrimidine. (2025, July 1). TCI Chemicals.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). In Toxicological Profile for Pyridine. National Center for Biotechnology Information.
  • 3,4-Diaminopyridine. (2026, January 27). ChemicalBook.
  • Pyridine: incident management. (2015, October 15). GOV.UK.
  • Safety Data Sheet - 3,4-Diaminopyridine. (n.d.). Santa Cruz Biotechnology.
  • 3,4-Diaminopyridine. (n.d.). PubChem.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-(Propan-2-yl)pyridine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
4-N-(Propan-2-yl)pyridine-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.